6-methyl-1H-indazol-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1H-indazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-7-6(3-8(5)11)4-9-10-7/h2-4,11H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOBXXNRFCWTAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629074 | |
| Record name | 6-Methyl-1H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478832-60-9 | |
| Record name | 6-Methyl-1H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-1H-indazol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Reactivity of 6-methyl-1H-indazol-5-ol for Advanced Research Applications
Introduction
The indazole scaffold is a privileged heterocyclic motif, holding a significant position in modern medicinal chemistry and drug discovery.[1][2] Its unique bicyclic structure, a fusion of benzene and pyrazole rings, serves as a versatile framework for developing therapeutic agents across a spectrum of diseases, including oncology, inflammation, and neurodegenerative disorders.[3][4] As a bioisostere of indole, the indazole nucleus is featured in numerous FDA-approved drugs, where it plays a critical role in molecular recognition and binding.[2][5]
This technical guide provides a comprehensive exploration of a specific, highly functionalized derivative: 6-methyl-1H-indazol-5-ol (CAS: 478832-60-9) . We will delve into its core chemical properties, spectroscopic signature, and predictable reactivity. The insights and protocols herein are curated for researchers, medicinal chemists, and drug development professionals, aiming to equip them with the foundational knowledge required to effectively utilize this compound as a strategic building block in complex synthetic campaigns.
Part 1: Molecular Structure and Physicochemical Properties
The chemical identity of this compound is defined by its distinct structural features: a 1H-indazole core, a C6-methyl group, and a C5-hydroxyl group. These substituents electronically enrich the benzene portion of the scaffold and introduce key reactive sites.
A fundamental characteristic of N-unsubstituted indazoles is their existence as tautomers. The 1H-indazole form is thermodynamically more stable than the 2H-indazole tautomer and is, therefore, the predominant species in solution and the solid state.[1][6] This equilibrium is crucial as it dictates the regiochemical outcome of reactions involving the pyrazole nitrogen atoms.
Caption: Tautomeric equilibrium of 6-methyl-indazol-5-ol.
Physicochemical Data Summary
The key physicochemical properties of this compound have been compiled from various chemical data sources and are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 478832-60-9 | [7][8] |
| Molecular Formula | C₈H₈N₂O | [7][8] |
| Molecular Weight | 148.16 g/mol | [7][9] |
| Exact Mass | 148.063660 Da | [7] |
| Density | 1.3 ± 0.1 g/cm³ | [7] |
| Boiling Point | 359.9 ± 22.0 °C (at 760 mmHg) | [7][9] |
| Flash Point | 171.5 ± 22.3 °C | [7][9] |
| LogP (octanol/water) | 1.54 | [7] |
| Polar Surface Area (PSA) | 48.91 Ų | [7] |
| SMILES | CC1=CC2=C(C=NN2)C=C1O | [8] |
| InChIKey | NTOBXXNRFCWTAH-UHFFFAOYSA-N | [8] |
Part 2: Spectroscopic and Analytical Characterization
Verifying the identity, structure, and purity of this compound is paramount before its use in any synthetic protocol. The following section outlines the expected spectroscopic data based on its structure and analysis of closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The predicted chemical shifts (δ) are based on the known electronic effects of the hydroxyl and methyl substituents on the indazole core.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton(s) | Position | Predicted δ (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| NH | 1 | ~12.5 - 13.0 | br s | Broad singlet, exchangeable with D₂O. Position is characteristic for the 1H-indazole tautomer.[10] |
| OH | 5 | ~9.0 - 9.5 | br s | Broad singlet, exchangeable with D₂O. Characteristic phenolic proton. |
| Ar-H | 3 | ~7.9 - 8.0 | s | Singlet, proton on the pyrazole ring. |
| Ar-H | 7 | ~7.3 - 7.4 | s | Singlet, deshielded by proximity to the pyrazole ring. |
| Ar-H | 4 | ~6.8 - 6.9 | s | Singlet, shielded by the adjacent hydroxyl group. |
| CH ₃ | 6 | ~2.2 - 2.3 | s | Singlet, characteristic of an aromatic methyl group. |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon(s) | Position | Predicted δ (ppm) | Notes |
|---|---|---|---|
| C=O (Phenolic) | 5 | ~150 - 155 | Carbon bearing the hydroxyl group. |
| C-N (bridgehead) | 7a | ~140 - 142 | Bridgehead carbon adjacent to N1. |
| C-H (pyrazole) | 3 | ~133 - 135 | Carbon in the pyrazole ring. |
| C-N (bridgehead) | 3a | ~122 - 125 | Bridgehead carbon adjacent to N2. |
| C-CH₃ | 6 | ~120 - 123 | Carbon bearing the methyl group. |
| C-H (benzene) | 7 | ~118 - 120 | Aromatic methine carbon. |
| C-H (benzene) | 4 | ~100 - 105 | Shielded aromatic methine carbon. |
| C H₃ | 6 | ~16 - 18 | Methyl carbon. |
Protocol: Standard NMR Sample Preparation
-
Objective: To prepare a sample of this compound for ¹H and ¹³C NMR analysis.
-
Materials: this compound (5-10 mg), deuterated solvent (e.g., DMSO-d₆), NMR tube, pipette.
-
Procedure:
-
Accurately weigh 5-10 mg of the solid compound and transfer it into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the tube. Using DMSO-d₆ is recommended to ensure solubility and to clearly observe the exchangeable N-H and O-H protons.[11]
-
Secure the cap and gently vortex or invert the tube until the solid is completely dissolved.
-
Insert the NMR tube into the spectrometer spinner and proceed with instrument tuning, shimming, and data acquisition.[11]
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is ideal for confirming the elemental composition.
-
Expected HRMS (ESI+) : Calculated for [C₈H₈N₂O + H]⁺: 149.0709 , Found: 149.07XX.
-
Expected HRMS (ESI-) : Calculated for [C₈H₈N₂O - H]⁻: 147.0564 , Found: 147.05XX.
Under harsher electron ionization (EI) conditions, a predictable fragmentation pattern emerges, which is invaluable for structural confirmation, especially in GC-MS analysis.
Caption: Plausible EI fragmentation pathway for this compound.
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its three primary reactive domains: the pyrazole N-H, the phenolic O-H, and the electron-rich benzene ring. Understanding the causality behind this reactivity allows for precise control over synthetic transformations.
Reactivity at Heteroatoms: N-H and O-H
The most common transformations involve the acidic protons on the pyrazole nitrogen and the phenolic oxygen. Regioselectivity in N-alkylation is a classic challenge in indazole chemistry, but it can be controlled by the deliberate choice of reaction conditions.
-
Causality of N-Alkylation Regioselectivity : The outcome of N-alkylation is a textbook example of kinetic versus thermodynamic control, heavily influenced by the base and solvent system.[12]
-
N1-Alkylation (Thermodynamic Product): Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) favor the formation of the more stable N1-alkylated product.[5][13] The indazolide anion is formed, which then attacks the electrophile.
-
N2-Alkylation (Kinetic Product): Conditions that promote kinetic control, or where steric hindrance at N1 is significant (e.g., a bulky C7-substituent), can favor N2-alkylation.[13][14]
-
Protocol: Selective N1-Alkylation of the Indazole Core
-
Objective: To regioselectively alkylate the N1 position of this compound. This protocol is based on established methods for selective N1-alkylation.[12]
-
Materials: this compound (1.0 equiv), anhydrous THF, sodium hydride (NaH, 60% in mineral oil, 1.2 equiv), alkyl halide (e.g., iodomethane, 1.1 equiv), saturated aq. NH₄Cl, ethyl acetate, brine.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Expertise Insight: Carefully add the NaH portion-wise. The evolution of H₂ gas will be observed. This deprotonation step is critical for generating the nucleophilic indazolide anion.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete deprotonation.
-
Re-cool the mixture to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.
-
Trustworthiness: Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize the excess NaH.
-
Extract the product into ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N1-alkylated product.
-
-
O-H Reactivity: The phenolic hydroxyl group is acidic and readily undergoes reactions typical of phenols, such as O-alkylation (Williamson ether synthesis) or O-acylation to form ethers and esters, respectively. These modifications are often used to tune physicochemical properties like solubility, lipophilicity, and metabolic stability.
Reactivity of the Benzene Ring: Electrophilic Aromatic Substitution (EAS)
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the powerful ortho,para-directing effects of the hydroxyl group and the weaker activation from the methyl group.[15][16]
-
Causality of Regioselectivity: The resonance stabilization provided by the hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to it (C4 and C6). Since C6 is already substituted, the primary sites for substitution are C4 and C7 (ortho to the hydroxyl and methyl groups, respectively). The C4 position is the most electronically activated site.
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
Synthetic Workflow: Application in Drug Discovery
This compound is an excellent starting point for building more complex molecules, particularly through cross-coupling reactions. The phenolic hydroxyl can be converted to a triflate (a good leaving group) or the ring can be halogenated to enable Suzuki, Buchwald-Hartwig, or Sonogashira couplings—cornerstone reactions in medicinal chemistry.[4][17]
Caption: Synthetic workflow using this compound as a precursor.
Part 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related indazole derivatives provide a strong basis for safe handling protocols.[18][19] This class of compounds should be handled with care in a controlled laboratory environment.
-
Hazard Identification:
-
May be harmful if swallowed.
-
May cause skin, eye, and respiratory irritation.[20]
-
-
Handling and Personal Protective Equipment (PPE):
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[20]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles conforming to EU Standard EN166 or OSHA regulations.[18][19]
-
Avoid formation of dust and aerosols. Use engineering controls to minimize exposure.[19]
-
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[19]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[20]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[19]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a Poison Control Center or doctor immediately.[20]
-
-
Storage:
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. This compound | CAS#:478832-60-9 | Chemsrc [chemsrc.com]
- 8. This compound | CAS 478832-60-9 [matrix-fine-chemicals.com]
- 9. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 10. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. research.ucc.ie [research.ucc.ie]
- 14. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. lkouniv.ac.in [lkouniv.ac.in]
- 17. soc.chim.it [soc.chim.it]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Biological Landscape of 6-methyl-1H-indazol-5-ol Derivatives: A Scaffold for Modern Drug Discovery
Abstract
The indazole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous clinically approved therapeutics and investigational drugs.[1] Its unique electronic properties and ability to form critical hydrogen bonds have made it a cornerstone in the design of targeted agents. This technical guide provides an in-depth exploration of the biological potential of a specific, yet underexplored, subset of this family: 6-methyl-1H-indazol-5-ol derivatives . By synthesizing the extensive research on the broader indazole class, we will illuminate the most promising therapeutic avenues for this scaffold, including oncology, anti-inflammatory, and antimicrobial applications. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a roadmap from chemical synthesis and library development to targeted biological evaluation, complete with validated experimental protocols and mechanistic insights.
Part 1: The Indazole Scaffold: A Cornerstone of Medicinal Chemistry
Introduction to Indazoles: Structure and Properties
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a versatile building block in pharmaceutical development.[2] It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[2][3] This structural feature is critical to its biological activity, as the N-H group of the pyrazole ring frequently acts as a key hydrogen bond donor, mimicking the interactions of purine bases in ATP-binding pockets of enzymes like kinases.[4] Furthermore, indazoles are often considered bioisosteres of indoles and benzimidazoles, allowing chemists to modulate physicochemical properties while retaining biological function.[5][6]
The "Privileged Scaffold" in Drug Discovery
The remarkable success of the indazole core is exemplified by its presence in several FDA-approved drugs, including:
-
Axitinib & Pazopanib: Tyrosine kinase inhibitors used in cancer therapy.[4]
-
Niraparib: A PARP inhibitor for treating ovarian cancer.[4]
-
Benzydamine: A non-steroidal anti-inflammatory drug (NSAID).[1]
-
Granisetron: A 5-HT3 receptor antagonist used as an antiemetic.[1]
This wide range of applications underscores the scaffold's ability to be chemically decorated to achieve high-affinity and selective interactions with a diverse array of biological targets, including kinases, enzymes, and G-protein coupled receptors.[1][4][7]
Part 2: Synthesis and Chemical Space of this compound Derivatives
The Core Moiety: this compound
The subject of this guide, this compound (C₈H₈N₂O), presents a unique starting point for drug discovery.[8] The 6-methyl group and 5-hydroxyl group provide specific electronic and steric features that can be exploited for targeted drug design. The hydroxyl group, in particular, can serve as a crucial hydrogen bond donor or acceptor, or as a handle for further chemical modification to improve pharmacokinetic properties.
Proposed Synthetic Strategy
While numerous methods exist for indazole synthesis, a common and effective approach involves the cyclization of appropriately substituted precursors.[2][9] The workflow below illustrates a plausible synthetic route for creating a library of this compound derivatives, a critical first step in any screening campaign.
Causality in Synthesis: The choice of a multi-step synthesis starting from a commercially available substituted toluidine allows for precise control over the substitution pattern on the benzene ring. Protecting the hydroxyl group early in the sequence (e.g., as a methoxy or benzyloxy ether) is crucial to prevent unwanted side reactions during subsequent steps, such as iodination or N-alkylation. The iodination at the C3 position is a key strategic step, as this iodo-group can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide variety of substituents, thereby building a chemically diverse library for biological screening.[10]
Caption: Proposed synthetic workflow for a this compound derivative library.
Part 3: High-Potential Therapeutic Applications
Based on the extensive literature for the indazole class, we can project three primary areas where this compound derivatives are likely to exhibit significant biological activity.
Anticancer Activity: Targeting Protein Kinases
Indazole derivatives are renowned as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[4][11]
3.1.1. Mechanism of Action: Kinase Inhibition The indazole scaffold effectively occupies the ATP-binding site of many kinases. The N1-H and an amino group at C3 can form crucial hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine portion of ATP.[4][12] This binding event blocks the phosphorylation of downstream substrates, thereby halting oncogenic signaling. The 6-methyl and 5-hydroxyl groups of our core scaffold can be leveraged to form additional interactions in the solvent-exposed region or with specific residues, potentially enhancing both potency and selectivity.
Caption: General binding mode of an indazole inhibitor in a kinase ATP pocket.
3.1.2. Data Presentation: In Vitro Antiproliferative Activity The following table presents representative data for other indazole derivatives, providing a benchmark for the type of potency researchers should target when screening a new library.[10][13]
| Compound ID | Target/Class | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| Indazole Deriv. 1 | Kinase Inhibitor | 4T1 | Breast Cancer | 0.23 - 1.15 | [10][13] |
| Indazole Deriv. 1 | Kinase Inhibitor | A549 | Lung Cancer | 0.23 - 1.15 | [10][13] |
| Indazole Deriv. 2 | Kinase Inhibitor | K562 | CML | 5.15 | [13] |
| Axitinib | VEGFR, PDGFR | SH-SY5Y | Neuroblastoma | 0.274 | [13] |
3.1.3. Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based) This protocol provides a self-validating system for assessing the direct inhibitory effect of a compound on a purified kinase.
-
Preparation of Reagents:
-
Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of the purified target kinase (e.g., FGFR1, VEGFR2) in kinase buffer.
-
Prepare a stock solution of the kinase substrate (e.g., a fluorescently labeled peptide) and ATP.
-
Serially dilute the test this compound derivatives in DMSO to create a concentration gradient (e.g., 100 µM to 1 nM).
-
-
Assay Procedure:
-
In a 384-well microplate, add 5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection and Analysis:
-
Stop the reaction by adding 25 µL of a stop solution (e.g., 100 mM EDTA).
-
Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths for the substrate. The signal will be proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Anti-inflammatory Activity
Indazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines.[14][15][16]
3.2.1. Mechanism of Action: COX-2 Inhibition The anti-inflammatory activity of many indazoles is attributed to their ability to inhibit COX-2, a key enzyme in the prostaglandin synthesis pathway.[15][17] The 5-hydroxyl group on the this compound scaffold is particularly interesting in this context, as it could potentially form a key hydrogen bond with Ser-530 or Tyr-385 in the COX-2 active site, an interaction critical for the activity of many selective COX-2 inhibitors.
3.2.2. Data Presentation: In Vitro Anti-Inflammatory Activity This table shows benchmark IC₅₀ values for indazole derivatives against key inflammatory targets.[15]
| Compound | Target | IC₅₀ (µM) | Citation |
| Indazole | COX-2 | 23.42 | [15] |
| 5-Aminoindazole | COX-2 | 12.32 | [15] |
| 6-Nitroindazole | COX-2 | 19.22 | [15] |
| 6-Nitroindazole | IL-1β Inhibition | 100.75 | [15] |
| Celecoxib (Control) | COX-2 | 5.10 | [15] |
3.2.3. Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)
-
Assay Setup: Use a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical) which typically includes purified ovine COX-2, heme, arachidonic acid (substrate), and a colorimetric probe.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in the provided assay buffer.
-
Reaction:
-
To a 96-well plate, add the assay buffer, heme, and the enzyme.
-
Add the test compound or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for an additional 2 minutes at 37°C.
-
-
Detection: Add the colorimetric substrate solution. This substrate reacts with PGG₂, the intermediate product of the COX reaction, to produce a colored compound.
-
Analysis: Read the absorbance at the specified wavelength (e.g., 590 nm). Calculate the percent inhibition and determine the IC₅₀ value as described in the kinase assay protocol.
Antimicrobial Activity
With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. The indazole scaffold has been identified as a promising starting point for the development of new antibacterials.[5][18]
3.3.1. Mechanism of Action: DNA Gyrase B Inhibition A key bacterial target for indazole derivatives is DNA Gyrase (GyrB), a type II topoisomerase essential for DNA replication and repair.[19] By inhibiting the ATPase activity of the GyrB subunit, these compounds prevent the supercoiling of bacterial DNA, leading to cell death. This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit, making indazole derivatives promising candidates for overcoming existing resistance.[19]
3.3.2. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus MRSA) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Culture Preparation: Grow bacteria in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium, typically ranging from 64 µg/mL to 0.125 µg/mL.
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD₆₀₀) with a plate reader.
Part 4: Conclusion and Future Directions
The this compound scaffold represents a highly promising, yet underexplored, platform for the development of novel therapeutics. By leveraging the vast body of research on the broader indazole class, a clear and rational path for investigation emerges. The structural features of this specific core—the 6-methyl and 5-hydroxyl groups—provide unique opportunities for chemists to design derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
The immediate next steps should focus on the synthesis of a diverse chemical library followed by systematic screening in the high-potential therapeutic areas outlined in this guide: oncology, inflammation, and infectious disease. Positive hits from these initial screens will then require further validation through secondary assays, mechanism-of-action studies, and ultimately, evaluation in preclinical in vivo models to establish their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 6. gdcplkd.ac.in [gdcplkd.ac.in]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CAS 478832-60-9 [matrix-fine-chemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Elucidating the Potential Mechanism of Action of 6-methyl-1H-indazol-5-ol
Abstract
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of targeted therapeutics.[1][2] This guide focuses on a specific derivative, 6-methyl-1H-indazol-5-ol, a compound of interest for which the precise mechanism of action remains to be elucidated. Drawing from the extensive body of research on the pharmacological activities of substituted indazoles, this document puts forth several well-grounded hypotheses regarding its potential molecular targets and biological effects.[3][4] We present a structured, multi-pronged experimental strategy designed to systematically investigate these hypotheses, moving from broad-based screening to in-depth mechanistic validation. This technical guide is intended for researchers, scientists, and drug development professionals, providing not only a conceptual framework but also detailed, field-tested protocols to empower the scientific community to unravel the therapeutic potential of this compound.
Introduction to this compound and the Indazole Scaffold
Indazoles, bicyclic heterocyclic compounds, are prevalent in a multitude of FDA-approved drugs, underscoring their therapeutic significance.[5] Their unique structural and electronic properties allow them to serve as versatile pharmacophores, capable of interacting with a wide array of biological targets.[6] The indazole core is particularly prominent in the development of protein kinase inhibitors for oncology, with notable examples including Axitinib and Pazopanib.[5][7]
The subject of this guide, this compound, is a small molecule whose chemical structure is presented below. The substitution pattern, featuring a methyl group at the 6-position and a hydroxyl group at the 5-position, provides a unique electronic and steric profile that dictates its potential interactions with biological macromolecules. While direct studies on this specific compound are limited, the wealth of data on related indazole analogues allows us to formulate credible hypotheses about its mechanism of action. This guide will explore these possibilities and lay out a rigorous experimental path for their validation.
Hypothesized Molecular Targets and Mechanisms of Action
Based on the established pharmacology of the indazole scaffold, we propose two primary, high-probability mechanisms of action for this compound, along with other potential biological activities.
Hypothesis 1: Inhibition of Protein Kinases
The most prominent and well-documented activity of indazole derivatives is the inhibition of protein kinases.[1][2] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[7] The indazole scaffold can mimic the purine core of ATP, enabling it to bind to the ATP-binding pocket of various kinases.
Rationale: Numerous indazole-based compounds have been developed as potent inhibitors of key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora kinases, and Fibroblast Growth Factor Receptors (FGFRs).[7][8][9] The specific substitutions on the indazole ring of this compound may confer selectivity towards a particular subset of kinases.
Caption: Generic kinase signaling pathway potentially targeted by this compound.
Hypothesis 2: Modulation of Serotonin 5-HT2 Receptors
While kinase inhibition is a dominant theme, the indazole scaffold is not limited to this target class. Notably, a structurally related compound, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, has been identified as a potent and selective 5-HT2 receptor agonist.[10] This highlights the potential for indazole derivatives to interact with G-protein coupled receptors (GPCRs).
Rationale: The hydroxyl and methyl substitutions on this compound, along with the nitrogen atoms in the indazole ring, could form key interactions with the binding pocket of certain GPCRs, such as the serotonin receptors. Modulation of these receptors could have significant implications for neurological or psychiatric conditions.
Caption: Potential GPCR signaling pathway modulated by this compound.
Experimental Validation and Protocol Workflows
To systematically test the aforementioned hypotheses, a phased experimental approach is recommended. This section provides detailed protocols for key assays.
Phase 1: Broad-Spectrum Target Screening
The initial step is to perform unbiased screening against large panels of kinases and GPCRs to identify potential high-affinity targets.
Caption: Workflow for initial broad-spectrum target screening.
Protocol 3.1.1: In Vitro Kinase Profiling Assay (Example using ADP-Glo™)
Objective: To identify which kinases are inhibited by this compound from a large, diverse panel.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute to create working solutions.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of kinase/substrate solution, followed by 0.5 µL of the test compound at various concentrations (e.g., 10 µM final concentration for primary screen).
-
Initiate Reaction: Add 2 µL of ATP solution to start the kinase reaction. Incubate at room temperature for 1 hour.
-
Stop Reaction & Detect ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls.
Data Presentation: Hypothetical Kinase Screening Hits
| Target Kinase | % Inhibition at 10 µM |
| VEGFR2 | 95% |
| Aurora A | 88% |
| FGFR1 | 75% |
| SRC | 15% |
| EGFR | 8% |
Phase 2: In-depth Mechanistic Characterization
Once primary hits are identified and confirmed through dose-response curves, the next phase involves detailed mechanistic studies to understand how the compound interacts with its target. Assuming a kinase target was validated (e.g., VEGFR2), the following protocols would be employed.
Caption: Workflow for in-depth mechanistic characterization of a kinase target.
Protocol 3.2.1: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound directly binds to its target kinase within a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HUVECs for VEGFR2) to 80% confluency. Treat cells with either vehicle (DMSO) or this compound at a desired concentration for 1 hour.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separate Soluble Fraction: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze for the presence of the target kinase (e.g., VEGFR2) using Western Blotting.
-
Data Analysis: Plot the band intensity of the target protein against temperature for both vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 3.2.2: Analysis of Downstream Signaling by Western Blot
Objective: To determine if the compound inhibits the catalytic activity of the target kinase in cells by measuring the phosphorylation of its downstream substrates.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HUVECs) and allow them to adhere. Starve the cells in serum-free media for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2) for a short period (e.g., 10-15 minutes) to activate the signaling pathway.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated form of the target kinase (e.g., p-VEGFR2) and its downstream substrates (e.g., p-ERK, p-Akt). Also probe for total protein levels as loading controls.
-
Detection and Analysis: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands. Quantify band intensities to determine the effect of the compound on downstream signaling.
Phase 3: Cellular Phenotypic Assays
The final phase connects target engagement and pathway modulation to a functional cellular outcome.
Protocol 3.3.1: Cell Viability/Proliferation Assay (Example using CellTiter-Glo®)
Objective: To assess the effect of this compound on the viability and proliferation of a relevant cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 72 hours.
-
Assay Procedure: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the EC50 value.
Data Presentation: Hypothetical Cellular Assay Results
| Assay Type | Cell Line | EC50 Value (µM) |
| Cell Proliferation | HUVEC | 1.5 |
| Apoptosis (Annexin V) | HUVEC | 2.8 |
Summary and Future Directions
This technical guide outlines a comprehensive and logical strategy for elucidating the mechanism of action of this compound. By leveraging the known pharmacology of the indazole scaffold, we have formulated high-probability hypotheses centered on kinase inhibition and GPCR modulation. The provided experimental workflows offer a clear path from broad-based screening to detailed mechanistic and phenotypic validation.
Successful identification and validation of a primary molecular target will pave the way for subsequent stages of drug discovery and development. Future directions would include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in relevant animal models of disease.
-
Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the compound to determine its suitability for clinical development.
The systematic approach detailed herein will be instrumental in unlocking the therapeutic potential of this compound and contributing to the broader understanding of indazole-based pharmacology.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number 478832-60-9 physical and chemical properties
An In-depth Technical Guide to 6-Methyl-1H-indazol-5-ol (CAS: 478832-60-9)
Compound Identification and Structural Elucidation
This compound, registered under CAS number 478832-60-9, is a heterocyclic aromatic organic compound.[1][2] Its structure is characterized by an indazole core, which consists of a fused benzene and pyrazole ring system. This particular derivative is substituted with a methyl group at position 6 and a hydroxyl group at position 5.[3] The presence of these functional groups, particularly the hydroxyl group capable of hydrogen bonding and the indazole core—a known pharmacophore—makes this molecule a subject of interest in medicinal chemistry and organic synthesis.[3] It is primarily utilized as a chemical synthesis intermediate and for scientific research purposes.[4]
Key Identifiers:
-
CAS Number: 478832-60-9
-
SMILES: CC1=CC2=C(C=NN2)C=C1O[1]
Physicochemical Properties
The physicochemical properties of a compound are foundational to its application, governing its solubility, stability, and interactions in various systems. For this compound, a combination of predicted and available data provides a profile for laboratory use. The hydroxyl group suggests moderate solubility in polar solvents.[3]
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 148.165 g/mol | [1] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [8] |
| Boiling Point (Predicted) | 359.9 ± 22.0 °C at 760 mmHg | [8] |
| Melting Point | No data available | |
| pKa | No data available | |
| Appearance | Typically a solid at room temperature | [3] |
Methodological Approach to Spectroscopic Characterization
Structural confirmation is a critical step in chemical synthesis and drug development. A multi-spectroscopic approach ensures unambiguous identification. While specific spectra for this compound are not publicly available, a standard protocol for its characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Signatures
Based on the known structure of this compound, the following spectral features are anticipated:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key signals would include:
-
A singlet for the methyl group (-CH₃) protons, likely in the δ 2.0-2.5 ppm region.
-
Two singlets in the aromatic region (δ 6.5-8.0 ppm) for the two protons on the benzene ring.
-
A broad singlet for the hydroxyl (-OH) proton, with a chemical shift that can vary depending on solvent and concentration.
-
A very broad singlet for the pyrazolic N-H proton, potentially at a high chemical shift (>10 ppm).
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be used to identify the functional groups present. Characteristic absorption bands would include:
-
A broad band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching vibration.
-
A band in the 3300-3500 cm⁻¹ region for the N-H stretch.
-
C-H stretching bands just below 3000 cm⁻¹ (for the sp³ C-H of the methyl group) and just above 3000 cm⁻¹ (for the sp² C-H of the aromatic ring).
-
C=C aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would confirm the molecular weight. The primary data point would be the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺), which should correspond to the calculated molecular weight of approximately 148.16 g/mol .[1]
Relevance in Medicinal Chemistry and Drug Development
The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its presence in numerous FDA-approved drugs highlights its therapeutic potential. The specific substitutions on this compound further refine its potential utility:
-
The Indazole Core: This bicyclic system is a versatile scaffold that can be modified to optimize binding affinity and selectivity for various protein targets, including kinases, which are crucial in cancer and inflammation pathways.
-
The Hydroxyl Group (-OH): Located at position 5, this group is a key hydrogen bond donor and acceptor. This functionality is critical for anchoring the molecule within the active site of a target protein, thereby enhancing binding affinity and specificity.
-
The Methyl Group (-CH₃): The methyl group at position 6 can influence the molecule's properties in several ways. It can enhance binding by fitting into hydrophobic pockets of a target protein, and it can also modulate the molecule's metabolic stability and lipophilicity, which are key parameters in drug design.
The combination of these features makes this compound a valuable building block for the synthesis of larger, more complex molecules with potential therapeutic applications.[3]
Experimental Workflow: Quality Control and Purity Assessment
Ensuring the identity and purity of a chemical intermediate is paramount for its use in further synthesis or biological screening. A robust quality control (QC) workflow is a self-validating system that combines multiple analytical techniques.
Caption: A standard quality control workflow for a chemical intermediate.
Step-by-Step QC Protocol
-
Sample Receipt and Initial Checks:
-
Step 1.1 (Documentation): Log the sample details, including batch number, supplier, and date of receipt. Proper documentation is the cornerstone of traceability.
-
Step 1.2 (Visual Inspection): Visually inspect the material for expected physical form (e.g., crystalline solid) and color. Any deviation from the standard could indicate contamination or degradation.
-
Step 1.3 (Solubility): Test the solubility in common laboratory solvents (e.g., DMSO, Methanol). This provides practical information for subsequent analytical steps and future reactions.
-
-
Analytical Confirmation:
-
Step 2.1 (Purity by HPLC-UV): Prepare a standard solution (e.g., 1 mg/mL) and inject it into a High-Performance Liquid Chromatography (HPLC) system with a UV detector. The resulting chromatogram is used to determine the purity of the compound by measuring the area percentage of the main peak relative to any impurity peaks. A C18 column with a gradient of water and acetonitrile is a common starting point.
-
Step 2.2 (Identity by LC-MS): The outflow from the HPLC is directed into a Mass Spectrometer (MS). This confirms the molecular weight of the main peak, ensuring it matches the expected value (148.16 g/mol ) for this compound. This step validates identity.
-
Step 2.3 (Structure by ¹H NMR): Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆) and acquire a proton NMR spectrum. The resulting spectrum is compared against the predicted chemical shifts, integrations, and splitting patterns to confirm that the chemical structure is correct.
-
-
Final Approval and Release:
-
Step 3.1 (Data Review): A senior scientist reviews all data (HPLC purity, MS identity, NMR structure) to ensure it meets the required specifications (e.g., Purity ≥95%).
-
Step 3.2 (Certificate of Analysis): If all specifications are met, a Certificate of Analysis (CoA) is generated, summarizing the QC results.
-
Step 3.3 (Release): The material is formally released for its intended use.
-
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Safety Precautions: Users should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4] The available precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]
-
Storage Conditions: The compound should be stored in a well-sealed container. Recommended storage is at refrigerated temperatures (4°C), with storage at -4°C considered optimal.[4] It is also noted as being light-sensitive, so storage in an amber vial or in the dark is advised.[7]
References
- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 2. This compound | CAS#:478832-60-9 | Chemsrc [chemsrc.com]
- 3. CAS 478832-60-9: 6-Méthyl-1H-indazole-5-ol | CymitQuimica [cymitquimica.com]
- 4. 478832-60-9|5-羟基-6-甲基-1H-吲唑|5-Hydroxy-6-methyl-1H-indazole|-范德生物科技公司 [bio-fount.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 1082042-15-6 | 5-Methyl-1H-indazol-6-ol - AiFChem [aifchem.com]
- 7. Accela Chembio Inc 5-hydroxy-6-methyl-1h-indazole | 5g | 478832-60-9 | | Fisher Scientific [fishersci.com]
- 8. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 9. 478832-60-9(this compound) | Kuujia.com [pt.kuujia.com]
- 10. 478832-60-9|5-Hydroxy-6-methyl-1H-indazole|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to Determining the Solubility of 6-methyl-1H-indazol-5-ol in Laboratory Solvents
Introduction
In the realm of chemical research and pharmaceutical development, understanding the solubility of a compound is a cornerstone of its characterization.[1][2] For a molecule like 6-methyl-1H-indazol-5-ol, a heterocyclic compound with potential applications in medicinal chemistry, determining its solubility in various laboratory solvents is a critical first step.[3] This guide provides a comprehensive overview of the principles and practical methodologies for assessing the solubility of this compound, intended for researchers, scientists, and drug development professionals. Low solubility can lead to unpredictable results in in-vitro testing and can present significant challenges for bioavailability and formulation in later stages of drug discovery.[1][2]
The Importance of Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. A compound must be in solution to be absorbed across biological membranes. Therefore, a thorough understanding of a compound's solubility profile across a range of solvents with varying polarities is essential for:
-
Early-stage Discovery: Triaging compounds with poor solubility characteristics to avoid costly downstream failures.[1][2]
-
Preformulation and Formulation Development: Selecting appropriate solvent systems for in-vitro assays, analytical method development, and ultimately, the final drug product.
-
Process Chemistry: Designing efficient crystallization and purification processes.
This guide will delve into both the theoretical underpinnings and the practical execution of solubility determination for this compound, empowering the researcher to generate reliable and reproducible data.
Physicochemical Properties of this compound
Before embarking on experimental solubility determination, it is crucial to understand the intrinsic physicochemical properties of this compound, as these will govern its behavior in different solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | [4][5] |
| Molecular Weight | 148.16 g/mol | [4][5] |
| Density | 1.3 ± 0.1 g/cm³ | [4][6] |
| Boiling Point | 359.9 ± 22.0 °C at 760 mmHg | [4][6] |
| Flash Point | 171.5 ± 22.3 °C | [4][6] |
| LogP | 1.54 | [4] |
The presence of both a polar hydroxyl (-OH) group and a heterocyclic indazole ring system suggests that this compound will exhibit a degree of solubility in both polar and some non-polar solvents. The LogP value of 1.54 indicates a relatively balanced lipophilic and hydrophilic character.
Theoretical Framework of Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the rate of dissolution of the solid is equal to the rate of precipitation from the solution.
Thermodynamic vs. Kinetic Solubility
It is critical to distinguish between thermodynamic and kinetic solubility, as the experimental setup can influence the measured value.[8][9]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a given temperature and pressure.[10] It is an intrinsic property of the compound in a specific solvent.[8][9] The shake-flask method is considered the gold standard for determining thermodynamic solubility.[11]
-
Kinetic Solubility: This is often measured in high-throughput screening settings and reflects the concentration at which a compound, typically dissolved in a stock solution of a strong organic solvent like dimethyl sulfoxide (DMSO), precipitates when added to an aqueous buffer.[1][2][10] Kinetic solubility values are often higher than thermodynamic solubility because the compound may initially form a supersaturated solution.[8][9][12]
For the purposes of thorough compound characterization, determining the thermodynamic solubility is paramount.
Experimental Determination of Solubility
A tiered approach is recommended for determining the solubility of this compound, starting with a qualitative assessment followed by a quantitative determination.
Part 1: Qualitative Solubility Assessment
This initial screening provides a rapid overview of the compound's solubility in a range of common laboratory solvents.
Experimental Protocol
-
Preparation: Into separate, clearly labeled small test tubes or vials, add approximately 1-2 mg of this compound.
-
Solvent Addition: To each tube, add 0.5 mL of the test solvent in small portions, shaking vigorously after each addition.
-
Observation: Observe whether the solid dissolves completely, partially, or not at all.
-
Categorization: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.
Recommended Solvents for Screening:
-
Polar Protic: Water, Methanol, Ethanol
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone
-
Non-Polar: Hexane, Toluene, Dichloromethane
This qualitative assessment will inform the selection of solvents for the more rigorous quantitative analysis.
Part 2: Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[11][13]
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 10 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.[11]
-
Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred. Alternatively, the supernatant can be clarified by centrifugation or filtration through a syringe filter (e.g., 0.22 µm PTFE).
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Quantify the concentration of the compound in the clarified supernatant using a suitable analytical technique, such as:
-
UV-Vis Spectroscopy: If the compound has a chromophore and does not interfere with the solvent's absorbance.
-
High-Performance Liquid Chromatography (HPLC): A more universal and sensitive method.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For high sensitivity and specificity.[1]
-
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the saturated solution.
-
Data Presentation and Interpretation
The determined solubility values should be reported in standard units such as mg/mL or µg/mL, and also in molarity (mol/L or M). It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.
Example Data Table
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |
| Water | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
The results should be interpreted in the context of the solvent's properties. For instance, higher solubility in polar solvents like water and ethanol would be expected due to the presence of the hydroxyl group and the nitrogen atoms in the indazole ring, which can participate in hydrogen bonding.
Conclusion
A thorough understanding of the solubility of this compound is fundamental for its successful application in research and development. By following the systematic approach outlined in this guide, from qualitative screening to quantitative determination using the shake-flask method, researchers can generate accurate and reliable solubility data. This information is invaluable for making informed decisions throughout the drug discovery and development pipeline, ultimately contributing to the successful advancement of new chemical entities.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Buy 6-Methyl-1H-indazole | 698-24-8 [smolecule.com]
- 4. This compound | CAS#:478832-60-9 | Chemsrc [chemsrc.com]
- 5. This compound | CAS 478832-60-9 [matrix-fine-chemicals.com]
- 6. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 7. chem.ws [chem.ws]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The indazole scaffold, a bicyclic heterocycle comprising a fused benzene and pyrazole ring, has cemented its status as a "privileged" structure in medicinal chemistry. Its rigid, yet versatile, nature allows it to serve as an effective pharmacophore, capable of engaging in crucial hydrogen bonding and hydrophobic interactions with a multitude of biological targets. This guide provides a comprehensive exploration of the indazole core, delving into its fundamental physicochemical properties, diverse synthetic strategies, and its profound impact on contemporary drug discovery. We will examine its role as a bioisostere, analyze structure-activity relationships through key case studies of approved drugs, and provide detailed experimental insights to empower researchers in the field.
The Indazole Nucleus: Physicochemical Properties and Tautomerism
The indazole ring system is an aromatic, 10-π-electron entity that exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. This tautomerism is a critical consideration in drug design, as the position of the nitrogen-bound hydrogen influences the molecule's hydrogen bonding capabilities and overall electronic profile.
The presence and positioning of the two nitrogen atoms within the bicyclic structure impart a unique set of properties. The indazole core is considered a bioisostere of indole, another crucial scaffold in medicinal chemistry.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its tunable lipophilicity through substitution, makes it an exceptionally versatile building block for creating compounds with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]
Strategic Synthesis of Indazole Derivatives
The functionalization of the indazole core at its various positions is key to modulating its pharmacological activity. A number of robust synthetic methodologies have been developed to achieve this with precision and efficiency.
Synthesis of 3-Substituted 1H-Indazoles via C-H Amination
A modern and efficient approach to synthesizing 3-substituted 1H-indazoles involves a silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones. This method is noted for its operational simplicity and tolerance of a wide array of functional groups.
Experimental Protocol: Silver(I)-Mediated Intramolecular Oxidative C-H Amination
-
Reactant Preparation: To a solution of the desired arylhydrazone (1.0 equiv) in 1,2-dichloroethane, add Silver(I) trifluoromethanesulfonate (AgNTf2) (1.2 equiv) as the oxidant and Copper(II) acetate (Cu(OAc)2) (0.2 equiv) as a co-oxidant.
-
Reaction Execution: Heat the reaction mixture at 80 °C for 24 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure and purify the crude product by silica gel column chromatography to yield the 3-substituted 1H-indazole.
Caption: General workflow for the synthesis of 3-substituted 1H-indazoles.
Synthesis of 3-Aminoindazoles from Halogenated Precursors
3-Aminoindazoles are particularly valuable intermediates, serving as the foundation for numerous kinase inhibitors. The Buchwald-Hartwig amination provides a powerful palladium-catalyzed method for their synthesis from 3-haloindazoles.[3] An alternative and highly efficient route starts from readily available 2-bromobenzonitriles.
Experimental Protocol: Synthesis of 3-Aminoindazoles from 2-Bromobenzonitriles
-
Step 1: Hydrazone Formation: In a Schlenk tube under an argon atmosphere, combine benzophenone hydrazone (1.1 equiv), the selected 2-bromobenzonitrile (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 5.5 mol%), and cesium carbonate (Cs₂CO₃, 1.5 equiv). Add toluene and heat the mixture at 100 °C until the starting material is consumed (monitored by TLC). After cooling, dilute with ethyl acetate and filter. The filtrate is concentrated and purified to yield the hydrazone intermediate.[3]
-
Step 2: Deprotection and Cyclization: The purified hydrazone from Step 1 is subjected to acidic conditions to facilitate deprotection and subsequent cyclization, yielding the desired 3-aminoindazole derivative.[3][4]
The Indazole Scaffold as a Bioisostere
Bioisosteric replacement is a cornerstone strategy in drug design to enhance a molecule's potency, selectivity, or pharmacokinetic profile. The indazole nucleus has proven to be an excellent bioisostere for the phenol group, a common moiety in bioactive compounds that is often prone to rapid metabolic glucuronidation.[5]
The NH group of the indazole mimics the hydrogen-bond donating capability of the phenolic hydroxyl group, while the overall heterocyclic structure is less susceptible to phase II metabolism. This can lead to significantly improved in vivo exposure.[6]
Case Study: Indazole as a Phenol Bioisostere in GluN2B Antagonists
In the development of negative allosteric modulators for the GluN2B subunit of the NMDA receptor, the replacement of a key phenol group with an indazole moiety was investigated.[5]
| Compound | Core Moiety | GluN2B Kᵢ (nM) | Metabolic Fate (in rat liver microsomes) |
| Ifenprodil (1) | Phenol | 5.8 | Forms glucuronide metabolites |
| Ro 25-6981 (2) | Phenol | 9 | Forms glucuronide metabolites |
| Compound 10b | Indazole | 38 | Glucuronides at undetectable levels |
| Compound 13a | Indazole | 5.7 | Not reported, but expected to be stable |
Data compiled from Synfacts contribution based on J. Med. Chem. 2023, 66, 11573–11588.[6]
The results demonstrate that the indazole analogues (e.g., 13a) can retain or even slightly improve upon the high affinity for the GluN2B receptor while exhibiting superior metabolic stability by avoiding glucuronidation.[5][6] Molecular dynamics simulations have further shown that the indazole-based compounds maintain the same crucial molecular interactions within the ifenprodil binding site as their phenolic counterparts.[5]
Caption: Bioisosteric replacement of phenol with indazole to improve metabolic stability.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The true power of the indazole scaffold is demonstrated by its presence in a growing number of FDA-approved drugs and clinical candidates across various therapeutic areas, most notably in oncology.[7]
Indazole-Based Kinase Inhibitors
The indazole nucleus is a particularly effective scaffold for designing ATP-competitive kinase inhibitors. It can effectively occupy the adenine binding region of the ATP pocket and present substituents into surrounding hydrophobic regions to achieve high potency and selectivity.[8]
Key FDA-Approved Indazole Kinase Inhibitors:
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[9] It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.
-
Axitinib: A potent and selective inhibitor of VEGFR-1, -2, and -3, used in the treatment of advanced renal cell carcinoma.[9]
Comparative Inhibitory Activity of Indazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities (IC₅₀) of various indazole derivatives against key oncogenic kinases, showcasing the impact of structural modifications.
| Compound Class | Target Kinase | Representative Compound | IC₅₀ (nM) | Key Structural Features |
| Indazole-Pyrimidine | VEGFR-2 | Pazopanib | 30 | 2,3-dimethyl-2H-indazole with a pyrimidine linker |
| Indazole-Thiophene | VEGFR-2 | Axitinib | 0.2 | 1H-indazole with a thiophene-containing side chain |
| Indazole-Amide | Aurora A | Derivative 17 | 26 | Specific amide substitution pattern |
| Indazole-Amide | Aurora B | Derivative 17 | 15 | Demonstrates dual inhibitory activity |
| Indazole-Phenyl | FGFR1 | Derivative 14d | 5.5 | Fluorinated 3-methoxyphenyl substitution |
Data compiled from multiple sources.[10][11]
The data clearly indicates that substitutions on the indazole ring and the nature of the linker to other aromatic systems are critical for determining both the potency and selectivity of these inhibitors. For instance, in a series of FGFR1 inhibitors, the addition of a fluorine atom to the phenyl ring resulted in a nearly three-fold increase in activity (Compound 14d vs. 14a).[11] Similarly, for VEGFR-2 inhibitors, subtle changes in the side chain distinguish the multi-kinase profile of Pazopanib from the more selective profile of Axitinib.
VEGFR Signaling Pathway and Inhibition by Indazole Drugs
Pazopanib and Axitinib exert their anti-angiogenic effects by blocking the ATP-binding site of VEGFR, thereby inhibiting the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.
Caption: Simplified VEGFR signaling pathway and the point of inhibition by indazole-based drugs.[12][13]
Niraparib: An Indazole-Based PARP Inhibitor
Beyond kinase inhibition, the indazole scaffold is central to Niraparib, a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2.[14] Niraparib is approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP enzymes are critical for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand breaks is deficient. Inhibition of PARP by Niraparib leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks and create double-strand breaks. In BRCA-deficient cells, these double-strand breaks cannot be repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.[15][16]
Caption: Mechanism of synthetic lethality with the PARP inhibitor Niraparib.[17][18]
Challenges and Future Perspectives
While the indazole scaffold has led to significant therapeutic successes, challenges remain. Achieving kinase selectivity to minimize off-target effects is an ongoing effort, requiring sophisticated structure-based design and screening approaches. Furthermore, the emergence of drug resistance is a critical hurdle, particularly for targeted therapies like kinase and PARP inhibitors.[19]
References
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 15. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. annualreviews.org [annualreviews.org]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
Safety and handling information for 6-methyl-1H-indazol-5-ol
An In-Depth Technical Guide to the Safe Handling of 6-methyl-1H-indazol-5-ol
Disclaimer: The information provided in this document is intended for use by qualified researchers, scientists, and drug development professionals. At the time of writing, a comprehensive, officially registered Safety Data Sheet (SDS) for this compound was not available. Therefore, this guide has been synthesized from data on structurally analogous compounds, including other indazole derivatives. This compound should be handled as a potentially hazardous substance, and all protocols must be validated in conjunction with your institution's Environmental Health and Safety (EHS) department.
Introduction
This compound is a heterocyclic aromatic compound belonging to the indazole family. The indazole scaffold is a significant bicyclic structure in medicinal chemistry, recognized as a "privileged" motif due to its ability to bind to a wide range of biological targets.[1] As such, derivatives like this compound serve as crucial building blocks in the synthesis of pharmacologically active molecules, particularly as protein kinase inhibitors.[1] Given its application in research and development, a thorough understanding of its safe handling, storage, and disposal is paramount to ensure laboratory safety and experimental integrity. This guide provides a detailed framework for managing this compound, grounded in established safety principles for analogous chemical entities.
Compound Identification and Physicochemical Properties
Precise identification is the foundation of chemical safety. The key identifiers and known physical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 478832-60-9 | [2][3][4] |
| Molecular Formula | C₈H₈N₂O | [2][3] |
| Molecular Weight | 148.16 g/mol | [2][3] |
| Appearance | Light brown to brown solid (predicted) | [5] |
| Boiling Point | 359.9 ± 22.0 °C at 760 mmHg | [3][4] |
| Flash Point | 171.5 ± 22.3 °C | [3][4] |
| Density | 1.3 ± 0.1 g/cm³ | [3][4] |
| LogP | 1.54 | [3] |
Hazard Identification and Toxicology
While specific toxicological data for this compound is not thoroughly investigated, data from the closely related 1H-indazol-5-ol and other indazole analogs provide a basis for a precautionary hazard assessment.[6] The primary hazards are anticipated to be acute oral toxicity, and irritation to the skin, eyes, and respiratory system.
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7] |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation.[6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
Toxicological Narrative: The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and accidental ingestion. Based on analogous compounds, ingestion is expected to be harmful.[6][7] Direct contact with the solid powder or solutions can cause skin irritation and potentially serious eye damage.[7] Inhalation of airborne dust may lead to irritation of the respiratory tract. Currently, no data is available regarding its potential for carcinogenicity, mutagenicity, or reproductive toxicity.[8] Therefore, it must be handled with the assumption that it may present these risks until proven otherwise.
Diagram: Hazard Communication Logic This diagram illustrates the logical flow from the compound's inherent properties to the necessary safety precautions.
Caption: Logical relationship between compound properties, inferred hazards, and required controls.
Exposure Controls and Personal Protection
A multi-layered approach involving engineering controls and personal protective equipment (PPE) is essential for minimizing exposure.
Engineering Controls:
-
Ventilation: All handling of solid this compound and its solutions should be performed inside a certified chemical fume hood to control airborne dust and vapors.[9]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the handling area.[9]
Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne dust, preventing serious eye irritation or damage.[8][10] |
| Skin/Hand | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact and potential irritation. Gloves must be inspected before use and disposed of properly after handling.[10] |
| Body | Laboratory coat. | Protects personal clothing from contamination.[8] |
| Respiratory | NIOSH-approved respirator. | Required when dusts are generated and engineering controls are insufficient.[11] |
Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for maintaining the compound's integrity and ensuring user safety.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and the fume hood is operational.
-
Aliquotting: When weighing or transferring the solid, use non-sparking tools and techniques that minimize dust generation.[12]
-
Solution Preparation: Add the solid slowly to the solvent. If dissolution is exothermic, use an ice bath for cooling.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[9][13] Decontaminate all surfaces and equipment used.
-
Avoidance: Do not eat, drink, or smoke in the laboratory area. Avoid contact with skin, eyes, and clothing.[8]
Storage Conditions:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][13]
-
Atmosphere: For long-term storage, consider placing the container inside a desiccator or storing it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[14]
-
Incompatibilities: Store away from strong oxidizing agents, as they are incompatible with many indazole derivatives.[8]
Emergency Procedures
Rapid and correct response to emergencies can significantly mitigate harm.
First-Aid Measures:
| Exposure Route | First-Aid Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[9][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[8][14]
-
Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[8]
Accidental Release (Spill) Protocol: In the event of a spill, a systematic cleanup procedure must be followed to prevent exposure and environmental contamination.
Diagram: Spill Cleanup Workflow
Caption: Step-by-step workflow for the safe cleanup of a this compound spill.
Disposal Guidelines
Proper disposal is a critical final step in the chemical lifecycle, necessary to protect personnel and the environment.
Waste Management Protocol:
-
Classification: Treat this compound and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) as hazardous chemical waste.[11]
-
Segregation: Do not mix this waste with other incompatible waste streams.[11]
-
Containerization: Collect all waste in a designated, leak-proof, and clearly labeled container.[11] The label must include the words "Hazardous Waste" and the full chemical name.[11]
-
Storage: Store the sealed waste container in a designated secondary containment area until pickup.[11]
-
Disposal: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[11] All disposal activities must comply with federal, state, and local regulations.[11]
Diagram: Waste Disposal Workflow
Caption: Standard operating procedure for the disposal of this compound waste.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. This compound | CAS 478832-60-9 [matrix-fine-chemicals.com]
- 3. This compound | CAS#:478832-60-9 | Chemsrc [chemsrc.com]
- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 5. 6-METHYL (1H)INDAZOLE CAS#: 698-24-8 [amp.chemicalbook.com]
- 6. 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
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- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
The Indazole Core: A Technical Guide to its Discovery and Synthetic Evolution for the Modern Chemist
Abstract
The indazole nucleus, a bicyclic heteroaromatic system, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility as a bioisostere for the indole ring and its ability to engage in crucial hydrogen bonding interactions have cemented its role in the design of numerous therapeutic agents. This in-depth technical guide provides a comprehensive journey through the discovery and synthetic history of indazole compounds. We will delve into the foundational classical syntheses, explore the mechanistic intricacies of pivotal named reactions, and navigate the landscape of modern, transition-metal-catalyzed methodologies. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the causality behind synthetic choices, ensuring a foundation of scientific integrity and practical application.
The Genesis of a Scaffold: A Historical Perspective
The story of the indazole ring begins in the late 19th century, a period of immense progress in organic chemistry. The first synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer in 1883. It is a common misconception that Fischer synthesized the parent indazole; in reality, his seminal work involved the intramolecular cyclization of o-hydrazinobenzoic acid to form 3-indazolone .[1]
Fischer's Foundational Experiment: The Birth of Indazolone
Fischer's experiment was elegant in its simplicity: by heating o-hydrazinobenzoic acid, he induced an intramolecular condensation, leading to the formation of the bicyclic indazolone structure with the loss of a water molecule.[1] While the original publication lacks the detailed experimental reporting standards of today, the transformation laid the crucial groundwork for the recognition of this new heterocyclic system.
Conceptual Reaction Scheme:
This pioneering work, though not yielding the parent indazole, was the critical first step that opened the door to a new class of heterocyclic compounds with unforeseen potential.
Classical Routes to the Indazole Core: The Workhorses of Synthesis
Following Fischer's discovery, a number of "classical" methods for the synthesis of the indazole ring were developed. These methods, while sometimes lacking the efficiency and functional group tolerance of modern techniques, remain valuable for their straightforwardness and use of readily available starting materials.
The Jacobsen Indazole Synthesis
The Jacobsen synthesis, a variation of the Fischer indole synthesis, provides a route to 1H-indazoles from the reaction of a phenylhydrazine with a β-ketoester, followed by cyclization.
Experimental Protocol: A Representative Jacobsen Indazole Synthesis
-
Hydrazone Formation: To a solution of phenylhydrazine (1.0 eq) in ethanol, add ethyl acetoacetate (1.0 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Cyclization: The crude hydrazone is then treated with a strong acid, such as polyphosphoric acid (PPA), and heated to 100-120 °C for 1-2 hours.
-
After cooling, the reaction mixture is carefully quenched with ice water and neutralized with a base (e.g., NaOH solution) to precipitate the product.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Causality in Experimental Choices: The initial condensation to the hydrazone is acid-catalyzed, facilitating the nucleophilic attack of the hydrazine on the ketone. The subsequent cyclization requires a strong acid and heat to promote the intramolecular electrophilic attack of the aryl ring onto the imine carbon, followed by aromatization.
Named Reactions in Indazole Synthesis: Mechanistic Elegance and Practical Utility
Several named reactions have become cornerstones of indazole synthesis, each with its own unique mechanism and applications.
The Davis-Beirut Reaction
The Davis-Beirut reaction is a versatile and metal-free method for the synthesis of 2H-indazoles and their derivatives.[2] It typically involves the base-mediated cyclization of N-substituted 2-nitrobenzylamines.[2]
Mechanism of the Davis-Beirut Reaction
The reaction proceeds through a fascinating series of intramolecular redox and condensation steps.
References
A Technical Guide to the Theoretical and Experimental Properties of 6-methyl-1H-indazol-5-ol
Abstract: This technical guide provides a comprehensive analysis of 6-methyl-1H-indazol-5-ol, a heterocyclic compound of significant interest within medicinal chemistry and materials science. Indazole derivatives are recognized for their wide-ranging pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] This document bridges the gap between theoretical predictions and empirical data, offering researchers and drug development professionals a detailed comparison of the molecule's computationally derived characteristics and its experimentally observed properties. We delve into quantum chemical calculations based on Density Functional Theory (DFT), outline robust protocols for its synthesis and characterization, and present a comparative analysis to validate theoretical models with real-world data. The insights herein provide a foundational understanding of this compound, facilitating its future application and development.
Part 1: Theoretical & Computational Analysis
The in-silico analysis of a molecule is a cornerstone of modern chemical research, providing predictive insights into its electronic structure, reactivity, and spectroscopic behavior before resource-intensive lab work begins. For this compound, we leverage Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost.
Computational Methodology: The 'Why' Behind the Choice
The selection of a computational method is critical for generating reliable theoretical data. We utilize the B3LYP functional with a 6-311++G(d,p) basis set.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a workhorse in computational chemistry because it incorporates a portion of the exact Hartree-Fock exchange, which corrects for some of the self-interaction error inherent in simpler DFT methods. This leads to more accurate predictions of molecular geometries and electronic properties for organic molecules.
-
6-311++G(d,p) Basis Set: This choice represents a robust compromise between accuracy and efficiency.
-
6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence electron, allowing for greater flexibility in modeling the electron distribution.
-
++: Adds diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs, hydrogen bonds (like the -OH and N-H groups in our molecule), and potential non-covalent interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). These functions allow orbitals to change shape, which is essential for describing the directional nature of chemical bonds accurately.
-
This level of theory has proven effective for providing a sound basis for experimental observations in related indazole systems.[2][3][4]
Predicted Molecular Structure & Geometry
The optimized molecular geometry provides the most stable three-dimensional arrangement of the atoms. The indazole core is predicted to be nearly planar, a characteristic feature of aromatic heterocyclic systems.[5]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. caribjscitech.com [caribjscitech.com]
Methodological & Application
Synthetic Pathways to 6-methyl-1H-indazol-5-ol: A Detailed Guide for Medicinal Chemists
Introduction
The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique electronic properties and ability to participate in a variety of intermolecular interactions have made it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and therapeutics for cardiovascular diseases.[2][3] Specifically, 6-methyl-1H-indazol-5-ol is a valuable intermediate in the synthesis of targeted therapeutics, where the hydroxyl and methyl groups provide key points for further functionalization and interaction with biological targets. This application note provides a comprehensive overview of a robust and logical synthetic route to this compound, designed to be accessible to researchers and scientists in drug development. The presented methodology emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring a thorough understanding of the synthesis.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound suggests a strategy centered on the formation of the indazole ring from a suitably substituted aniline precursor, followed by a final deprotection step to reveal the hydroxyl group. This approach is often more efficient and regioselective than attempting to introduce substituents onto a pre-formed indazole core.
Caption: Retrosynthetic analysis of this compound.
This retrosynthetic pathway highlights two key transformations:
-
Indazole Ring Formation: The core indazole structure can be constructed from a substituted aniline, in this case, 4-methoxy-3-methylaniline. The classical Jacobsen indazole synthesis, which involves diazotization of an o-toluidine derivative followed by intramolecular cyclization, provides a reliable method for this transformation.[4]
-
Hydroxyl Group Deprotection: The hydroxyl group is masked as a methoxy ether throughout the initial steps to prevent unwanted side reactions. A final O-demethylation step is then employed to yield the target compound.
Synthetic Route I: From 4-methoxy-3-methylaniline
This section details a practical and scalable synthetic route to this compound, commencing with the commercially available starting material, 4-methoxy-3-methylaniline.
Step 1: Synthesis of 5-methoxy-6-methyl-1H-indazole
The initial step involves the formation of the indazole ring via a diazotization-cyclization cascade, a variation of the Jacobsen indazole synthesis.[4]
Caption: Synthesis of 5-methoxy-6-methyl-1H-indazole.
Mechanism and Rationale:
The reaction proceeds through the initial formation of a diazonium salt from the primary amine of 4-methoxy-3-methylaniline upon treatment with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid).[5] This highly reactive intermediate is then subjected to reduction, typically with stannous chloride (SnCl₂), which facilitates the intramolecular cyclization to form the stable indazole ring. The choice of a methoxy group as a protecting group for the phenol is strategic, as it is stable under the acidic conditions of the diazotization and cyclization reactions.
Experimental Protocol: Synthesis of 5-methoxy-6-methyl-1H-indazole
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-methoxy-3-methylaniline | 137.18 | 10.0 g | 72.9 mmol |
| Concentrated HCl | 36.46 | 50 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.5 g | 79.7 mmol |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 32.9 g | 145.8 mmol |
| Water (H₂O) | 18.02 | 100 mL | - |
| Ethyl Acetate | 88.11 | 3 x 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 4-methoxy-3-methylaniline (10.0 g, 72.9 mmol) and concentrated hydrochloric acid (50 mL).
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (5.5 g, 79.7 mmol) in water (20 mL) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
In a separate 500 mL beaker, prepare a solution of stannous chloride dihydrate (32.9 g, 145.8 mmol) in concentrated hydrochloric acid (50 mL).
-
Cool the stannous chloride solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Basify the reaction mixture to a pH of approximately 8-9 by the slow addition of a saturated sodium bicarbonate solution. Caution: This will cause vigorous gas evolution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-methoxy-6-methyl-1H-indazole as a solid.
Step 2: O-Demethylation to this compound
The final step in this synthetic sequence is the cleavage of the methyl ether to unveil the desired hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[6]
Caption: O-Demethylation to afford this compound.
Mechanism and Rationale:
Boron tribromide is a strong Lewis acid that coordinates to the oxygen atom of the methoxy group, activating it for nucleophilic attack by the bromide ion.[6] This results in the cleavage of the methyl-oxygen bond and the formation of a borate ester intermediate. Subsequent workup with water or methanol hydrolyzes the borate ester to yield the final hydroxylated product. This method is generally high-yielding and tolerant of many functional groups, making it a reliable choice for the final deprotection step.
Experimental Protocol: Synthesis of this compound
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 5-methoxy-6-methyl-1H-indazole | 162.19 | 5.0 g | 30.8 mmol |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |
| Boron Tribromide (BBr₃), 1M in DCM | 250.52 | 46.2 mL | 46.2 mmol |
| Methanol (MeOH) | 32.04 | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | 3 x 75 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Dissolve 5-methoxy-6-methyl-1H-indazole (5.0 g, 30.8 mmol) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add boron tribromide solution (1M in DCM, 46.2 mL, 46.2 mmol) dropwise via a syringe, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of methanol (50 mL). Caution: This is an exothermic reaction.
-
Remove the solvent under reduced pressure.
-
Add water (100 mL) to the residue and neutralize with a saturated sodium bicarbonate solution to a pH of ~7.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pure solid.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound, a key building block in medicinal chemistry. By employing a classical indazole synthesis followed by a robust deprotection strategy, researchers can access this valuable intermediate with good yields and high purity. The provided protocols, along with the mechanistic insights, are intended to empower scientists in the field of drug discovery and development to confidently synthesize this and related indazole derivatives for their research endeavors.
References
- 1. Burning off DNA methylation: new evidence for oxygen-dependent DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for the One-Pot Synthesis of 1H-Indazole Derivatives
Introduction: The Privileged Scaffold in Medicinal Chemistry
The 1H-indazole core is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets.[3][4] Consequently, 1H-indazole derivatives have demonstrated a broad spectrum of therapeutic applications, including potent anti-cancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][5][6] The development of efficient and robust synthetic methodologies to access this important heterocyclic system is, therefore, a critical endeavor for researchers in medicinal chemistry and drug development.[3][7]
This application note provides a comprehensive guide to various one-pot synthetic protocols for the preparation of 1H-indazole derivatives. By streamlining multiple reaction steps into a single, continuous process, one-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved overall efficiency. The protocols detailed herein are designed to be a practical resource for scientists at the bench, offering not only step-by-step instructions but also insights into the underlying chemical principles that govern these transformations.
One-Pot Synthesis via Reductive Cyclization of o-Nitro-ketoximes
A notable one-pot approach for the synthesis of 1H-indazoles involves the reductive cyclization of readily available o-nitro-ketoximes. This method offers a pathway to the indazole core under neutral conditions, which can be advantageous for substrates bearing acid or base-sensitive functional groups.[8][9]
Causality of Experimental Choices
The choice of a carbon monoxide (CO) atmosphere in conjunction with an iron carbonyl complex, such as [Cp*Fe(CO)₂]₂, serves a dual purpose. The CO acts as the reductant, facilitating the deoxygenation of the nitro group to a reactive nitroso intermediate. The iron catalyst is crucial for mediating this reduction under relatively mild conditions. The subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic 1H-indazole ring.
Experimental Protocol
Materials:
-
Substituted o-nitro-ketoxime
-
[Cp*Fe(CO)₂]₂ (catalyst)
-
Dioxane (solvent)
-
Carbon monoxide (CO) gas
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, combine the o-nitro-ketoxime (1.0 mmol) and [Cp*Fe(CO)₂]₂ (0.1 mmol).
-
Add dioxane (70 mL) to the reactor.
-
Pressurize the reactor with carbon monoxide to 50 atm.
-
Heat the reaction mixture to 150 °C and maintain for 72-75 hours.
-
After cooling to room temperature, carefully vent the CO gas in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., 30% ethyl acetate/hexanes) to yield the desired 1H-indazole.[8]
Data Presentation
| Entry | Starting Material (o-nitro-ketoxime) | Product (1H-Indazole) | Yield (%) |
| 1 | 2'-Nitroacetophenone oxime | 3-Methyl-1H-indazole | ~55 |
| 2 | 2'-Nitrobenzophenone oxime | 3-Phenyl-1H-indazole | 52[8] |
Visualizing the Workflow
Caption: Workflow for the one-pot synthesis of 1H-indazoles via reductive cyclization.
Transition-Metal-Free Synthesis via Iodobenzene-Catalyzed C-H Amination
For researchers seeking to avoid the use of transition metals, which can be costly and require removal from the final product, an iodobenzene-catalyzed intramolecular C-H amination of hydrazones presents an attractive alternative.[10] This method proceeds under mild conditions and utilizes a readily available and inexpensive oxidant.
Causality of Experimental Choices
This protocol leverages the power of hypervalent iodine chemistry. In the presence of an oxidant like Oxone, iodobenzene is converted in situ to a hypervalent iodine species. This species facilitates the intramolecular C-H amination of the hydrazone, leading to the formation of the N-N bond and subsequent cyclization to the 1H-indazole core. Trifluoroacetic acid is employed to promote the reaction, likely by activating the hydrazone substrate.
Experimental Protocol
Materials:
-
Substituted arylhydrazone
-
Iodobenzene (catalyst)
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (solvent)
Procedure:
-
To a solution of the arylhydrazone (1.0 mmol) in acetonitrile, add iodobenzene (0.1 mmol).
-
Add Oxone (2.0 mmol) and trifluoroacetic acid (2.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for the time indicated by TLC analysis.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 1H-indazole.[10][11]
Data Presentation
| Entry | Starting Material (Arylhydrazone) | Product (1H-Indazole) | Yield (%) |
| 1 | Phenylhydrazone of Acetophenone | 1,3-Diphenyl-1H-indazole | Moderate to Good |
| 2 | 4-Methylphenylhydrazone of Acetophenone | 3-Phenyl-1-(p-tolyl)-1H-indazole | Moderate to Good |
Visualizing the Mechanism
Caption: Proposed mechanism for the iodobenzene-catalyzed synthesis of 1H-indazoles.
Green Chemistry Approach: Ultrasound-Assisted Synthesis Using a Natural Catalyst
In line with the principles of green chemistry, the development of synthetic protocols that utilize renewable resources and energy-efficient methods is of high importance. A one-pot synthesis of 1H-indazoles has been reported using lemon peel powder as a natural and efficient catalyst under ultrasound irradiation.[12][13]
Causality of Experimental Choices
This environmentally benign method leverages the acidic components present in lemon peel, such as citric acid, to catalyze the condensation of a 2-substituted aromatic aldehyde with hydrazine hydrate. The use of ultrasound provides mechanical energy to the system, which can enhance reaction rates and improve yields, often at lower temperatures than conventional heating. Dimethyl sulfoxide (DMSO) is used as a high-boiling, polar aprotic solvent that can effectively dissolve the reactants and facilitate the reaction.
Experimental Protocol
Materials:
-
2-Substituted aromatic aldehyde (e.g., salicylaldehyde)
-
Hydrazine hydrate
-
Lemon peel powder (catalyst)
-
Dimethyl sulfoxide (DMSO) (solvent)
-
Ultrasound bath
Procedure:
-
In a flask, combine the 2-substituted aromatic aldehyde (1.0 mmol), hydrazine hydrate (1.2 mmol), and a catalytic amount of lemon peel powder.
-
Add DMSO as the solvent.
-
Place the flask in an ultrasound bath and irradiate at a suitable frequency and temperature (e.g., 40-60 °C) until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1H-indazole.[13]
Data Presentation
| Entry | Starting Aldehyde | Catalyst | Conditions | Yield (%) |
| 1 | Salicylaldehyde | Lemon Peel Powder | Ultrasound, DMSO | Good[13] |
| 2 | 2-Hydroxy-3-methoxybenzaldehyde | Lemon Peel Powder | Ultrasound, DMSO | Good[13] |
Visualizing the Workflow
Caption: Green synthesis workflow for 1H-indazoles using a natural catalyst.
Continuous Flow Synthesis: A Scalable and Safe Approach
For applications requiring larger quantities of 1H-indazole derivatives, continuous flow chemistry offers significant advantages in terms of safety, scalability, and reproducibility.[14] A one-step synthesis from o-fluorobenzaldehydes and hydrazines in a flow reactor is a prime example of this powerful technology.
Causality of Experimental Choices
The use of a continuous flow system allows for precise control over reaction parameters such as temperature, pressure, and residence time. This is particularly beneficial for reactions that are exothermic or involve unstable intermediates. The small reactor volume at any given moment significantly enhances safety. o-Fluorobenzaldehydes are excellent substrates as the fluorine atom is a good leaving group for the subsequent intramolecular nucleophilic aromatic substitution (SNAr) that forms the indazole ring. N,N-diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to facilitate the reaction.
Experimental Protocol
Materials and Equipment:
-
Flow chemistry system with at least two pumps and a heated reactor module
-
T-mixer and residence time unit (coil)
-
Back pressure regulator
-
Substituted 2-fluorobenzaldehyde
-
Hydrazine derivative (e.g., methylhydrazine)
-
N,N-diisopropylethylamine (DIPEA)
-
N,N-dimethylacetamide (DMA) (solvent)
Procedure:
-
Solution Preparation:
-
Solution A: Prepare a 1.0 M solution of the 2-fluorobenzaldehyde in DMA.
-
Solution B: Prepare a 1.2 M solution of the hydrazine derivative and a 1.05 M solution of DIPEA in DMA.
-
-
Flow Reaction:
-
Pump Solution A and Solution B at equal flow rates into a T-mixer.
-
Pass the combined stream through a heated reactor coil (e.g., 100-150 °C) with a defined residence time.
-
Use a back pressure regulator to maintain a constant pressure in the system.
-
-
Work-up and Purification:
-
Collect the output from the reactor.
-
Perform a standard aqueous work-up to remove the solvent and base.
-
Purify the crude product by column chromatography or recrystallization.[14]
-
Data Presentation
| Entry | 2-Fluorobenzaldehyde | Hydrazine | Temperature (°C) | Residence Time (min) | Yield (%) |
| 1 | 2-Fluorobenzaldehyde | Methylhydrazine | 120 | 10 | High |
| 2 | 2,4-Difluorobenzaldehyde | Phenylhydrazine | 140 | 15 | High |
Visualizing the Flow Chemistry Setup
Caption: Schematic of a continuous flow setup for 1H-indazole synthesis.
Conclusion
The one-pot synthesis of 1H-indazole derivatives encompasses a diverse range of chemical transformations, each with its own set of advantages and considerations. The choice of a particular protocol will depend on factors such as the desired substitution pattern, the scale of the reaction, and the availability of starting materials and equipment. The methods presented in this application note, from classic reductive cyclizations to modern flow chemistry techniques, provide a robust toolkit for researchers engaged in the synthesis of these medicinally important compounds. By understanding the principles behind each protocol, scientists can make informed decisions to efficiently access the 1H-indazole scaffolds necessary to advance their research and drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. | Semantic Scholar [semanticscholar.org]
- 10. iosrjournals.org [iosrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 6-Methyl-1H-indazol-5-ol as a Versatile Building Block in Synthetic and Medicinal Chemistry
Introduction: The Indazole Scaffold and the Strategic Value of 6-Methyl-1H-indazol-5-ol
The indazole ring system is a privileged scaffold in medicinal chemistry, renowned for its role as a bioisostere of indole and its prevalence in a multitude of pharmacologically active compounds.[1] This bicyclic heterocycle is a cornerstone in the design of kinase inhibitors, with several FDA-approved drugs, such as Pazopanib and Axitinib, featuring this core structure.[2] The ability of the indazole nucleus to engage in crucial hydrogen bonding interactions and provide a rigid framework for orienting substituents makes it an ideal starting point for drug discovery programs.
This compound emerges as a particularly strategic building block. It possesses three key points of diversity that can be selectively functionalized: the N1 and N2 positions of the pyrazole ring, and the phenolic hydroxyl group at the C5 position. The presence of the C6-methyl group also influences the electronic properties and steric environment of the ring system, offering a nuanced tool for fine-tuning molecular interactions.
This guide provides an in-depth exploration of the chemical reactivity of this compound, complete with detailed protocols for its derivatization. The experimental choices are explained from a mechanistic standpoint, empowering researchers to rationally design and execute syntheses for novel drug candidates.
Physicochemical Properties and Spectroscopic Characterization
-
IUPAC Name: this compound
-
CAS Number: 478832-60-9[3]
-
Molecular Formula: C₈H₈N₂O[3]
-
Molecular Weight: 148.16 g/mol [3]
Predicted Spectroscopic Data
-
¹H NMR (in DMSO-d₆):
-
Indazole NH (N1-H): A broad singlet is expected around δ 12.5-13.0 ppm.
-
Indazole CH (C3-H): A singlet is anticipated around δ 7.9-8.1 ppm.
-
Aromatic CH (C7-H): A singlet is expected around δ 7.5-7.6 ppm.
-
Aromatic CH (C4-H): A singlet is expected around δ 6.8-7.0 ppm.
-
Phenolic OH (C5-OH): A broad singlet, with a chemical shift that can vary depending on concentration and temperature, is expected around δ 9.0-9.5 ppm.
-
Methyl CH₃ (C6-CH₃): A singlet is anticipated around δ 2.2-2.4 ppm.
-
-
¹³C NMR (in DMSO-d₆):
-
C3: ~133-135 ppm
-
C3a: ~122-124 ppm
-
C4: ~112-114 ppm
-
C5: ~150-152 ppm (carbon bearing the OH group)
-
C6: ~128-130 ppm (carbon bearing the methyl group)
-
C7: ~115-117 ppm
-
C7a: ~139-141 ppm
-
C6-CH₃: ~18-20 ppm
-
Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound can be designed based on the classical Jacobson synthesis of indazoles, which involves the diazotization and subsequent cyclization of an appropriately substituted aniline.[7] A logical starting material is 4-amino-3-methylphenol.
Caption: Proposed synthetic route to this compound.
Protocol: Synthesis of this compound (Proposed)
-
Diazotization: Dissolve 4-amino-3-methylphenol (1.0 eq) in a mixture of acetic acid and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Cyclization: To the cold diazonium salt solution, add acetic anhydride and potassium acetate. Heat the mixture gently to initiate the cyclization reaction. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture and pour it into ice water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate. The crude product can then be purified by column chromatography on silica gel to yield this compound.
Application Focus: Derivatization for Kinase Inhibitor Scaffolds
The true utility of this compound lies in its potential for selective derivatization at its three reactive sites. The following sections detail protocols and the underlying chemical principles for these transformations.
Regioselective N-Alkylation: Accessing N1 and N2 Isomers
The alkylation of the indazole nitrogen is a critical step in the synthesis of many kinase inhibitors. The reaction can lead to a mixture of N1 and N2 alkylated products. However, the regioselectivity can be controlled by the choice of reaction conditions.[8]
-
Thermodynamic Control (Favors N1): The 1H-indazole tautomer is generally more thermodynamically stable.[9] Using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like THF allows for equilibration to the more stable N1-alkylated product.[10]
-
Kinetic Control (Favors N2): The N2 position is often more sterically accessible and can be the site of initial, faster reaction. Conditions that do not allow for equilibration, such as using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF, tend to favor the kinetically controlled N2-alkylated product.[10]
Caption: Regioselective N-alkylation of this compound.
Note: The phenolic hydroxyl group is acidic and will also react with the base. Therefore, at least two equivalents of base are required for N-alkylation. Selective O-alkylation can be achieved under different conditions (see next section).
Protocol 1: N1-Selective Alkylation (Thermodynamic Control)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., an alkyl halide, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the N1-alkylated product from any minor N2 isomer and O-alkylated byproducts.
Protocol 2: N2-Selective Alkylation (Kinetic Control)
-
Setup: To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.
-
Alkylation: Add the alkylating agent (1.2 eq) and heat the mixture to 50-60 °C.
-
Reaction: Stir the reaction at this temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography to isolate the desired N2-alkylated isomer.
| Reaction | Base | Solvent | Control | Major Product |
| N1-Alkylation | NaH | THF | Thermodynamic | N1-alkyl-6-methyl-1H-indazol-5-ol |
| N2-Alkylation | K₂CO₃ | DMF | Kinetic | N2-alkyl-6-methyl-1H-indazol-5-ol |
O-Alkylation of the 5-Hydroxyl Group
The phenolic hydroxyl group offers another handle for derivatization, which can be crucial for modulating properties like solubility or for introducing new points of interaction with a biological target. Selective O-alkylation can typically be achieved using a weaker base that preferentially deprotonates the more acidic phenol over the indazole NH.
Caption: O-alkylation of this compound.
Protocol 3: O-Alkylation
-
Setup: In a round-bottom flask, combine this compound (1.0 eq), potassium carbonate (1.5 eq), and acetone.
-
Alkylation: Add the alkyl halide (1.1 eq) and heat the mixture to reflux.
-
Reaction: Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: The residue can be purified by column chromatography on silica gel to yield the pure 5-alkoxy-6-methyl-1H-indazole.
Suzuki-Miyaura Cross-Coupling via Triflate Intermediate
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds.[11] To functionalize the C5 position, the hydroxyl group must first be converted into a better leaving group, such as a triflate.
Caption: Two-step Suzuki-Miyaura coupling at the C5 position.
Protocol 4: Suzuki-Miyaura Coupling
Step 1: Synthesis of the Triflate Intermediate
-
Protection (if necessary): The indazole nitrogen should be protected to prevent side reactions. A common protecting group is the Boc group, which can be introduced using Boc-anhydride and a base like DMAP.
-
Triflation: Dissolve the N-protected this compound (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add pyridine (1.5 eq) followed by the dropwise addition of triflic anhydride (Tf₂O, 1.2 eq).
-
Reaction and Work-up: Stir at 0 °C for 1-2 hours. Quench the reaction with water and extract with DCM. Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate to give the crude triflate, which can often be used in the next step without further purification.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Setup: In a reaction vessel suitable for heating, combine the indazol-5-yl triflate (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., K₂CO₃, 3.0 eq).
-
Reaction: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification and Deprotection: Purify the crude product by column chromatography. The N-protecting group can then be removed under appropriate conditions (e.g., TFA or HCl for a Boc group) to yield the final 5-aryl-6-methyl-1H-indazole.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the realm of kinase inhibitor development. By understanding and applying the principles of regioselective alkylation and cross-coupling reactions, researchers can efficiently explore the chemical space around this privileged scaffold. The protocols provided herein, based on established indazole chemistry, offer a solid foundation for the rational design and synthesis of novel and potent bioactive compounds.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 478832-60-9 [matrix-fine-chemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. 1H-Indazol-5-ol(15579-15-4) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of carbazoles via an intramolecular cyclization of 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines and their related molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 6-Methyl-1H-indazol-5-ol for Next-Generation Kinase Inhibitor Design
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2][3] This document provides an in-depth guide to the strategic application of a specific, high-value starting fragment, 6-methyl-1H-indazol-5-ol , in the design and development of potent and selective kinase inhibitors. We will explore the rationale behind its use, focusing on a practical case study in targeting the AXL receptor tyrosine kinase, and provide detailed, field-tested protocols for synthesis, biochemical screening, and cellular validation.
Introduction: The Indazole Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Consequently, they are among the most intensely pursued drug targets. The indazole scaffold has emerged as a cornerstone in this field, prized for its ability to function as an ATP surrogate by forming critical hydrogen bond interactions within the kinase hinge region.[4][5] Marketed drugs such as Axitinib and Pazopanib feature this core structure, validating its utility in developing effective anticancer agents.[2][3]
This compound represents a highly strategic starting point for a fragment-based lead discovery (FBLD) campaign. Its key features include:
-
A 5-hydroxyl group: A crucial hydrogen bond donor and acceptor, perfectly positioned to interact with the kinase hinge region. It also serves as a versatile synthetic handle for further chemical elaboration.
-
A 6-methyl group: This group can occupy a nearby hydrophobic pocket, enhancing binding affinity and potentially improving metabolic stability or modulating selectivity.[4]
-
An N-H group: The pyrazole ring's nitrogen acts as another key hydrogen bond donor, completing the canonical interactions required for potent kinase binding.
Physicochemical Properties of the Core Fragment
The properties of this compound make it an ideal fragment for screening and lead optimization, aligning well with the "Rule of Three" often used in FBDD.
| Property | Value | Source |
| CAS Number | 478832-60-9 | [6] |
| Molecular Formula | C₈H₈N₂O | [6] |
| Molecular Weight | 148.16 g/mol | [6] |
| LogP | 1.54 | [6] |
| Polar Surface Area (PSA) | 48.91 Ų | [6] |
| H-Bond Donors | 2 | PubChem |
| H-Bond Acceptors | 2 | PubChem |
Design Strategy: A Case Study on AXL Kinase
AXL, a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, is a high-value oncology target.[7][8] Its overexpression is strongly correlated with poor prognosis, metastasis, and the development of acquired resistance to numerous cancer therapies.[9][10] The indazole scaffold has been successfully utilized to generate potent AXL inhibitors.[7][11]
Fragment-Based Lead Discovery (FBLD) Workflow
The journey from a fragment like this compound to a clinical candidate follows a structured workflow. This approach begins with identifying low-molecular-weight fragments that bind weakly but efficiently to the target, then optimizing them into high-affinity leads.
Caption: Workflow for Fragment-Based Lead Discovery (FBLD).
Structure-Activity Relationship (SAR) Rationale
Guided by structural biology, the this compound core can be systematically elaborated to enhance potency and selectivity for AXL. The primary goal is to extend the fragment into adjacent pockets of the ATP-binding site.
Caption: Key interaction points for SAR on the indazole scaffold.
-
Position 1 (N1): Substitution at this position can be used to probe deeper pockets and modulate physicochemical properties.
-
Position 3 (C3): This is a key vector for introducing larger substituents that can interact with the solvent front or specific sub-pockets, driving selectivity against other kinases.
-
Position 5 (OH): While essential for hinge binding, this hydroxyl can be converted to an ether to explore additional interactions.
-
Position 6 (Me): The methyl group provides a baseline hydrophobic interaction. Modifying its size or properties can fine-tune potency.
Representative Indazole-Based AXL Inhibitors
The following table presents conceptual data for indazole-based inhibitors, illustrating how modifications to the core scaffold impact potency and selectivity. This data is representative of trends seen in medicinal chemistry campaigns.[7][10][11]
| Compound ID | R1 (at N1) | R2 (at C3) | AXL IC₅₀ (nM) | MER IC₅₀ (nM) |
| Fragment-01 | H | H | >10,000 | >10,000 |
| LEAD-101 | H | 4-Morpholinophenyl | 150 | 450 |
| LEAD-102 | Methyl | 4-Morpholinophenyl | 75 | 300 |
| OPT-201 | Methyl | 2,6-dimethyl-4-morpholinophenyl | 5 | 150 |
| OPT-202 | Cyclopropyl | 2,6-dimethyl-4-morpholinophenyl | 8 | 250 |
Key Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel inhibitors derived from the this compound scaffold.
Protocol 1: Synthesis of a C3-Arylated Indazole Inhibitor via Suzuki Coupling
This protocol describes a representative synthesis to install a functionalized aryl group at the C3 position, a common strategy for enhancing potency.
Rationale: A Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds. Halogenating the C3 position of the indazole provides a handle for coupling with a wide variety of commercially available boronic acids, enabling rapid exploration of SAR.
Step-by-Step Methodology:
-
Protection of N1:
-
Dissolve this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Add 2,2-dimethylpropanoic acid (1.2 eq) and triphenylphosphine (1.2 eq).
-
Cool to 0°C and add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor by TLC/LC-MS. Upon completion, concentrate under reduced pressure and purify by column chromatography to yield the N1-pivaloyl-protected intermediate.
-
-
Iodination at C3:
-
Dissolve the protected indazole (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add N-Iodosuccinimide (NIS) (1.5 eq).
-
Stir at room temperature for 24 hours in the dark.
-
Monitor reaction progress. Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield the 3-iodo-indazole intermediate.
-
-
Suzuki-Miyaura Cross-Coupling:
-
To a microwave vial, add the 3-iodo-indazole (1.0 eq), the desired arylboronic acid (e.g., 4-morpholinophenylboronic acid) (1.5 eq), and Pd(dppf)Cl₂ (0.1 eq).
-
Add a 2M aqueous solution of sodium carbonate (3.0 eq) and Dioxane/Water (4:1) as the solvent.
-
Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.
-
Monitor by LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.
-
-
Deprotection:
-
Dissolve the coupled product in Methanol and add a 1M solution of sodium hydroxide.
-
Stir at 60°C for 4 hours.
-
Neutralize with 1M HCl and extract with ethyl acetate.
-
Combine organic layers, dry, and concentrate. Purify by preparative HPLC to yield the final inhibitor.
-
Protocol 2: In Vitro AXL Kinase Enzymatic Assay (ADP-Glo™)
Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. It is a robust, high-throughput method for determining the IC₅₀ values of inhibitors by quantifying their effect on enzyme activity.
Materials:
-
Recombinant human AXL kinase domain (e.g., from SignalChem).
-
Poly(Glu,Tyr) 4:1 peptide substrate.
-
ATP solution.
-
Kinase reaction buffer: 100 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.003% Brij-35.[8]
-
Test compounds dissolved in 100% DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
White, opaque 384-well assay plates.
Step-by-Step Methodology:
-
Compound Plating: Create a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the assay plate using an acoustic dispenser.
-
Enzyme/Substrate Addition: Prepare a master mix containing AXL kinase and the peptide substrate in kinase reaction buffer. Add 5 µL of this mix to each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Kinase Reaction: Prepare a solution of ATP in kinase reaction buffer (final concentration should be at the Kₘ for ATP). Add 5 µL to each well to start the reaction.
-
Reaction Incubation: Incubate the plate for 1 hour at room temperature.
-
Stop Reaction & Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using high (DMSO only) and low (no enzyme) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 3: Cellular Target Engagement via Western Blot
Rationale: This protocol verifies that the inhibitor can enter cells and block the activity of its intended target, AXL. This is measured by detecting a decrease in the autophosphorylation of AXL at specific tyrosine residues.
Materials:
-
A549 or other cancer cell line with high AXL expression.
-
Complete cell culture medium (e.g., RPMI + 10% FBS).
-
Test compound.
-
Recombinant human Gas6 (AXL ligand).[9]
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-AXL (Tyr702), anti-total-AXL.
-
HRP-conjugated secondary antibody.
-
ECL Western blotting substrate.
Step-by-Step Methodology:
-
Cell Plating: Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 16-24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of the test inhibitor (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15 minutes to induce AXL autophosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with the anti-phospho-AXL primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Re-probing: Strip the membrane and re-probe with the anti-total-AXL antibody to confirm equal protein loading. The decrease in the p-AXL/Total AXL ratio indicates target engagement.
Conclusion and Future Perspectives
This compound is a valuable chemical scaffold for the initiation of kinase inhibitor discovery programs. Its inherent ability to form key interactions in the ATP-binding site, combined with synthetically tractable vectors for optimization, provides a robust foundation for developing potent and selective inhibitors.[1][7] The protocols outlined here offer a comprehensive framework for advancing such a fragment through the hit-to-lead process, from initial synthesis to biochemical and cellular validation.
Future efforts in this area will likely focus on leveraging this privileged core to design inhibitors with novel mechanisms of action, such as allosteric or covalent modulators, and to tackle emerging resistance mutations in clinically relevant kinases.[3][12]
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | CAS#:478832-60-9 | Chemsrc [chemsrc.com]
- 7. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indazole as a Privileged Scaffold: The Derivatives and their Ther...: Ingenta Connect [ingentaconnect.com]
Flow Chemistry Methods for Substituted Indazole Synthesis: Application Notes and Protocols
Introduction: The Paradigm Shift in Indazole Synthesis
Indazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to their diverse biological activities.[1][2] However, traditional batch synthesis of these valuable heterocycles is often fraught with challenges, including the use of hazardous reagents, difficulty in controlling exothermic reactions, and scalability issues.[1] Flow chemistry, or continuous-flow processing, has emerged as a transformative technology that addresses these limitations by conducting reactions in a continuously flowing stream through a reactor.[3][4] This methodology offers unparalleled control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, improved reproducibility, higher yields, and greater scalability.[1][3][5]
A significant advantage of flow chemistry in indazole synthesis is the ability to handle hazardous intermediates, like diazonium salts, with a much higher degree of safety. The small reactor volume at any given moment drastically mitigates the risks associated with the accumulation of unstable species, a common concern in large-scale batch reactions.[1] This guide provides detailed application notes and protocols for the synthesis of substituted indazoles using flow chemistry, designed for researchers, scientists, and professionals in drug development. We will explore various synthetic strategies, from straightforward one-step processes to more complex multi-step sequences, all leveraging the power of continuous flow.
Methodology 1: One-Step Synthesis of 1H-Indazoles from o-Fluorobenzaldehydes and Hydrazines
This protocol outlines a versatile and operationally simple one-step synthesis of a wide range of substituted 1H-indazoles. The reaction proceeds via the condensation of an o-fluorobenzaldehyde with a hydrazine derivative, followed by an intramolecular nucleophilic aromatic substitution (SNA_r_). This method is particularly well-suited for the rapid, on-demand production of diverse indazole libraries in multigram quantities.[1]
Causality and Experimental Rationale
The choice of a high-boiling point solvent like N,N-dimethylacetamide (DMA) is crucial for reaching the high temperatures required for the SNA_r_ cyclization step while maintaining a liquid phase under pressure. The use of a back-pressure regulator is essential to prevent solvent boiling and ensure reproducible residence times.[1] N,N-diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to neutralize the hydrofluoric acid generated during the cyclization, driving the reaction to completion. The precise control over temperature and residence time afforded by the flow reactor is key to minimizing side reactions and maximizing the yield of the desired indazole product.
Experimental Protocol
Materials and Equipment:
-
Commercial flow chemistry system (e.g., Vapourtec R-Series, Uniqsis FlowSyn) with at least two pumps, a T-mixer, and a heated reactor coil.[1]
-
Back-pressure regulator (BPR).
-
Substituted 2-fluorobenzaldehydes.
-
Hydrazine derivatives (e.g., methylhydrazine).
-
N,N-diisopropylethylamine (DIPEA).
-
N,N-dimethylacetamide (DMA).
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography).
Solution Preparation:
-
Solution A: Prepare a 1.0 M solution of the desired 2-fluorobenzaldehyde in DMA.[1]
-
Solution B: Prepare a 1.2 M solution of the hydrazine derivative and a 1.05 M solution of DIPEA in DMA.[1]
System Setup and Reaction Execution:
-
Assemble the flow reactor with a T-mixer to combine the two reagent streams.
-
Use a heated reactor coil of appropriate volume (a 10 mL PFA or stainless steel coil is recommended for initial studies).[1]
-
Set the back-pressure regulator to 10-15 bar.[1]
-
Set the reactor temperature to 150 °C.[1]
-
Pump Solution A and Solution B at equal flow rates into the T-mixer and through the heated coil. The total flow rate should be adjusted to achieve the desired residence time. For a 10-minute residence time in a 10 mL reactor, the total flow rate would be 1.0 mL/min (0.5 mL/min for each pump).[1]
-
Allow the system to reach a steady state (typically after 3 reactor volumes have passed) before collecting the product.[1]
Work-up and Purification:
-
Collect the reactor output into a flask containing water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.[1]
Data Summary
| Entry | 2-Fluorobenzaldehyde Substituent | Hydrazine | Residence Time (min) | Temperature (°C) | Yield (%) |
| 1 | 5-Nitro | Methylhydrazine | 10 | 150 | >95 |
| 2 | 4-Chloro | Methylhydrazine | 15 | 150 | 92 |
| 3 | 3-Methoxy | Phenylhydrazine | 20 | 160 | 88 |
| 4 | Unsubstituted | Hydrazine hydrate | 10 | 150 | 90 |
Note: The data presented is a representative summary based on initial optimization studies. Optimal conditions may vary for different substrates.[1]
Workflow Diagram
Caption: Workflow for the one-step synthesis of 1H-indazoles.
Methodology 2: Multi-Step Telescoped Synthesis of 1H-Indazoles via Diazotization, Azidation, and Cyclization
For more complex indazole derivatives, a multi-step approach is often necessary. This protocol describes a telescoped continuous flow synthesis that begins with the diazotization of an o-aminoaryl aldehyde or ketone. The resulting, potentially hazardous, diazonium salt is generated in situ and immediately converted to an aryl azide. This intermediate is then used in a subsequent cyclization step. Telescoping these reactions in a continuous flow system is particularly advantageous for safety and efficiency, as it avoids the isolation of unstable intermediates.[1]
Causality and Experimental Rationale
The initial diazotization is performed in a cooled reactor to control the exothermic reaction and prevent the decomposition of the unstable diazonium salt. A short residence time is used to minimize the time this intermediate exists before being quenched in the next step.[1] The subsequent azidation is also carried out at low temperatures. The final cyclization step often requires heating and a catalyst (in this case, a copper coil can act as both the reactor and a catalyst source) to promote the desired N-N bond formation and extrusion of nitrogen gas.[1] The biphasic nature of the final step (aqueous azide solution and an organic solution of the amine) necessitates efficient mixing, which is inherent to many flow reactors.
Experimental Protocol
Materials and Equipment:
-
Flow chemistry system with at least three pumps and two reactor modules (one cooled, one heated).[1]
-
T-mixers and residence time units (coils).
-
Back-pressure regulator.
-
Substituted o-aminoaryl aldehyde or ketone.
-
Trifluoroacetic acid (TFA).
-
Sodium nitrite (NaNO₂).
-
Sodium azide (NaN₃).
-
Amine derivative.
-
Solvents: Acetonitrile, water, toluene.
Solution Preparation:
-
Solution A: o-Aminoaryl starting material in acetonitrile/TFA.[1]
-
Solution B: Aqueous sodium nitrite.[1]
-
Solution C: Aqueous sodium azide.[1]
-
Solution D: Amine derivative in toluene.
System Setup and Reaction Execution:
-
Pump Solution A and Solution B into a T-mixer and through a cooled reactor coil (0-5 °C) with a short residence time (< 2 minutes) to form the diazonium salt in situ.[1]
-
The output from the first step is immediately mixed with Solution C at a second T-mixer and passed through a second cooled residence coil to form the aryl azide.[1]
-
The aqueous azide solution is then mixed with Solution D at a third T-mixer. This biphasic mixture is pumped through a heated copper coil reactor (e.g., 120 °C) with a longer residence time (e.g., 30 minutes) to effect the cyclization.[1]
Work-up and Purification:
-
The output from the heated reactor is collected.
-
The organic phase is separated, washed, dried, and concentrated.
-
The crude product is purified by standard methods (e.g., chromatography or recrystallization).[1]
Data Summary
| Entry | o-Aminoaryl Ketone | Amine | Residence Time (Cyclization) | Temperature (Cyclization) (°C) | Yield (%) |
| 1 | 2-Amino-5-chlorobenzophenone | Aniline | 30 min | 120 | 88 |
| 2 | 2-Aminoacetophenone | 4-Fluoroaniline | 30 min | 120 | 85 |
| 3 | 2-Amino-4'-methylbenzophenone | Cyclohexylamine | 45 min | 130 | 79 |
Note: Yields are for the crude product before purification.[1]
Workflow Diagram
Caption: Multi-step telescoped flow synthesis of 1H-indazoles.
Methodology 3: Advanced Syntheses - Cadogan and Photochemical Reactions in Flow
Beyond these fundamental protocols, flow chemistry enables more advanced and elegant synthetic strategies for indazole construction.
Thermal Cadogan Reaction for 2H-Indazoles
The Cadogan reaction, a reductive cyclization of nitroaromatics, can be effectively translated to a continuous flow process for the synthesis of N-substituted indazoles.[3] A solution of a nitroaromatic imine in triethyl phosphite (which acts as both solvent and deoxygenating agent) is pumped through a heated reactor. The flow setup offers significant advantages over batch conditions by allowing for higher temperatures under pressure, which accelerates the reaction and improves yields. The use of a back-pressure regulator is key to suppressing the boiling of the reagent.[6]
A typical flow protocol involves pumping a solution of the nitroaromatic imine in triethyl phosphite through two coiled reactors in series at 150 °C with a residence time of 1 hour, affording N-aryl indazoles in good yields (69-80%).[3] This method provides a safe and contained environment for this high-temperature reaction.[6]
Photochemical Synthesis of Indazoles
Photochemistry in flow has become a powerful tool for accessing complex molecular architectures. While direct photochemical synthesis of the indazole core is an emerging area, related heterocycles like pyrazolines have been synthesized from tetrazoles in flow.[7][8] This reagent-free "photo-click" strategy generates nitrile imine dipoles in situ, which are then trapped. A similar approach, potentially involving the photochemical generation of benzynes and their subsequent trapping, can be envisioned for indazole synthesis in a continuous flow setup.[3] A photoflow reactor, such as a Vapourtec E-series with a UV-150 photochemical reactor, equipped with high-power LEDs (e.g., 365 nm), would be ideal for such transformations, ensuring uniform irradiation and efficient conversion.[7]
Ensuring Scientific Integrity: In-line Analysis and Purification
A key aspect of modern flow chemistry is the integration of in-line analytical and purification techniques to create a self-validating and automated synthetic system.
In-line Analysis:
-
NMR Spectroscopy: The integration of benchtop NMR spectrometers into a flow setup allows for real-time reaction monitoring.[9][10][11] This provides immediate feedback on reaction conversion, the formation of intermediates, and the presence of byproducts, enabling rapid optimization of reaction conditions.[9] Multidimensional NMR techniques can even be applied in-line for more complex reaction mixtures.[12]
Continuous Purification:
-
Liquid-Liquid Extraction: Microfluidic extraction units can be integrated between reaction steps to remove impurities or to perform a solvent swap, enhancing the compatibility of telescoped reactions.[13]
-
Scavenger Resins: Packed-bed reactors containing scavenger resins can be used to remove excess reagents or byproducts from the product stream.
-
Automated Chromatography: Systems like the Advion puriFlash® can be integrated for continuous in-line purification, providing the final product in high purity without manual intervention.[14]
By combining these techniques, a fully automated "synthesis machine" can be developed for the production of substituted indazoles, from starting materials to purified product, with minimal user intervention.[15]
Conclusion: The Future of Indazole Synthesis is Continuous
The adoption of continuous flow chemistry for the synthesis of substituted indazoles represents a significant advancement in terms of safety, efficiency, and scalability.[1][3][5] The protocols and methodologies outlined in this guide provide a robust starting point for researchers to harness the power of this technology. By leveraging the precise control offered by flow reactors, chemists can safely and rapidly access a vast chemical space of indazole derivatives, thereby accelerating drug discovery and development programs. The modularity of flow systems, which allows for the straightforward integration of in-line analysis and purification, paves the way for the development of fully automated and intelligent synthesis platforms.[1]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. omicsonline.org [omicsonline.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vapourtec.com [vapourtec.com]
- 7. researchgate.net [researchgate.net]
- 8. vapourtec.com [vapourtec.com]
- 9. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 32. NMR reaction monitoring in flow synthesis - Magritek [magritek.com]
- 11. Flow reactors integrated with in-line monitoring using benchtop NMR spectroscopy - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. In-line Multidimensional NMR Monitoring of Photochemical Flow Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 15. Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of G-methyl-1H-indazol-5-ol using HPLC and GC Methodologies
Abstract
This document provides detailed analytical procedures for the quantitative determination of 6-methyl-1H-indazol-5-ol, a key heterocyclic intermediate in pharmaceutical synthesis. Two orthogonal chromatographic methods are presented: a primary High-Performance Liquid Chromatography (HPLC) method for robust purity and assay determination, and a secondary Gas Chromatography (GC) method suitable for analyzing volatile impurities and as an alternative analytical approach. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering guidance on method selection, execution, and system validation.
Introduction and Analyte Properties
This compound is a substituted indazole derivative. Its accurate quantification is critical for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). The molecule's structure, featuring a polar phenolic hydroxyl group (-OH) and a secondary amine (-NH) within the indazole ring, dictates the choice of analytical strategy.
Structural and Physicochemical Profile of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [2][3] |
| Boiling Point | 359.9 ± 22.0 °C at 760 mmHg | [2][3] |
| LogP (Octanol-Water) | 1.54 | [2] |
| Polar Surface Area (PSA) | 48.91 Ų | [2] |
| Structure | ![]() | [1] |
The moderate polarity (LogP 1.54) and the presence of UV-active chromophores make reversed-phase HPLC with UV detection the primary method of choice. The compound's high boiling point and polar functional groups present challenges for direct GC analysis, suggesting that derivatization is necessary to improve volatility and peak shape.[4][5]
Part I: Reversed-Phase HPLC Method for Assay and Purity
This method is designed for the accurate assay and impurity profiling of this compound.
Scientific Justification for Method Design
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides effective retention for the moderately polar analyte.
-
Mobile Phase: An acetonitrile/water gradient is employed to ensure adequate separation of the main analyte from potential impurities. The addition of a small amount of formic or trifluoroacetic acid is critical. It acidifies the mobile phase, suppressing the ionization of the phenolic hydroxyl group (pKa ~10) and the basic nitrogen on the indazole ring. This results in a single, non-ionized species, leading to sharper, more symmetrical peaks and stable retention times.
-
Detection: The conjugated aromatic system of the indazole ring provides strong UV absorbance. Based on data for similar indazole structures, a detection wavelength in the range of 220-300 nm is appropriate for sensitive detection.[6]
Experimental Protocol
1. Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (or Trifluoroacetic acid), analytical grade.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min; hold at 90% B for 2 min; return to 10% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase A/B starting condition (90:10).
-
Sample Solution (0.1 mg/mL): Accurately weigh an appropriate amount of the sample, dissolve, and dilute as described for the Working Standard Solution. Filter through a 0.45 µm syringe filter before injection.
4. System Suitability and Validation: The analytical method must be validated according to established guidelines such as ICH Q2(R1).[7][8][9] Key parameters include:
-
Specificity: Ensure no interference from blank or placebo at the retention time of the analyte.
-
Linearity: A minimum of five concentrations across 50-150% of the target concentration should yield a correlation coefficient (r²) ≥ 0.999.
-
Precision (Repeatability): Relative standard deviation (RSD) of ≤ 2.0% for six replicate injections of the standard.
-
Tailing Factor: Should be between 0.8 and 1.5 for the main analyte peak.
Part II: Gas Chromatography (GC) Method with Derivatization
GC is a valuable secondary technique, particularly for identifying non-UV active or volatile impurities. Direct analysis of this compound by GC is challenging due to its polarity and low volatility. The active hydrogen atoms on the hydroxyl and amine groups can lead to strong adsorption on the column and poor peak shape.[10]
Scientific Justification for Method Design
-
Derivatization: To overcome these challenges, derivatization is mandatory. Silylation is the most effective approach, where a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups.[5][11] This process dramatically increases volatility and thermal stability, making the analyte suitable for GC analysis.[4][12]
-
Stationary Phase: A low-polarity, general-purpose column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, ZB-5), is ideal for separating the derivatized analyte from other components based primarily on boiling points.[13][14]
-
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for carbon-containing compounds. For definitive identification, a Mass Spectrometer (MS) can be used.
Experimental Protocol
1. Instrumentation and Consumables:
-
GC system with a split/splitless inlet, FID or MS detector.
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
High-purity helium or hydrogen as a carrier gas.
-
Silylating reagent: BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Anhydrous pyridine or acetonitrile (derivatization solvent).
-
Reaction vials with screw caps.
2. Derivatization Procedure:
-
Accurately weigh ~1 mg of the sample or standard into a 2 mL reaction vial.
-
Add 200 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample.
-
Add 200 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min. |
| Detector | FID |
| FID Temperature | 300 °C |
Method Selection and Workflow Visualization
The choice between HPLC and GC depends on the analytical objective. HPLC is superior for routine purity and assay, while GC is better suited for specialized applications like volatile impurity analysis.
References
- 1. This compound | CAS 478832-60-9 [matrix-fine-chemicals.com]
- 2. This compound | CAS#:478832-60-9 | Chemsrc [chemsrc.com]
- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. starodub.nl [starodub.nl]
- 9. fda.gov [fda.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 12. m.youtube.com [m.youtube.com]
- 13. greyhoundchrom.com [greyhoundchrom.com]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Guide to Functional Group Transformations on the 6-Methyl-1H-indazol-5-ol Core
Introduction: The 6-Methyl-1H-indazol-5-ol Scaffold - A Privileged Core in Medicinal Chemistry
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a focal point for the design of novel therapeutics targeting a wide array of diseases, including cancer, inflammation, and neurodegenerative disorders.[3] The specific scaffold, this compound, offers a rich platform for synthetic diversification. It possesses three primary sites for functionalization: the phenolic hydroxyl group at C5, the nucleophilic nitrogen atoms of the pyrazole ring (N1 and N2), and the benzylic methyl group at C6. Additionally, the aromatic benzene ring is amenable to electrophilic substitution.
This technical guide provides a detailed exploration of key functional group transformations on the this compound core. Moving beyond a simple recitation of procedures, this document delves into the underlying principles governing reactivity and selectivity, offering field-proven insights to guide researchers in the strategic derivatization of this versatile scaffold. Each section is designed to be a self-validating system, providing not only step-by-step protocols but also the scientific rationale behind the chosen conditions.
I. Transformations at the 5-Hydroxyl Group: O-Alkylation and O-Acylation
The phenolic hydroxyl group at the C5 position is a prime site for modification, allowing for the introduction of a wide variety of functionalities that can modulate the compound's physicochemical properties and biological activity. The key challenge in derivatizing this group is achieving chemoselectivity over the potentially reactive indazole N-H group.
A. O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and robust method for forming ether linkages.[4][5] In the context of this compound, this reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide.[5]
Causality Behind Experimental Choices:
The choice of base is critical for selective O-alkylation. A mild base, such as potassium carbonate (K₂CO₃), is typically preferred. Stronger bases like sodium hydride (NaH) can deprotonate both the phenolic hydroxyl and the indazole N-H, leading to a mixture of O- and N-alkylated products.[2][6] The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the SN2 reaction by solvating the cation of the base and leaving the nucleophilic phenoxide more available for reaction.
dot graph "O_Alkylation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for selective O-alkylation.
Detailed Protocol: Synthesis of 5-Methoxy-6-methyl-1H-indazole
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.). The suspension is stirred at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add methyl iodide (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-methoxy-6-methyl-1H-indazole.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Potassium Carbonate | 1.5 | Mild base for selective deprotonation of the hydroxyl group |
| Methyl Iodide | 1.2 | Alkylating agent |
| DMF | - | Polar aprotic solvent |
B. O-Acylation: Protection and Functionalization
O-acylation introduces an ester functionality, which can serve as a protective group or as a point for further modification. Achieving selective O-acylation requires conditions that favor reaction at the hydroxyl group over the indazole nitrogens.
Causality Behind Experimental Choices:
Acylation under acidic conditions can be highly effective for chemoselective O-acylation of molecules containing both hydroxyl and amino groups.[7][8] By protonating the more basic nitrogen atoms of the indazole ring, their nucleophilicity is significantly reduced, allowing the less basic hydroxyl group to react with the acylating agent. Acetic anhydride in the presence of an acid catalyst or under solvent-free conditions is a common method for acetylation.[7]
Detailed Protocol: Synthesis of 6-Methyl-1H-indazol-5-yl Acetate
-
Suspend this compound (1.0 eq.) in acetic anhydride (3.0 eq.).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture into ice-water with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield the crude product.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 6-methyl-1H-indazol-5-yl acetate.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Acetic Anhydride | 3.0 | Acylating agent |
| Sulfuric Acid (conc.) | Catalytic | Acid catalyst to protonate indazole nitrogens |
II. Indazole Ring Functionalization: N-Alkylation and Electrophilic Substitution
The indazole ring itself offers multiple avenues for modification, including N-alkylation of the pyrazole moiety and electrophilic substitution on the benzene ring.
A. Regioselective N-Alkylation
Direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2-alkylated products, as the indazole anion is an ambident nucleophile.[3][9] The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the substituents on the indazole ring.[2][6]
Causality Behind Experimental Choices:
-
N1-Alkylation (Thermodynamic Control): The N1-substituted indazole is generally the thermodynamically more stable isomer.[2] Using a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) often favors the formation of the N1-alkylated product.[2][6][10] This is particularly true for indazoles with electron-withdrawing or sterically bulky groups at the C3 position.[2]
-
N2-Alkylation (Kinetic Control): The N2-position is often considered the kinetically favored site of alkylation.[11] Conditions that favor kinetic control, such as the use of certain alkylating agents in polar solvents, can lead to a higher proportion of the N2-isomer. Electron-withdrawing groups at the C7 position have been shown to promote N2-regioselectivity.[2][6]
dot graph "N_Alkylation_Selectivity" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Factors influencing N-alkylation regioselectivity.
Detailed Protocol: N1-Alkylation of this compound (General Procedure)
Note: This reaction will likely lead to a mixture of O- and N-alkylated products if the hydroxyl group is unprotected. Protection of the hydroxyl group (e.g., as a silyl ether or benzyl ether) is recommended prior to N-alkylation for selective functionalization.
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF, add a solution of the O-protected this compound (1.0 eq.) in THF dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to separate the N1 and N2 isomers.
B. Electrophilic Aromatic Substitution: Halogenation and Nitration
The benzene ring of the indazole core is susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents (the electron-donating hydroxyl and methyl groups) will influence the position of the incoming electrophile. The hydroxyl group is a strong activating, ortho-, para-director, while the methyl group is a weaker activating, ortho-, para-director. The pyrazole ring acts as a deactivating group. Therefore, electrophilic substitution is expected to occur at the C4 and C7 positions.
1. Halogenation:
Halogenation, typically with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), provides a handle for further functionalization through cross-coupling reactions.[12][13]
Detailed Protocol: Bromination of this compound
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.
-
Add N-bromosuccinimide (1.0-1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Extract the product with ethyl acetate, wash the organic layer with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate the brominated indazole derivative(s).
2. Nitration:
Nitration introduces a nitro group, which can be a precursor to an amino group or other functionalities. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid.[14]
Detailed Protocol: Nitration of this compound
-
To a cooled (0 °C) solution of this compound (1.0 eq.) in concentrated sulfuric acid, add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry.
-
Purify the crude product by recrystallization or column chromatography.
III. Transformations of the 6-Methyl Group
The methyl group at the C6 position offers another site for functionalization, primarily through free-radical halogenation or oxidation.
A. Benzylic Bromination
The benzylic protons of the 6-methyl group are susceptible to free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions.[15] The resulting 6-(bromomethyl) derivative is a versatile intermediate for introducing various nucleophiles.[2]
Detailed Protocol: Synthesis of 6-(Bromomethyl)-1H-indazol-5-ol
Note: The phenolic hydroxyl may require protection prior to this reaction to avoid side reactions.
-
To a solution of O-protected this compound (1.0 eq.) in a non-polar solvent like carbon tetrachloride or 1,2-dichlorobenzene, add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN. [16]
-
Reflux the reaction mixture for 4-8 hours, or until the starting material is consumed (monitored by TLC). Irradiation with a UV lamp can also initiate the reaction.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 6-(bromomethyl) derivative by column chromatography.
B. Oxidation to Carboxylic Acid
The 6-methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic or basic conditions. This transformation provides a key functional group for amide bond formation or other derivatizations.
Detailed Protocol: Synthesis of 5-Hydroxy-1H-indazole-6-carboxylic acid
-
Suspend this compound (1.0 eq.) in an aqueous solution of a base such as sodium hydroxide.
-
Heat the mixture to reflux and add a solution of potassium permanganate (3.0-4.0 eq.) in water portion-wise over several hours.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the desired 5-hydroxy-1H-indazole-6-carboxylic acid.
IV. Advanced Transformations: Palladium-Catalyzed Cross-Coupling Reactions
The halogenated derivatives of this compound are valuable substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are powerful tools for rapidly building molecular complexity.[9][17]
dot graph "Cross_Coupling_Hub" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling
This reaction couples the halo-indazole with a boronic acid or ester to form a biaryl or vinyl-substituted indazole.[9][17][18]
General Protocol:
-
To a degassed mixture of the halo-indazole (1.0 eq.), boronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water, toluene/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).
-
Heat the reaction mixture under an inert atmosphere at 80-110 °C for 4-24 hours.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify by column chromatography.
B. Sonogashira Coupling
This reaction couples the halo-indazole with a terminal alkyne to introduce an alkynyl moiety.
General Protocol:
-
To a degassed solution of the halo-indazole (1.0 eq.) and a terminal alkyne (1.2-1.5 eq.) in a solvent like THF or DMF, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine).
-
Stir the reaction at room temperature to 60 °C until completion.
-
Perform an aqueous workup and extract the product.
-
Purify by column chromatography.
C. Buchwald-Hartwig Amination
This reaction forms a C-N bond between the halo-indazole and a primary or secondary amine.[17]
General Protocol:
-
To a mixture of the halo-indazole (1.0 eq.), an amine (1.1-1.5 eq.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane), add a palladium catalyst and a suitable phosphine ligand (e.g., BINAP, XPhos).
-
Heat the reaction mixture under an inert atmosphere at 80-120 °C for 12-24 hours.
-
After cooling, quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography.
Conclusion
The this compound core represents a highly adaptable scaffold for the generation of diverse chemical entities. A thorough understanding of the principles governing regioselectivity and chemoselectivity is paramount for the successful execution of functional group transformations. This guide has provided a detailed overview of key reactions at the hydroxyl group, the indazole ring, and the methyl group, complete with experimentally grounded protocols and the rationale behind the chosen conditions. By leveraging these methodologies, researchers can effectively explore the chemical space around this privileged core, paving the way for the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Growth vector elaboration of fragments: regioselective functionalization of 5-hydroxy-6-azaindazole and 3-hydroxy-2,6-naphthyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Regioselective N-Alkylation of 6-Methyl-1H-indazol-5-ol for Drug Discovery
Abstract
This technical guide provides a comprehensive experimental protocol for the regioselective N-alkylation of 6-methyl-1H-indazol-5-ol, a key intermediate in the synthesis of various pharmacologically active compounds. The presence of three potentially nucleophilic sites—the two nitrogen atoms of the indazole ring (N1 and N2) and the phenolic hydroxyl group—presents a significant challenge in achieving selective alkylation. This document outlines a robust three-stage strategy involving the protection of the phenolic hydroxyl, regioselective N-alkylation of the protected intermediate, and subsequent deprotection to yield the desired N-alkylated product. We present detailed, field-proven protocols for both N1- and N2-selective alkylations, supported by mechanistic insights and characterization data.
Introduction: The Significance of N-Alkylated Indazoles
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of therapeutic agents across various disease areas.[1][2] N-alkylation of the indazole core is a critical step in the development of these compounds, as the nature and position of the alkyl substituent can profoundly influence biological activity, selectivity, and pharmacokinetic properties. However, the tautomeric nature of the 1H-indazole ring, with two nucleophilic nitrogen atoms, often leads to the formation of a mixture of N1 and N2 regioisomers during alkylation, complicating synthesis and purification.[3][4]
The specific substrate, this compound, introduces an additional layer of complexity due to the presence of a phenolic hydroxyl group. This group is also nucleophilic, particularly under basic conditions, creating the potential for competitive O-alkylation. To address these challenges, a well-designed synthetic strategy is paramount. This guide details a reliable protocol centered around a protection-alkylation-deprotection sequence to ensure high yields and regioselectivity.
Strategic Overview: A Three-Stage Approach
To achieve selective N-alkylation of this compound, a three-stage experimental workflow is recommended. This approach ensures that the alkylation occurs specifically at the desired nitrogen atom without competing side reactions at the hydroxyl group.
Caption: A three-stage workflow for the regioselective N-alkylation of this compound.
Stage 1: Protection of the Phenolic Hydroxyl Group
To prevent competitive O-alkylation, the first critical step is the protection of the 5-hydroxyl group. The choice of protecting group is crucial; it must be stable to the conditions of the subsequent N-alkylation step and readily cleavable under conditions that do not affect the N-alkylated indazole product. A benzyl ether is an excellent choice as it is stable to strong bases like sodium hydride (NaH) and can be removed under neutral conditions via catalytic hydrogenation.[5]
Protocol 3.1: Benzyl Ether Protection
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equiv.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5-(benzyloxy)-6-methyl-1H-indazole.
Rationale: The use of a relatively mild base like K₂CO₃ in a polar aprotic solvent like DMF facilitates the deprotonation of the more acidic phenolic hydroxyl group over the indazole N-H, leading to selective O-benzylation.
Stage 2: Regioselective N-Alkylation
With the hydroxyl group protected, the N-alkylation can be performed with high regioselectivity by carefully choosing the reaction conditions. The outcome of the alkylation (N1 vs. N2) is a delicate balance of kinetic and thermodynamic control, influenced by the base, solvent, and the nature of the alkylating agent.[1][4]
Caption: Factors governing N1 vs. N2 regioselectivity in indazole alkylation.
Protocol 4.1: Selective N1-Alkylation (Thermodynamic Control)
This protocol is optimized to favor the formation of the more thermodynamically stable N1-alkylated indazole.[1][4]
Materials:
-
5-(Benzyloxy)-6-methyl-1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (R-X, e.g., ethyl iodide, propyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of NaH (1.2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-(benzyloxy)-6-methyl-1H-indazole (1.0 equiv.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.1 equiv.) dropwise to the reaction mixture.
-
Stir at room temperature, or heat gently (e.g., 50 °C) if necessary, until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N1-alkylated product.
Rationale: The use of a strong, non-coordinating base like NaH in a non-polar aprotic solvent like THF is known to favor the formation of the thermodynamically more stable N1-alkylated indazole.[6]
Protocol 4.2: Selective N2-Alkylation (Kinetic Control - Mitsunobu Reaction)
The Mitsunobu reaction provides a reliable method for achieving N2-alkylation, often with high selectivity.[6][7]
Materials:
-
5-(Benzyloxy)-6-methyl-1H-indazole
-
Alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve 5-(benzyloxy)-6-methyl-1H-indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue directly by flash column chromatography to separate the N2-alkylated product from triphenylphosphine oxide and other byproducts.
Rationale: The Mitsunobu reaction proceeds through a different mechanism that often favors attack at the N2 position of the indazole ring, providing a complementary method to the base-mediated alkylations.[6]
Stage 3: Deprotection
The final step is the removal of the benzyl protecting group to unveil the phenolic hydroxyl group. Catalytic hydrogenation is a mild and efficient method for this transformation.[5]
Protocol 5.1: Hydrogenolysis of the Benzyl Ether
Materials:
-
N-alkyl-5-(benzyloxy)-6-methyl-indazole (from Stage 2)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-alkyl-5-(benzyloxy)-6-methyl-indazole in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent (methanol or ethanol).
-
Combine the filtrates and concentrate under reduced pressure to yield the final N-alkylated this compound.
Data Summary and Characterization
The success of each step should be confirmed by appropriate analytical techniques.
| Step | Product | Analytical Techniques | Expected Observations |
| Protection | 5-(Benzyloxy)-6-methyl-1H-indazole | ¹H NMR, ¹³C NMR, MS | Appearance of benzyl proton signals, disappearance of the phenolic -OH proton signal, and correct mass ion. |
| N1-Alkylation | 1-Alkyl-5-(benzyloxy)-6-methyl-1H-indazole | ¹H NMR, ¹³C NMR, MS | Disappearance of the N-H proton signal, appearance of new alkyl proton signals, and correct mass ion. |
| N2-Alkylation | 2-Alkyl-5-(benzyloxy)-6-methyl-1H-indazole | ¹H NMR, ¹³C NMR, MS | Disappearance of the N-H proton signal, appearance of new alkyl proton signals, and correct mass ion. |
| Deprotection | 1- or 2-Alkyl-6-methyl-1H-indazol-5-ol | ¹H NMR, ¹³C NMR, MS | Disappearance of benzyl proton signals, appearance of the phenolic -OH proton signal, and correct mass ion. |
Conclusion
The regioselective N-alkylation of this compound can be achieved efficiently and with high selectivity through a well-planned three-stage synthetic sequence involving protection, regioselective alkylation, and deprotection. The choice of reaction conditions in the alkylation step allows for the targeted synthesis of either the N1- or N2-alkylated regioisomer, providing medicinal chemists with versatile access to a key class of compounds for drug discovery and development. The protocols described herein are robust and can be adapted for the synthesis of a diverse library of N-alkylated indazole derivatives.
References
Application Notes and Protocols for the Large-Scale Synthesis of 6-methyl-1H-indazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 6-methyl-1H-indazol-5-ol, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy detailed herein is designed for scalability, prioritizing commercially available starting materials, robust reaction conditions, and safety at an industrial level. This guide offers in-depth protocols, process optimization considerations, and critical safety guidelines, particularly for the potentially hazardous diazotization step.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as indole, make it a valuable component in the design of novel therapeutics.[1] this compound, in particular, is a crucial intermediate for the synthesis of various kinase inhibitors and other targeted therapies, necessitating a reliable and scalable synthetic route to support drug development programs.
Proposed Synthetic Pathway
The proposed large-scale synthesis of this compound is a two-step process commencing from the readily available starting material, 4-methoxy-3-methylaniline. The synthesis involves an initial diazotization and intramolecular cyclization to form the indazole ring, followed by a demethylation to yield the final product.
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Methoxy-6-methyl-1H-indazole
This initial step involves the formation of a diazonium salt from 4-methoxy-3-methylaniline, which then undergoes an intramolecular cyclization to form the indazole ring. The use of acetic anhydride and potassium acetate facilitates the cyclization process.
Protocol:
-
Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is charged with concentrated hydrochloric acid and water.
-
Dissolution of Starting Material: 4-methoxy-3-methylaniline is added to the reactor, and the mixture is stirred until complete dissolution. The solution is then cooled to 0-5 °C.
-
Diazotization: A solution of sodium nitrite in water is added dropwise to the aniline solution, maintaining the internal temperature below 5 °C. The reaction is highly exothermic and requires careful monitoring and control of the addition rate.[4][5] The completion of the diazotization can be monitored by testing for the absence of the starting aniline using thin-layer chromatography (TLC) and for the presence of excess nitrous acid using starch-iodide paper.[4]
-
Cyclization: Acetic anhydride is added to the cold diazonium salt solution, followed by the portion-wise addition of potassium acetate. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the cyclization is complete, as monitored by TLC or HPLC.
-
Work-up and Isolation: The reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 5-methoxy-6-methyl-1H-indazole.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel for smaller scales.
Step 2: Synthesis of this compound (Demethylation)
The final step is the cleavage of the methyl ether to unveil the desired hydroxyl group. This can be achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide.[6]
Protocol (using Hydrobromic Acid):
-
Reactor Setup: A reactor equipped with a reflux condenser, a mechanical stirrer, and a temperature probe is charged with 5-methoxy-6-methyl-1H-indazole and 48% aqueous hydrobromic acid.
-
Reaction: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and then further cooled in an ice bath. The pH is carefully adjusted to neutral with a base (e.g., saturated sodium bicarbonate solution), which may cause the product to precipitate. The solid is collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: Due to the polar nature of the hydroxylated indazole, purification by reversed-phase chromatography may be necessary if recrystallization does not yield a product of sufficient purity.[7]
Data Summary Table
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Purity (HPLC, %) |
| 1 | 4-Methoxy-3-methylaniline | NaNO₂, HCl, Ac₂O, KOAc | Water, Acetic Anhydride | 0-5 (diazotization), RT (cyclization) | 75-85 | >95 |
| 2 | 5-Methoxy-6-methyl-1H-indazole | 48% HBr (aq) | Water | Reflux | 80-90 | >98 |
Process Optimization and Safety Considerations
Workflow for Optimization
Caption: A typical workflow for process optimization.
Safety Considerations
-
Diazotization: This reaction is highly exothermic and can lead to thermal runaway if not properly controlled.[4][5] Strict temperature control below 5 °C is crucial. Diazonium salts can be explosive when isolated in a dry state.[4][7] Therefore, they should be generated and used in situ without isolation. Adequate ventilation is necessary to handle nitrogen oxides that may be evolved.
-
Hydrobromic Acid: Concentrated HBr is highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Boron Tribromide: BBr₃ is a highly reactive and corrosive Lewis acid that reacts violently with water.[6] It should be handled under anhydrous conditions and with extreme caution.
Conclusion
The presented synthetic route for this compound offers a scalable and efficient method for the production of this important pharmaceutical intermediate. By adhering to the detailed protocols and giving paramount importance to the safety guidelines, researchers and drug development professionals can reliably produce this compound in the quantities required for their programs. Further optimization using a systematic approach like Design of Experiments can lead to improved process efficiency and robustness.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. researchgate.net [researchgate.net]
- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: In Vitro Assay Development for 6-methyl-1H-indazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development of in vitro assays to characterize the biological activity of 6-methyl-1H-indazol-5-ol. The indazole scaffold is a well-established pharmacophore in medicinal chemistry, frequently associated with kinase inhibition.[1][2] This guide, therefore, focuses on a strategic workflow to investigate the potential of this compound as a kinase inhibitor. We will detail protocols for primary biochemical assays, secondary cell-based assays, and crucial safety considerations. The methodologies are designed to be robust and self-validating, providing a solid foundation for further drug discovery efforts.
Introduction: The Scientific Rationale
The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in modern drug discovery, with several approved drugs, such as axitinib and pazopanib, featuring this core structure.[1] These molecules predominantly function as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.
Given the structural alerts within this compound, it is hypothesized to interact with the ATP-binding pocket of protein kinases. This guide provides the experimental framework to test this hypothesis, beginning with broad-spectrum kinase screening and narrowing down to specific targets and cellular effects.
Safety First: Handling this compound
Before commencing any experimental work, it is imperative to be familiar with the safety precautions for handling this compound.
Hazard Identification:
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably a chemical fume hood.[5][6]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[3][4]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.[3][4][5]
-
Consult the Safety Data Sheet (SDS) for comprehensive information on handling, storage, and disposal.[3][4][5][6][7]
Experimental Workflow: A Strategic Approach
A tiered approach is recommended to efficiently characterize the biological activity of this compound. This workflow is designed to maximize information while conserving resources.
Caption: Tiered experimental workflow for characterizing this compound.
Phase 1: Primary Biochemical Screening
The initial step is to perform a broad biochemical screen to identify potential kinase targets. This is a hypothesis-generating phase to understand the compound's selectivity profile.
Protocol: Broad-Spectrum Kinase Panel Assay
Objective: To identify which kinases are inhibited by this compound from a large, diverse panel.
Methodology: This protocol outlines a generic, luminescence-based kinase assay. Commercially available kits (e.g., from Promega, PerkinElmer) are highly recommended for their robustness and ease of use.
Materials:
-
This compound (dissolved in 100% DMSO to create a 10 mM stock solution)
-
Kinase panel (commercially available)
-
Respective kinase substrates and ATP
-
Assay buffer (typically provided with the kinase panel)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a working stock of this compound in the assay buffer. A typical screening concentration is 10 µM. Ensure the final DMSO concentration in the assay is ≤ 1%.
-
Assay Plate Setup:
-
Add 5 µL of the appropriate kinase/substrate mix to each well.
-
Add 2.5 µL of the this compound working solution or vehicle control (assay buffer with the same DMSO concentration) to the respective wells.
-
Add 2.5 µL of ATP solution to initiate the kinase reaction.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours (or as recommended by the kit manufacturer).
-
Detection:
-
Add the first detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the second detection reagent (e.g., Kinase Detection Reagent) to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.
% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))
Trustworthiness Check: Include a known inhibitor for a subset of kinases as a positive control to validate the assay performance.
Protocol: IC50 Determination
Objective: To determine the potency of this compound for the "hit" kinases identified in the primary screen.
Methodology: A dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50).
Procedure:
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Then, dilute these into the assay buffer.
-
Assay Execution: Follow the same procedure as the primary screen, but instead of a single concentration, add the different concentrations of the compound to the wells.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.
| Parameter | Description |
| Top | Maximum percent inhibition |
| Bottom | Minimum percent inhibition |
| HillSlope | Steepness of the curve |
| IC50 | Concentration for 50% inhibition |
Phase 2: Secondary & Cellular Assays
Once promising kinase targets are identified and their IC50 values determined, the next step is to assess the compound's activity in a cellular context.
Protocol: Cell Proliferation/Viability Assay
Objective: To determine the effect of this compound on the growth and viability of cancer cell lines.
Methodology: A common method is the use of a resazurin-based assay (e.g., alamarBlue™) or an ATP-based assay (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell lines relevant to the identified kinase target(s)
-
Complete cell culture medium
-
This compound
-
Resazurin-based or ATP-based viability reagent
-
Clear or opaque-walled 96-well cell culture plates
-
Plate reader (fluorescence or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment:
-
Add the viability reagent to each well.
-
Incubate for 1-4 hours.
-
-
Data Acquisition: Read the fluorescence or luminescence.
Data Analysis: Calculate the percent viability relative to the vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition).
Caption: Hypothesized mechanism of action for this compound in a cellular context.
Phase 3: Mechanism of Action Studies
To confirm that the observed cellular effects are due to the inhibition of the target kinase, further mechanistic studies are required.
Protocol: Western Blotting for Phospho-Protein Analysis
Objective: To assess the phosphorylation status of the target kinase or its direct downstream substrates.
Methodology: Western blotting allows for the detection of specific proteins and their post-translational modifications, such as phosphorylation.
Procedure:
-
Cell Lysis: Treat cells with this compound for a short duration (e.g., 2-4 hours). Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
Expected Outcome: A dose-dependent decrease in the phosphorylated form of the target protein upon treatment with this compound would confirm target engagement and inhibition in cells.
Conclusion and Future Directions
This guide provides a foundational framework for the in vitro characterization of this compound. The successful completion of these assays will provide valuable insights into its biological activity, potency, and mechanism of action. Positive results would warrant further investigation, including more extensive selectivity profiling, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and eventual progression to in vivo models.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
Application Notes and Protocols for the Derivatization of 6-methyl-1H-indazol-5-ol for Biological Screening
Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery
The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities including anti-inflammatory, antitumor, and anti-HIV effects.[1][3] Indazole-containing drugs such as pazopanib, axitinib, and granisetron are already FDA-approved, underscoring the therapeutic potential of this heterocyclic system.[2][4][5]
The starting material, 6-methyl-1H-indazol-5-ol, presents multiple reactive sites amenable to chemical modification, making it an excellent starting point for the construction of a diverse small molecule library for biological screening. The phenolic hydroxyl group at the C-5 position and the two nitrogen atoms (N-1 and N-2) of the pyrazole ring offer opportunities for a variety of derivatization reactions. This application note provides detailed protocols for the strategic derivatization of this compound to generate a library of novel compounds, thereby exploring new chemical space and increasing the probability of discovering potent and selective modulators of biological processes.[6][]
Strategic Approach to Derivatization
The derivatization strategy for this compound is designed to systematically explore the structure-activity relationships (SAR) around the indazole core. By modifying the phenolic -OH group and the pyrazole nitrogens, we can modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical determinants of biological activity. The primary derivatization pathways explored in this guide are:
-
O-Alkylation (Etherification): Introduction of various alkyl and aryl groups at the 5-hydroxy position to probe interactions within hydrophobic pockets of target proteins.
-
N-Alkylation: Regioselective alkylation at the N-1 or N-2 positions of the indazole ring, which can significantly influence the molecule's overall shape and electronic distribution.[8][9]
-
Palladium-Catalyzed Cross-Coupling Reactions: Advanced methods such as Suzuki-Miyaura and Buchwald-Hartwig amination to introduce aryl, heteroaryl, and amino substituents, thereby expanding the structural diversity of the library.[10][11][12]
This multi-pronged approach will generate a comprehensive library of analogs for subsequent high-throughput screening.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ucc.ie [research.ucc.ie]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Strategic deployment of 6-methyl-1H-indazol-5-ol in Fragment-Based Drug Discovery: Application Notes and Protocols
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to high-throughput screening for the identification of novel lead compounds in drug development.[1][2] This methodology relies on the identification of low molecular weight fragments (typically <300 Da) that bind with low affinity to a biological target.[1][3][4] These initial hits are then progressively optimized into high-affinity lead molecules.[1][3] Within the vast chemical space of potential fragments, the indazole scaffold has emerged as a privileged structure, frequently appearing in potent kinase inhibitors and other therapeutics.[5][6][7] This guide provides a detailed technical overview and experimental protocols for the application of a specific, strategically functionalized indazole, 6-methyl-1H-indazol-5-ol , in FBDD campaigns.
The Indazole Scaffold: A Privileged Core for Drug Discovery
Indazole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[5] Their bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a rigid core that can be strategically decorated with functional groups to probe the binding pockets of protein targets.[5][7] The indazole nucleus can act as a versatile scaffold, presenting hydrogen bond donors and acceptors in a well-defined spatial arrangement, making it particularly effective in targeting the hinge region of kinases.[1][6]
Introducing this compound: A Fragment with Purpose
This compound is a small molecule that adheres to the "Rule of Three," a set of guidelines used to define a high-quality fragment for screening libraries.[8] Its properties make it an excellent candidate for FBDD.
| Property | Value | Source |
| CAS Number | 478832-60-9 | [9][10] |
| Molecular Formula | C₈H₈N₂O | [9][10] |
| Molecular Weight | 148.16 g/mol | [9][10] |
| Calculated LogP | 1.54 | [9] |
| Hydrogen Bond Donors | 2 (hydroxyl, N-H) | Inferred from structure |
| Hydrogen Bond Acceptors | 2 (hydroxyl, pyrazole N) | Inferred from structure |
| Rotatable Bonds | 0 | Inferred from structure |
The strategic placement of the hydroxyl (-OH) and methyl (-CH₃) groups on the indazole core provides distinct advantages. The phenolic hydroxyl group can act as a key hydrogen bond donor or acceptor, anchoring the fragment in a binding pocket. The adjacent methyl group provides a subtle steric feature and a potential vector for future chemical elaboration, a critical aspect of fragment evolution.[1]
The FBDD Workflow Using this compound
A typical FBDD campaign is a multi-stage process that begins with screening a library of fragments and progresses through hit validation and optimization. The following diagram illustrates a standard workflow.
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Experimental Protocols
The success of an FBDD project hinges on the robust application of sensitive biophysical techniques to detect the weak binding of fragments.[11][12][13] Here, we provide detailed protocols for the primary and secondary screening of this compound.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening. It measures the change in the melting temperature (Tm) of a protein upon ligand binding.
Principle: The binding of a fragment like this compound can stabilize the protein, leading to an increase in its Tm.
Materials:
-
Purified target protein (e.g., a kinase) at a concentration of 2-10 µM.
-
10x SYPRO Orange dye.
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound stock solution (e.g., 100 mM in DMSO).
-
96-well or 384-well PCR plates.
-
Real-time PCR instrument capable of fluorescence detection.
Procedure:
-
Prepare the Master Mix: In a microcentrifuge tube, prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. For a 20 µL final reaction volume, this would typically be 2 µL of 20 µM protein, 2 µL of 10x SYPRO Orange, and 15 µL of DSF buffer per well.
-
Dispense Fragment: Add 1 µL of the this compound stock solution to the designated wells to achieve a final concentration of 5 mM. For control wells, add 1 µL of DMSO.
-
Dispense Master Mix: Add 19 µL of the protein/dye master mix to each well.
-
Seal and Centrifuge: Seal the plate and briefly centrifuge to collect the contents at the bottom.
-
Thermal Melt: Place the plate in the real-time PCR instrument. Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute. Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A positive shift in Tm (ΔTm) of ≥ 2 °C in the presence of this compound compared to the DMSO control is considered a potential hit.
Protocol 2: Hit Validation by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on binding events, making it an excellent tool for validating hits from primary screens.[11][12][14]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. The binding of this compound to the protein causes a change in mass, which is detected as a response unit (RU) signal.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified target protein.
-
Running buffer (e.g., HBS-EP+).
-
This compound serial dilutions in running buffer with a matched DMSO concentration.
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions. Aim for an immobilization level that will yield a theoretical maximum response (Rmax) appropriate for the fragment's size.
-
Fragment Injection: Prepare a series of dilutions of this compound (e.g., from 1 µM to 1 mM) in running buffer.
-
Binding Analysis: Inject the fragment solutions over the immobilized protein surface at a constant flow rate. Also, inject running buffer alone as a blank for double referencing.
-
Data Acquisition: Record the sensorgram, which plots response units (RU) against time.
-
Data Analysis:
-
Subtract the reference surface and blank injection signals.
-
Plot the steady-state binding response against the fragment concentration.
-
Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (KD). A confirmed hit will show a concentration-dependent binding response.
-
Protocol 3: Structural Characterization by X-Ray Crystallography
The gold standard for understanding how a fragment binds is X-ray crystallography.[3][14] It provides a high-resolution 3D structure of the protein-fragment complex.
Principle: A crystal of the target protein is soaked with a high concentration of the fragment. The fragment will diffuse into the crystal and bind to the protein. The crystal is then exposed to X-rays, and the resulting diffraction pattern is used to solve the 3D structure.
Procedure:
-
Protein Crystallization: Obtain high-quality crystals of the target protein.
-
Fragment Soaking: Prepare a solution of this compound (e.g., 10-50 mM) in a cryoprotectant solution compatible with the protein crystals. Transfer a protein crystal into a drop of this solution and allow it to soak for a period ranging from minutes to hours.
-
Cryo-cooling: Rapidly cool the soaked crystal in liquid nitrogen to prevent ice formation.
-
Data Collection: Mount the crystal on a goniometer in an X-ray beamline and collect diffraction data.
-
Structure Determination: Process the diffraction data and solve the crystal structure. The resulting electron density map should reveal the binding mode of this compound in the protein's active site.
From Fragment to Lead: The Path Forward
Once the binding of this compound is confirmed and its binding mode is elucidated, the process of fragment evolution begins.[1] This can involve two main strategies:
-
Fragment Growing: Adding chemical functionality to the fragment to make additional interactions with the protein, thereby increasing affinity.[] The methyl group at the 6-position of our fragment is an ideal vector for this strategy.
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a dramatic increase in potency.[16]
The following diagram illustrates the conceptual basis of these hit-to-lead strategies.
Caption: Strategies for evolving initial fragment hits into more potent leads.
Conclusion
This compound represents a high-quality, strategically designed fragment for use in FBDD campaigns. Its adherence to the "Rule of Three," coupled with the proven utility of the indazole scaffold, makes it a valuable starting point for the discovery of novel therapeutics. The protocols outlined in this guide provide a robust framework for its successful implementation in a fragment screening cascade, from initial hit identification to detailed structural characterization, paving the way for rational, structure-guided lead optimization.
References
- 1. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The rise of molecular simulations in fragment-based drug design (FBDD): an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caribjscitech.com [caribjscitech.com]
- 8. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS#:478832-60-9 | Chemsrc [chemsrc.com]
- 10. This compound | CAS 478832-60-9 [matrix-fine-chemicals.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-methyl-1H-indazol-5-ol
Welcome to the technical support guide for the synthesis of 6-methyl-1H-indazol-5-ol. This resource is designed for researchers, medicinal chemists, and process development professionals. As a crucial intermediate in the synthesis of kinase inhibitors like Pazopanib, optimizing the yield and purity of this scaffold is paramount.[1][2] This guide provides in-depth, experience-driven answers to common challenges encountered during its synthesis, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions & Troubleshooting
Q1: I am starting a new synthesis campaign for this compound. What is the most reliable and high-yielding synthetic route to consider?
Answer: While several synthetic strategies for the indazole core exist, a robust and frequently employed route for this compound begins with a substituted acetophenone, proceeding through a hydrazone formation and subsequent intramolecular cyclization. This method is generally favored for its reliable yields and the availability of starting materials.
A highly recommended pathway starts from 4-hydroxy-3-methylacetophenone . The key steps are:
-
Protection of the Phenolic Hydroxyl Group: The acidic phenol must be protected to prevent side reactions during cyclization. Benzylation (using benzyl bromide with a base like K₂CO₃) is a common and effective strategy.
-
Hydrazone Formation: The ketone is condensed with hydrazine hydrate to form the corresponding hydrazone.
-
Cyclization: The critical indazole ring-forming step is typically achieved by heating the hydrazone in the presence of a dehydrating agent or catalyst, such as polyphosphoric acid (PPA).[3]
-
Deprotection: The benzyl protecting group is removed via catalytic hydrogenation (H₂, Pd/C) to yield the final product.
This route provides a logical progression and allows for purification at intermediate stages, which is critical for achieving high purity in the final product.
Q2: My yield is consistently low during the cyclization step to form the indazole ring. What are the most critical parameters to investigate and optimize?
Answer: Low yield in the cyclization step is the most common bottleneck. This transformation, typically an acid-catalyzed intramolecular electrophilic substitution followed by dehydration, is highly sensitive to reaction conditions. Here are the key parameters to troubleshoot, in order of importance:
-
Choice and Concentration of Acid Catalyst:
-
Causality: Polyphosphoric acid (PPA) is effective because it serves as both a strong acid catalyst and a powerful dehydrating agent, driving the equilibrium towards the cyclized product.[3] However, its viscosity and the exothermic nature of quenching can be problematic on a larger scale.
-
Troubleshooting:
-
PPA Temperature: Ensure the PPA is sufficiently heated (typically >70 °C) to reduce its viscosity and ensure a homogenous reaction mixture.
-
Alternatives: Consider Eaton's reagent (P₂O₅ in methanesulfonic acid) for a more manageable, homogeneous solution. Sulfuric acid in a high-boiling solvent like sulfolane can also be effective, but charring is a risk.
-
Stoichiometry: The amount of acid is crucial. Too little results in incomplete reaction, while too much can lead to sulfonation or other degradation pathways. Start with a 10-fold excess by weight of PPA relative to the hydrazone.
-
-
-
Reaction Temperature and Time:
-
Causality: Cyclization requires a significant activation energy. However, the indazole product can be unstable at excessive temperatures, leading to decomposition.
-
Troubleshooting:
-
Temperature Screening: If the yield is low, screen temperatures from 120 °C to 160 °C. Monitor the reaction by TLC or LC-MS to find the optimal point where starting material is consumed without significant product degradation.
-
Controlled Heating: Use a well-controlled heating mantle or oil bath to avoid "hot spots" that can cause localized charring.
-
-
-
Solvent Selection:
-
Causality: For catalysts other than PPA, the solvent must be high-boiling and inert. It should also fully dissolve the hydrazone intermediate.
-
Troubleshooting: High-boiling point solvents like sulfolane, diphenyl ether, or N-methyl-2-pyrrolidone (NMP) are suitable choices. Aprotic solvents are generally preferred to avoid competing reactions.
-
The following workflow diagram illustrates a decision-making process for troubleshooting this critical step.
Caption: Troubleshooting workflow for indazole cyclization.
Q3: I'm observing a significant impurity with the same mass as my product. What is the likely structure, and how can I prevent its formation?
Answer: This is a classic problem in indazole synthesis. The most probable impurity is the regioisomeric 6-methyl-2H-indazol-5-ol . Indazoles can exist in 1H and 2H tautomeric forms, and alkylation or other reactions can occur on either nitrogen.[4]
-
Mechanism of Formation: The formation of the 2H-isomer versus the thermodynamically more stable 1H-isomer is often kinetically controlled and highly dependent on the reaction conditions.[4][5] In some synthetic routes, particularly those involving cyclization of o-substituted hydrazones, the transition state leading to the 2H-isomer can be competitive.
-
Prevention and Control:
-
Protecting Groups: The most definitive way to ensure regioselectivity is to use a protecting group. Protecting the indazole nitrogen with a group like 2-(trimethylsilyl)ethoxymethyl (SEM-Cl) can direct subsequent reactions.[6][7] However, for the initial cyclization, control is more challenging.
-
Reaction Conditions: In many acid-catalyzed cyclizations, the 1H-indazole is the major product. If you are seeing a large amount of the 2H isomer, it may indicate that the reaction mechanism is not proceeding as expected. Re-evaluating the choice of acid and temperature is critical.
-
Purification: While prevention is ideal, separation is often necessary. The polarity of the 1H and 2H isomers is often different enough to allow for separation by silica gel chromatography. A gradient elution from ethyl acetate/hexanes is typically effective.
-
Q4: Purification of the final this compound is difficult, resulting in product loss. What are the best practices for isolation and purification?
Answer: The final product has both a weakly basic indazole moiety and an acidic phenol, making it amphoteric. This property, combined with its moderate polarity, can complicate purification.
-
Crystallization (Recommended for >95% crude purity):
-
Rationale: Crystallization is the most efficient method for large-scale purification, minimizing solvent use and product loss associated with chromatography.
-
Protocol:
-
Solvent Screening: Test solvent/anti-solvent systems. Good candidates include:
-
Methanol / Water
-
Ethyl Acetate / Heptane
-
Isopropanol / Dichloromethane
-
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If needed, filter hot to remove insoluble impurities. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the solid by filtration.
-
-
-
Silica Gel Chromatography (For complex impurity profiles):
-
Rationale: Necessary when crystallization fails to remove closely related impurities.
-
Protocol:
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. For example, 0% to 50% ethyl acetate in hexanes.
-
Additive: Adding 0.5-1% acetic acid to the mobile phase can improve peak shape and reduce tailing by suppressing the ionization of the phenolic hydroxyl group on the silica surface.
-
-
Data Summary: Impact of Base on a Related Nucleophilic Substitution
To illustrate the importance of optimizing reaction parameters, the table below summarizes the effect of different bases on the yield of a nucleophilic substitution reaction on a related indazole scaffold. While not the cyclization step, it demonstrates how seemingly small changes can have a dramatic impact on yield.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 12 | 65 |
| 2 | Cs₂CO₃ | DMF | 80 | 8 | 88 |
| 3 | NaH | THF | 65 | 6 | 92 |
| 4 | DBU | CH₃CN | 80 | 10 | 75 |
This data is representative and compiled from general synthetic knowledge of indazole chemistry.
Detailed Experimental Protocol: High-Yield Synthesis of this compound
This protocol is based on the multi-step synthesis discussed in Q1.
Step 1: Synthesis of 1-(5-(benzyloxy)-2-methylphenyl)ethan-1-one
-
To a solution of 4-hydroxy-3-methylacetophenone (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equiv).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (BnBr, 1.1 equiv) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization from ethanol to yield the benzylated ketone.
Step 2: Hydrazone Formation
-
Dissolve the benzylated ketone from Step 1 (1.0 equiv) in ethanol.
-
Add hydrazine monohydrate (5.0 equiv) to the solution.
-
Add a catalytic amount of acetic acid (0.1 equiv).
-
Reflux the mixture for 12-16 hours, monitoring by TLC.
-
Cool the reaction mixture. The hydrazone product will often precipitate.
-
Collect the solid by filtration and wash with cold ethanol. Dry under vacuum.
Step 3: Acid-Catalyzed Cyclization
-
Pre-heat polyphosphoric acid (PPA, 10x weight of hydrazone) to 80 °C in a round-bottom flask equipped with a mechanical stirrer.
-
Add the hydrazone from Step 2 portion-wise to the hot PPA, ensuring the internal temperature does not exceed 140 °C.
-
After the addition is complete, stir the viscous mixture at 130-135 °C for 2-3 hours.
-
Monitor the reaction by quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC/LC-MS.
-
Once complete, cool the reaction mixture to ~90 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or aqueous NaOH until the pH is ~8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude protected indazole.
Step 4: Deprotection to this compound
-
Dissolve the crude protected indazole from Step 3 in methanol or ethanol.
-
Transfer the solution to a hydrogenation vessel.
-
Add Palladium on carbon (10% Pd/C, 5-10 mol% Pd).
-
Pressurize the vessel with hydrogen gas (H₂, 50-100 psi) and shake or stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify as described in Q4.
Caption: High-level workflow for this compound synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. caribjscitech.com [caribjscitech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Indazole Synthesis
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing substituted indazoles. The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] However, its synthesis is often plagued by side reactions, most notably the formation of regioisomers and other impurities.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the mechanistic underpinnings of common side reactions and offer practical, evidence-based solutions to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My N-alkylation of indazole is yielding a mixture of N1 and N2 isomers. How can I control the regioselectivity?
A1: This is the most frequently encountered challenge in indazole functionalization. The issue stems from the annular tautomerism of the indazole ring, which results in the deprotonated indazolide anion having significant negative charge density on both nitrogen atoms.[4] Consequently, both N1 and N2 are nucleophilic and can be alkylated, often leading to a mixture of products.[4][5] The ratio of these isomers is highly sensitive to reaction conditions.
Root Cause Analysis & Strategic Solutions:
The regioselectivity of N-alkylation is a classic case of kinetic versus thermodynamic control. The N2-protonated tautomer is generally less stable than the N1-protonated tautomer, but the N2 position can be more kinetically favored for attack under certain conditions.[6][7]
Troubleshooting Workflow for N-Alkylation Regioselectivity:
Caption: Troubleshooting workflow for controlling N1/N2 regioselectivity.
Detailed Protocols & Explanations:
-
For Preferential N1-Alkylation (Thermodynamic Product):
-
Base and Solvent System: The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, coordinating solvent such as tetrahydrofuran (THF) is a well-established method for favoring N1 alkylation.[8][9] The sodium cation coordinates with the indazolide anion, sterically hindering the N2 position and directing the electrophile to N1.[9]
-
Temperature and Time: Allowing the reaction to reach thermodynamic equilibrium, often by using higher temperatures or longer reaction times, can favor the formation of the more stable N1 isomer.[4]
-
-
For Preferential N2-Alkylation (Kinetic Product):
-
Mitsunobu Conditions: The Mitsunobu reaction (e.g., using triphenylphosphine and diethyl azodicarboxylate) is known to favor the formation of the N2 isomer.[8]
-
Solvent Choice: Highly polar aprotic solvents like dimethylformamide (DMF) can favor N2 alkylation by solvating the cation from the base, leading to a "freer" indazolide anion where the more nucleophilic N2 atom can react faster.[9]
-
Data Summary: Base and Solvent Effects on Regioselectivity
| Base | Solvent | Predominant Isomer | Rationale | Reference |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | N1 | Na+ coordinates with the indazolide anion, sterically hindering N2. | [8][9] |
| Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | Mixture, often favoring N2 | Weaker base and polar solvent lead to less ion pairing. | [9] |
| Cesium Carbonate (Cs2CO3) | Acetonitrile (MeCN) | N1 | The large Cs+ cation can chelate with the indazole ring, favoring N1 substitution. | [4] |
| Mitsunobu Conditions | THF | N2 | Mechanism-dependent preference for N2. | [8] |
Q2: I'm running a Davis-Beirut reaction to synthesize a 2H-indazole, but I'm getting low yields and multiple byproducts. What's going wrong?
A2: The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles from o-nitrobenzylamines or related starting materials.[10][11] However, its success hinges on the delicate balance of reaction conditions to favor the desired intramolecular cyclization.
Common Pitfalls and Solutions:
-
Incomplete Reaction or Starting Material Decomposition:
-
Cause: Insufficient base strength or inadequate temperature can lead to an incomplete reaction. Conversely, overly harsh conditions can cause decomposition of the starting material or the product.
-
Troubleshooting:
-
Base: Ensure you are using a sufficiently strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an alcoholic solvent.[2][10] The concentration of the base is also critical.
-
Temperature: The reaction typically requires heating. Optimize the temperature; too low, and the reaction will be slow or stall, too high, and you risk byproduct formation. A typical range is 60-80 °C.[2][12]
-
-
-
Formation of N-Oxide Byproducts:
Experimental Protocol for a Standard Davis-Beirut Reaction:
-
Dissolve the N-substituted o-nitrobenzylamine in an alcoholic solvent (e.g., ethanol or n-propanol).
-
Add a solution of a strong base (e.g., 5% KOH in the same alcohol).[2]
-
Heat the reaction mixture with stirring, typically at 60-80 °C, and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, neutralize with a suitable acid, and extract the product.
-
Purify the crude product by recrystallization or column chromatography.
Q3: My Cadogan cyclization is giving me a complex mixture of products, and the desired indazole is a minor component. How can I improve the selectivity?
A3: The Cadogan reaction, which typically involves the reductive cyclization of an o-nitroaryl compound using a trivalent phosphorus reagent (e.g., triethyl phosphite), is a robust but often harsh method.[12][15] The high temperatures required can lead to a variety of side reactions.
Mechanistic Insight and Troubleshooting:
The reaction is widely believed to proceed through a nitrene intermediate formed by the deoxygenation of the nitro group.[12][16] However, recent evidence suggests that non-nitrene pathways involving oxygenated intermediates, such as N-oxides, may also be at play.[12][13][17]
Troubleshooting the Cadogan Reaction:
Caption: A logical workflow for troubleshooting the Cadogan reaction.
-
Temperature Control: This is the most critical parameter. While classic Cadogan conditions involve refluxing in excess trialkyl phosphite at temperatures exceeding 150 °C, recent advancements have shown that the reaction can sometimes be carried out at milder temperatures (e.g., 80 °C).[12] Carefully screen the temperature to find the optimal balance between reaction rate and byproduct formation.
-
Phosphorus Reagent: Triethyl phosphite is the most common reagent. However, other trivalent phosphorus compounds like tri-n-butylphosphine can also be used and may offer different reactivity profiles.[15]
-
Purification: The crude product of a Cadogan reaction will contain the desired indazole, oxidized phosphorus byproducts (e.g., triethyl phosphate), and potentially other side products. Purification is almost always necessary.
-
Workup: An oxidative workup (e.g., with hydrogen peroxide) can help convert the remaining phosphorus reagent to its oxide, which may be easier to remove.[18]
-
Chromatography: Silica gel column chromatography is the most common method for isolating the pure indazole.[19] Recrystallization from a mixed solvent system can also be effective for separating isomers if they have sufficiently different solubilities.[20]
-
Q4: I am observing unexpected C-H arylation on my indazole ring instead of the intended N-arylation. How can I control this?
A4: While N-arylation is more common, direct C-H arylation of the indazole core, particularly at the C3 position, can occur under certain catalytic conditions, typically those involving palladium.[21][22][23]
Controlling N- vs. C-Arylation:
-
Catalyst and Ligand Choice:
-
For N-Arylation (Ullmann-type coupling): Copper-based catalysts are the classic choice for N-arylation of indazoles and other N-heterocycles.[24] Using a copper catalyst (e.g., CuI) with a suitable ligand (e.g., a diamine) and a base like cesium carbonate will strongly favor N-arylation.
-
For C3-Arylation: Palladium catalysts, often in the absence of a strong directing group for N-arylation, can promote direct C-H functionalization at the C3 position.[22][23]
-
-
Protecting Groups: If you are specifically targeting C-H functionalization and want to avoid N-arylation, you can protect the N1 position with a suitable protecting group (e.g., SEM or Boc) prior to the C-H activation step.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 11. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accessing Multiple Classes of 2H‑Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions [escholarship.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. caribjscitech.com [caribjscitech.com]
- 16. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 17. Accessing Multiple Classes of 2 H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. | Semantic Scholar [semanticscholar.org]
- 18. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US7601847B2 - Preparation and purification of 4-(indazol-3-yl)phenols - Google Patents [patents.google.com]
- 20. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. soc.chim.it [soc.chim.it]
- 23. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole [mdpi.com]
- 24. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Indazole Formation
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indazole formation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and optimize your reaction conditions effectively.
Troubleshooting Guide: Common Issues in Indazole Synthesis
This section addresses specific problems encountered during indazole synthesis in a question-and-answer format.
Question 1: My indazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in indazole synthesis can stem from several factors, often related to suboptimal reaction conditions or side reactions. Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Starting Materials and Reagents: Ensure the purity of your starting materials, as impurities can interfere with the reaction. For instance, in syntheses starting from o-toluidine, the quality of the diazotizing agent (e.g., sodium nitrite) is crucial.[1][2]
-
Optimize the Solvent: The choice of solvent can significantly impact the reaction rate and yield. For some reactions, aprotic solvents like DMSO and DMF have been shown to provide higher yields compared to protic solvents like ethanol.[1] However, the ideal solvent is highly dependent on the specific synthetic route.
-
Adjust the Reaction Temperature: Many classical indazole syntheses require elevated temperatures, which can also lead to degradation or side product formation.[1] Consider if a milder, more modern approach could be applicable to your target molecule. For example, some copper-catalyzed or metal-free methods proceed at lower temperatures.[1][3] Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and potentially increase yields by providing rapid and uniform heating.[4][5][6]
-
Consider the Base: The choice and stoichiometry of the base are critical, especially in reactions involving deprotonation steps. A base that is too strong or too weak can lead to incomplete reaction or undesired side products. For instance, in the synthesis of N-aryl-1H-indazoles from arylamino oximes, 2-aminopyridine was found to promote indazole formation, while triethylamine favored the formation of benzimidazoles.[7]
-
Side Reactions: Be aware of common side reactions. For example, when using hydrazine, the formation of hydrazones and dimers can occur, reducing the yield of the desired indazole.[1] Careful control of stoichiometry and reaction conditions can help minimize these.
Question 2: I am observing the formation of both 1H- and 2H-indazole isomers. How can I control the regioselectivity of my reaction?
Answer:
Controlling the regioselectivity between 1H- and 2H-indazoles is a common challenge. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3] However, kinetic factors and the specific synthetic method employed can lead to mixtures.
-
Choice of Synthetic Route: Certain synthetic strategies are inherently more selective for one isomer over the other. For example, the Davis-Beirut reaction is a robust method for the synthesis of 2H-indazoles.[8][9][10] Conversely, many classical methods involving cyclization of substituted anilines or hydrazones tend to favor the 1H-indazole.[1][2]
-
N-Alkylation/Arylation Conditions: If you are performing an N-alkylation or N-arylation of an existing indazole core, the choice of reagents and conditions is paramount. The use of specific catalysts and bases can direct the substitution to either the N1 or N2 position. For instance, trifluoromethanesulfonic acid or copper(II) triflate can promote the N2-alkylation of 1H-indazoles.[11]
-
Steric Hindrance: The steric bulk of your substituents can influence the regiochemical outcome. Bulky groups may favor substitution at the less hindered nitrogen atom.
-
Protecting Groups: In multi-step syntheses, the use of protecting groups can be an effective strategy to ensure the desired regioselectivity.
Question 3: My reaction requires harsh conditions (e.g., high temperature, strong acids/bases). Are there milder alternatives for synthesizing substituted indazoles?
Answer:
Yes, significant progress has been made in developing milder and more efficient methods for indazole synthesis, moving away from harsh classical conditions.[1]
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have become powerful tools for indazole synthesis under milder conditions. These methods often exhibit high functional group tolerance. For example, palladium-catalyzed intramolecular amination can yield 2-aryl-2H-indazoles.[11] Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide are also effective for synthesizing 2H-indazoles.[11]
-
Photochemical Methods: Photochemical routes offer a green alternative, often proceeding at room temperature. For example, the synthesis of indazolones from nitrobenzyl alcohol can be achieved using light.[1][12] A photochemical approach has also been developed for the Davis-Beirut reaction to access N-aryl 2H-indazoles under Brønsted acid-catalyzed conditions.[13]
-
Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation can significantly shorten reaction times and often leads to cleaner reactions with higher yields, avoiding prolonged exposure to high temperatures.[4][5][6]
-
Metal-Free Approaches: There is a growing interest in metal-free synthetic routes. For instance, the use of [bis(trifluoroacetoxy)iodo]benzene (PIFA) can mediate oxidative C-N bond formation from arylhydrazones to form 1H-indazoles under mild, metal-free conditions.[1]
Frequently Asked Questions (FAQs)
Q1: What is the Davis-Beirut reaction and when should I consider using it?
A1: The Davis-Beirut reaction is a powerful, redox-neutral method for synthesizing 2H-indazoles.[8][9] It typically involves the base-mediated reaction of an N-substituted 2-nitrobenzylamine. A key feature is the in-situ generation of a reactive nitroso intermediate that undergoes an N-N bond-forming heterocyclization.[8][10] You should consider this reaction when your target is a 2H-indazole, as it is highly regioselective for this isomer.[8] The reaction is appealing because it often uses inexpensive starting materials and avoids toxic metals.[9]
Q2: How does microwave-assisted synthesis benefit indazole formation?
A2: Microwave-assisted synthesis utilizes dielectric heating, where polar molecules absorb microwave energy, leading to a rapid and uniform increase in temperature.[4] This offers several advantages for indazole synthesis:
-
Reduced Reaction Times: Reactions that might take hours with conventional heating can often be completed in minutes.[5][6]
-
Improved Yields: The rapid heating can minimize the formation of by-products, leading to cleaner reactions and higher yields.[6]
-
Enhanced Reproducibility: Precise control over temperature and time leads to more reproducible results.[5]
-
Greener Chemistry: Shorter reaction times and often lower energy consumption contribute to a more environmentally friendly process.[4]
Q3: What are the key considerations for solvent selection in indazole synthesis?
A3: Solvent choice is critical and can influence reaction outcomes in several ways:
-
Solubility: Ensure that your reactants and catalysts are sufficiently soluble in the chosen solvent at the reaction temperature.
-
Polarity: The polarity of the solvent can affect the reaction mechanism and rate. As noted, aprotic polar solvents like DMF or DMSO can be beneficial in certain syntheses.[1] In some cases, the use of a green solvent like polyethylene glycol (PEG) has been reported.[11]
-
Boiling Point: The boiling point of the solvent will dictate the maximum temperature achievable at atmospheric pressure.
-
Reactivity: The solvent should be inert under the reaction conditions. For example, in the Davis-Beirut reaction, the presence of an alcohol solvent can lead to the formation of 3-alkoxy-2H-indazoles.[8]
Experimental Protocols & Data
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Tetrahydroindazole Derivatives
| Compound | Method | Time | Yield (%) |
| 3a | Conventional | 4 h | 75 |
| Microwave | 5 min | 88 | |
| 3b | Conventional | 6 h | 72 |
| Microwave | 3 min | 92 | |
| 3c | Conventional | 6 h | 70 |
| Microwave | 2 min | 90 | |
| 3f | Conventional | 5 h | 78 |
| Microwave | 3 min | 85 | |
| Data adapted from reference[6]. |
Protocol: General Procedure for Microwave-Assisted Synthesis of Tetrahydroindazoles
-
In a 10 mL microwave vial, combine the appropriate diketone (1 mmol), hydrazine derivative (1.2 mmol), and DMF (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power of 300 W and a temperature of 150 °C for 2-5 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure tetrahydroindazole derivative.
This is a general protocol adapted from reference[6]. Optimal conditions may vary depending on the specific substrates.
Visualizing Reaction Pathways
Davis-Beirut Reaction Mechanism
Caption: Simplified workflow of the Davis-Beirut reaction.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 10. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2H-Indazole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for 6-Methyl-1H-indazol-5-ol and its Analogs
Welcome to the Technical Support Center for the purification of 6-methyl-1H-indazol-5-ol and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable indazole derivatives. Indazole-containing derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities.[1][2][3] The purity of these compounds is paramount for accurate biological evaluation and drug development.
This resource is structured to provide direct, actionable solutions to specific issues you may face during your experiments.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and its analogs in a question-and-answer format.
Crystallization & Recrystallization Issues
Question 1: My this compound (or its analog) will not crystallize from solution. What steps can I take to induce crystallization?
Answer: Failure to crystallize is a common challenge, often related to supersaturation, solvent choice, or the presence of impurities that inhibit crystal lattice formation. Here’s a systematic approach to troubleshoot this issue:
-
Optimize Solvent System: The choice of solvent is critical.
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, water, ethyl acetate, acetone). A good single solvent for recrystallization will dissolve the compound when hot but not at room temperature.[4]
-
Solvent/Anti-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a "good" solvent (in which it is highly soluble) and slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly turbid.[4] For many indazole derivatives, combinations like ethanol/water or isopropanol/water have proven effective.[5]
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This can create nucleation sites for crystal growth.[4]
-
Seeding: If you have a small amount of pure crystalline material, add a "seed" crystal to the supersaturated solution to initiate crystallization.[4]
-
-
Increase Supersaturation:
-
Slow Evaporation: Allow the solvent to evaporate slowly from the solution. This can be achieved by covering the flask with parafilm and piercing a few small holes in it.[6]
-
Controlled Cooling: Cool the solution slowly. Rapid cooling can lead to the formation of oils or amorphous solids.[4][7] Allow the solution to cool to room temperature undisturbed before moving it to an ice bath or refrigerator.
-
Question 2: My indazole derivative "oils out" instead of forming crystals. How can I resolve this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly.
-
Dilute the Solution: The concentration of your compound may be too high. Add a small amount of the hot solvent to redissolve the oil and then allow it to cool slowly.[4]
-
Slower Cooling: As mentioned above, avoid rapid cooling. A slower cooling rate allows the molecules more time to orient themselves into a crystal lattice.[4][7]
-
Change the Solvent System: The boiling point of the solvent might be too high, causing the compound to melt before it crystallizes. Try a lower-boiling point solvent or a different solvent/anti-solvent combination.
Question 3: After recrystallization, my product is still impure. What are the next steps?
Answer: A single recrystallization may not be sufficient to remove all impurities.
-
Multiple Recrystallizations: Performing a second or even third recrystallization can significantly improve purity.[4]
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration of the dissolved sample before allowing it to cool and crystallize.[4]
-
Decolorization: If your product is discolored, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed colored impurities.[4]
Chromatography Issues
Question 4: My this compound is co-eluting with impurities during column chromatography. How can I improve separation?
Answer: Co-elution is a frequent problem in chromatography. Here are several strategies to enhance separation:
-
Optimize the Mobile Phase: The polarity of your eluent system is the most critical factor.
-
Systematic Solvent Screening: Use thin-layer chromatography (TLC) to test various solvent systems. A good system will show a clear separation between your product and the impurities, with the product having an Rf value between 0.2 and 0.4. For indazole derivatives, solvent systems like chloroform/methanol or ethyl acetate/hexane are often good starting points.[8]
-
Gradient Elution: If an isocratic system (constant solvent mixture) fails to provide adequate separation, switch to a gradient elution. Start with a less polar mobile phase and gradually increase the polarity. This can help to separate compounds with similar polarities.
-
-
Adjust the Stationary Phase:
-
Silica Gel Choice: Ensure you are using silica gel with the appropriate particle size for your column dimensions and the difficulty of the separation.
-
Alternative Stationary Phases: If silica gel is not effective, consider other stationary phases like alumina or reverse-phase silica (C18).
-
-
Sample Loading:
-
Dry Loading: For compounds that are not highly soluble in the initial mobile phase, dry loading can improve resolution. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.
-
Question 5: I'm seeing broad or tailing peaks for my indazole analog in my HPLC chromatogram. What could be the cause?
Answer: Broad or tailing peaks in HPLC can be caused by several factors:
-
Column Overloading: Injecting too much sample can lead to peak broadening. Try injecting a smaller volume or a more dilute sample.
-
Secondary Interactions: The phenolic hydroxyl and the basic nitrogen atoms in the indazole ring can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.
-
Mobile Phase Additives: Adding a small amount of a competitive base (like triethylamine) or acid (like trifluoroacetic acid or formic acid) to the mobile phase can often resolve this issue by masking the active sites on the stationary phase.
-
-
Poor Sample Solubility: If your compound is not fully dissolved in the mobile phase, it can lead to peak distortion. Ensure your sample is completely dissolved before injection.
-
Column Degradation: Over time, HPLC columns can degrade. If other troubleshooting steps fail, it may be time to replace the column.
Part 2: Experimental Protocols
This section provides detailed step-by-step methodologies for key purification techniques.
Protocol 1: Flash Column Chromatography of this compound
This protocol is a general guideline and may need to be optimized for your specific analog and impurity profile.
-
Preparation of the Column:
-
Choose an appropriate column size based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Pack the column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
-
Sample Preparation & Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for better resolution, perform dry loading as described in the troubleshooting section.
-
-
Elution:
-
Begin eluting the column with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and monitor the elution by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization of a Substituted Indazole
-
Solvent Selection:
-
Place a small amount of the crude product (e.g., 20-30 mg) in a test tube.
-
Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is too polar.
-
If it is insoluble, heat the solvent to its boiling point. If it dissolves when hot, it is a potentially good solvent.[4]
-
Allow the hot solution to cool. If crystals form, you have found a good solvent.
-
If no single solvent is ideal, try a two-solvent system (e.g., ethanol/water).[9]
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If using a two-solvent system, dissolve the solid in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.[10]
-
If necessary, perform a hot gravity filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Part 3: Data Presentation & Visualization
Table 1: Common Solvent Systems for Chromatography of Indazole Derivatives
| Solvent System (v/v) | Typical Application |
| Ethyl Acetate / Hexane | General purpose for moderately polar indazoles. |
| Dichloromethane / Methanol | For more polar indazole analogs. |
| Chloroform / Methanol | A common system for purifying 1H-indazol-5-ol.[8] |
| Toluene / Acetone | Can provide different selectivity for isomer separation. |
Diagram 1: Troubleshooting Workflow for Indazole Purification
Caption: A decision-making workflow for selecting and optimizing the purification strategy for indazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents [patents.google.com]
- 8. 1H-Indazol-5-ol synthesis - chemicalbook [chemicalbook.com]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 6-methyl-1H-indazol-5-ol under acidic/basic conditions
Welcome to the technical support center for 6-methyl-1H-indazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound, particularly under acidic and basic conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.
Introduction to the Stability of this compound
This compound is a bicyclic heteroaromatic compound featuring an indazole core with a methyl group and a hydroxyl group on the benzene ring. The stability of this molecule is a critical parameter in its handling, formulation, and development as a potential therapeutic agent. The presence of the phenolic hydroxyl group and the pyrazole ring system introduces specific chemical liabilities, particularly susceptibility to hydrolysis and oxidation. Understanding these degradation pathways is essential for developing robust formulations and analytical methods.
Indazole derivatives, in general, are known to undergo hydrolytic degradation, and the rate of this degradation is often pH-dependent.[1] Forced degradation studies, or stress testing, are therefore crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The primary stability concerns for this compound are its susceptibility to degradation under hydrolytic (acidic and basic) and oxidative conditions. The indazole ring can be prone to cleavage under harsh pH conditions, and the phenolic hydroxyl group can be susceptible to oxidation.
Q2: How do the methyl and hydroxyl substituents affect the stability of the indazole ring?
The methyl (-CH₃) and hydroxyl (-OH) groups are both electron-donating groups. Electron-donating groups can increase the electron density of the aromatic system, potentially influencing the molecule's reactivity. The hydroxyl group, in particular, can be deprotonated under basic conditions, forming a phenoxide ion. This can make the ring system more susceptible to oxidation. Under acidic conditions, the pyrazole ring nitrogens can be protonated, which may facilitate hydrolytic cleavage.
Q3: What are the expected degradation pathways for this compound under acidic and basic conditions?
While specific degradation products for this compound are not extensively documented in the public domain, we can postulate the following pathways based on the known chemistry of indazoles and phenolic compounds:
-
Acid-Catalyzed Degradation: Protonation of the pyrazole ring nitrogens can make the ring more susceptible to nucleophilic attack by water. This could potentially lead to the opening of the pyrazole ring, forming various intermediates that could further degrade.
-
Base-Catalyzed Degradation: Under basic conditions, the phenolic hydroxyl group will be deprotonated, forming a phenoxide. This species is highly susceptible to oxidation. Additionally, strong basic conditions can promote the hydrolytic cleavage of the pyrazole ring.
Below is a diagram illustrating the potential initial steps of degradation under acidic and basic conditions.
Caption: Potential initial degradation pathways of this compound.
Troubleshooting Guide for Forced Degradation Studies
Forced degradation studies are essential to identify the likely degradation products and establish the stability-indicating nature of analytical methods.[2] The goal is typically to achieve 5-20% degradation of the parent compound.[1]
Problem 1: No significant degradation is observed under initial stress conditions.
Possible Causes:
-
The stress conditions (acid/base concentration, temperature, duration) are too mild.
-
The compound is inherently very stable under the tested conditions.
Solutions:
-
Increase Stress Severity: Gradually increase the severity of the stress conditions.
-
Verify Analyte Solubility: Ensure the compound is fully dissolved in the stress medium. The use of a co-solvent may be necessary for compounds with poor aqueous solubility.[5]
Problem 2: The compound has completely degraded, or the resulting chromatogram is too complex.
Possible Causes:
-
The stress conditions are too harsh, leading to extensive degradation and the formation of secondary and tertiary degradation products.
Solutions:
-
Reduce Stress Severity: Decrease the intensity of the stress conditions.
-
Temperature: Conduct the experiment at a lower temperature (e.g., room temperature).
-
Concentration: Use a lower concentration of the acid or base (e.g., 0.1 M or even 0.01 M).
-
Duration: Shorten the exposure time.
-
-
Time-Course Study: Perform a time-course study to find the optimal time point where 5-20% degradation is achieved.
Problem 3: Poor peak shape or resolution in the HPLC analysis of degraded samples.
Possible Causes:
-
Co-elution of the parent compound with degradation products.
-
The pH of the injected sample is incompatible with the mobile phase.
Solutions:
-
Method Optimization: Adjust the HPLC method parameters.
-
Gradient Profile: Modify the gradient elution profile to improve the separation of peaks.
-
Mobile Phase: Experiment with different mobile phase compositions and pH.
-
Column Chemistry: Try a column with a different stationary phase.
-
-
Sample Neutralization: Neutralize the acidic or basic samples before injection to a pH compatible with the mobile phase.[2]
Caption: Troubleshooting workflow for achieving target degradation.
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation (Acidic and Basic)
Objective: To generate potential hydrolytic degradation products of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1.0 M
-
Sodium hydroxide (NaOH), 0.1 M and 1.0 M
-
Acetonitrile (ACN) or other suitable organic solvent
-
Purified water
-
Heating block or water bath
-
HPLC vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:water).
-
Acidic Degradation:
-
In an HPLC vial, mix equal volumes of the stock solution and 0.1 M HCl.
-
In a separate vial, mix equal volumes of the stock solution and 1.0 M HCl.
-
Store one set of vials at room temperature and another at 60 °C.
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
Repeat the procedure in step 2 using 0.1 M and 1.0 M NaOH, neutralizing with HCl before analysis.
-
-
Control Sample: Prepare a control sample by mixing the stock solution with an equal volume of purified water and subjecting it to the same temperature conditions.
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV/MS method.
Protocol 2: Analytical Method for Stability Assessment
Objective: To separate and detect this compound and its degradation products.
Instrumentation:
-
HPLC or UHPLC system with a UV detector
-
Mass spectrometer (e.g., triple quadrupole or time-of-flight) for identification of degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a suitable wavelength (determined by UV scan) and MS detection.
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound.
-
Identify new peaks corresponding to degradation products.
-
Use the mass spectrometry data to propose structures for the degradation products.
Data Presentation
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | Time (hours) | Temperature (°C) | % Parent Compound Remaining | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 85.2 | 2 |
| 1.0 M HCl | 24 | 60 | 45.7 | 4 |
| 0.1 M NaOH | 24 | 60 | 78.9 | 3 |
| 1.0 M NaOH | 24 | 60 | 32.1 | 5 |
Note: This is example data and actual results may vary.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Impact of Electron-Donating Groups on Attaining Dual-Emitting Imidazole-Based Donor-Acceptor Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Identification of common impurities in 6-methyl-1H-indazol-5-ol synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methyl-1H-indazol-5-ol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on the identification and mitigation of impurities. Our approach is grounded in established chemical principles and practical laboratory experience to ensure the integrity and reproducibility of your synthetic protocols.
I. Understanding the Synthesis and Potential Impurities
The synthesis of this compound, like many indazole derivatives, can be approached through various synthetic routes. A common strategy involves the cyclization of a suitably substituted o-toluidine derivative. The choice of starting materials and reaction conditions is critical as it directly influences the impurity profile of the final product.
A plausible synthetic pathway is illustrated below. Understanding this pathway is the first step in troubleshooting potential issues.
Caption: Synthetic pathway and potential impurity formation in the synthesis of this compound.
II. Troubleshooting Guide: Common Impurities and Their Identification
This section addresses specific impurities that may be encountered during the synthesis of this compound.
Question 1: My final product shows a significant amount of starting material. What went wrong?
Answer:
The presence of unreacted starting material, such as 4-methoxy-2,5-dimethylaniline, is a common issue and typically points to incomplete diazotization or cyclization steps.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Diazotization: | Ensure the temperature is maintained at 0-5 °C during the addition of sodium nitrite. Check the purity and stoichiometry of your reagents (sodium nitrite and acid). |
| Poor Quality Reagents: | Use freshly prepared sodium nitrite solution. Ensure the starting aniline is of high purity. |
| Insufficient Reaction Time: | Allow for sufficient time for the diazotization and subsequent cyclization to complete. Monitor the reaction by TLC or LC-MS. |
Identification Protocol:
-
TLC Analysis: Co-spot your crude product with the starting material. The presence of a spot with the same Rf value indicates contamination.
-
¹H NMR Spectroscopy: Look for characteristic peaks of the starting material, such as the aromatic protons and the methoxy and methyl group signals, which will differ from your product.
-
LC-MS: This is a highly sensitive method to confirm the presence and quantify the amount of the starting material.
Question 2: I observe an impurity with a similar mass to my product but a different retention time in HPLC. What could it be?
Answer:
This often indicates the presence of a positional isomer. The most likely candidate is a regioisomer formed from an isomeric starting material or non-selective cyclization. For instance, if the starting material contained 3-methoxy-2,5-dimethylaniline, you could form 4-methyl-1H-indazol-5-ol.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Isomeric Starting Material: | Verify the purity of your starting aniline using GC-MS or NMR to ensure it is free of positional isomers. |
| Non-selective Cyclization: | While less common for this specific synthesis, reaction conditions can sometimes influence regioselectivity. Ensure precise temperature control and reagent addition. |
Identification Protocol:
-
HPLC-UV: Isomers will often have different retention times.
-
¹H and ¹³C NMR: Detailed 2D NMR experiments (like NOESY or HMBC) can help elucidate the exact connectivity and confirm the isomeric structure.
-
Reference Standard: If available, compare the retention time and spectral data with a certified reference standard of the suspected isomer.
Question 3: My NMR spectrum shows unexpected N-H and C-H correlations, suggesting a different tautomer or N-alkylation. How can I confirm this?
Answer:
Indazoles can exist as 1H and 2H tautomers. While the 1H-tautomer is generally more stable, reaction conditions can sometimes favor the formation of the 2H-tautomer.[1] Additionally, side reactions can lead to N-alkylation if alkylating agents are present.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Tautomerization: | The tautomeric equilibrium is influenced by solvent and pH. Characterization in different NMR solvents can be informative. |
| N-Alkylation: | If your synthesis involves steps with potential alkylating agents (e.g., methyl iodide), N-methylation can occur. Avoid these reagents or use appropriate protecting groups. |
Identification Protocol:
-
¹H-¹⁵N HMBC NMR: This is the most definitive method to distinguish between 1H and 2H tautomers by observing the long-range coupling between protons and the two nitrogen atoms. The chemical shifts of the nitrogen atoms are distinct for each tautomer.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring can also help differentiate between the tautomers.[1]
-
LC-MS: N-alkylated impurities will have a different mass corresponding to the addition of the alkyl group.
Caption: A typical workflow for the identification and resolution of impurities.
III. Frequently Asked Questions (FAQs)
Q1: What are the key parameters to control during the demethylation step to avoid impurities?
A1: The demethylation of the 5-methoxy group is a critical step. Using strong Lewis acids like boron tribromide (BBr₃) or hydrobromic acid (HBr) is common.[2] Key parameters to control are:
-
Stoichiometry: Use the correct molar equivalents of the demethylating agent. Excess reagent can lead to side reactions and degradation.
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to control the exothermic nature of the reaction and minimize side product formation.
-
Quenching: Careful and slow quenching of the reaction is crucial to prevent decomposition of the product.
Q2: How can I remove residual solvents from my final product?
A2: Residual solvents are a common type of impurity.
-
High Vacuum Drying: Drying the product under high vacuum at a slightly elevated temperature (if the product is stable) is effective.
-
Trituration/Recrystallization: Triturating the solid with a non-solvent or recrystallizing from an appropriate solvent system can effectively remove trapped solvents.
-
NMR Analysis: ¹H NMR is an excellent tool for identifying and quantifying residual solvents by comparing the integrals of solvent peaks to product peaks.[3]
Q3: My reaction mixture has turned into a dark tar. What happened and can I salvage my product?
A3: Tar formation is often a result of decomposition, particularly during diazotization if the temperature is not well-controlled. Diazonium salts can be unstable at higher temperatures.
-
Prevention: Strict temperature control (0-5 °C) is paramount.
-
Salvage: It can be difficult to recover the product from tar. Attempting an extraction with a suitable organic solvent may help recover some material, which can then be purified by column chromatography. However, yields will likely be low.
Q4: What are the best practices for storing this compound?
A4: As a phenolic compound, this compound can be sensitive to air and light, leading to oxidation and discoloration. It should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark, and dry place.
IV. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. Benchchem. 3
-
Jadhav, S. D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. 4
-
Huisgen, R., & Nakaten, H. (1954). Indazole. Organic Syntheses. --INVALID-LINK--
-
Kumar, A., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 5
-
ChemicalBook. (n.d.). 1H-Indazol-5-ol synthesis. 2
-
Singh, U. P., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. 1
References
- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 2. 1H-Indazol-5-ol synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility Challenges of Indazole Derivatives in Aqueous Media
Welcome to the technical support center dedicated to addressing a critical bottleneck in the development of indazole-based therapeutics: poor aqueous solubility. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in formulating and testing these promising compounds. Here, we provide in-depth, evidence-based troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to overcome these hurdles and accelerate your research.
Introduction: The Indazole Solubility Conundrum
Indazole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, showing promise as anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3][4] However, their often rigid, aromatic structure contributes to low aqueous solubility, a significant obstacle that can impede preclinical development, leading to poor bioavailability and inconsistent experimental results.[1] This guide will walk you through the fundamental principles and practical strategies to enhance the solubility of your indazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My indazole derivative is practically insoluble in my aqueous assay buffer. What is the first and simplest thing I can try?
A1: The initial and most straightforward approach is pH modification , provided your indazole derivative possesses ionizable functional groups.[5] Many indazole compounds have basic nitrogen atoms that can be protonated at acidic pH, forming a more soluble salt.
Troubleshooting Steps:
-
Determine the pKa of your compound. This will inform the pH range at which your compound is ionized.
-
Prepare a series of buffers with varying pH values (e.g., from pH 2 to 7.4).
-
Attempt to dissolve a known amount of your compound in each buffer.
-
Measure the solubility at each pH to identify the optimal range.
Causality: By adjusting the pH of the medium to a point where the indazole derivative is predominantly in its ionized form, you increase its polarity and favor interactions with water molecules, thereby enhancing its solubility.[6][7][8] For weakly basic drugs, using acidifiers in the formulation can create a more favorable microenvironment for dissolution.[9]
Q2: I've tried adjusting the pH, but the solubility of my indazole derivative is still insufficient. What's the next logical step?
A2: The use of co-solvents is a widely adopted and effective strategy to increase the solubility of hydrophobic compounds.[10][11] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, making it more favorable for dissolving nonpolar molecules.[12]
Commonly Used Co-solvents in Preclinical Studies:
| Co-solvent | Typical Concentration Range | Key Considerations |
| Ethanol | 1-20% | Generally well-tolerated in vitro and in vivo at low concentrations.[10] |
| Propylene Glycol (PG) | 5-50% | A versatile solvent with a good safety profile.[10] |
| Polyethylene Glycol (PEG) 300/400 | 10-60% | Low molecular weight PEGs are effective solubilizers. |
| Dimethyl Sulfoxide (DMSO) | <1% (in vitro), <5% (in vivo) | Potent solvent, but can have cellular effects and toxicity at higher concentrations. |
Experimental Workflow for Co-solvent Screening:
Caption: Workflow for screening co-solvents to enhance solubility.
Causality: Co-solvents work by disrupting the hydrogen bonding network of water, creating a less polar microenvironment that can more readily accommodate the hydrophobic indazole core. This reduces the energy required to create a cavity for the solute, leading to increased solubility.[12]
Advanced Troubleshooting Guides
Issue: My indazole derivative precipitates out of solution upon dilution into my final aqueous medium, even with co-solvents.
This is a common problem, especially when diluting a high-concentration stock solution (e.g., in 100% DMSO) into an aqueous buffer. The drastic change in solvent polarity causes the compound to crash out.
Solution 1: Employing Surfactants and Micellar Solubilization
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). These micelles have a hydrophobic core and a hydrophilic shell, providing a perfect microenvironment to encapsulate and solubilize poorly soluble drugs like indazole derivatives.[13]
Recommended Surfactants for Research Applications:
-
Polysorbate 80 (Tween® 80): A non-ionic surfactant widely used in parenteral formulations.[14]
-
Polysorbate 20 (Tween® 20): Similar to Polysorbate 80, often used in biological assays.
-
Cremophor® EL: A polyethoxylated castor oil used in various drug formulations.
Protocol for Surfactant-based Solubilization:
-
Prepare a stock solution of your indazole derivative in a suitable organic solvent (e.g., ethanol or DMSO).
-
Prepare your aqueous buffer containing the desired surfactant at a concentration above its CMC.
-
Slowly add the drug stock solution to the surfactant-containing buffer while vortexing or stirring vigorously. This gradual addition helps to ensure efficient encapsulation within the micelles.
-
Visually inspect for any signs of precipitation.
-
Determine the final concentration and solubility using an appropriate analytical method.
Solution 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule from the aqueous environment and increasing its apparent solubility.[15][16][17]
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Key Properties |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, making it suitable for parenteral formulations.[18] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and a favorable safety profile.[18] |
Diagram of Cyclodextrin Complexation:
Caption: Encapsulation of a hydrophobic indazole derivative within a cyclodextrin molecule.
Experimental Protocol for Cyclodextrin Complexation:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations.
-
Add an excess of the indazole derivative to each cyclodextrin solution.
-
Equilibrate the mixture by shaking or stirring at a constant temperature for 24-48 hours to ensure the formation of the inclusion complex.
-
Separate the undissolved compound by centrifugation or filtration.
-
Analyze the supernatant to determine the concentration of the dissolved indazole derivative, and thus its solubility in the presence of the cyclodextrin.
Issue: I need to formulate my indazole derivative for in vivo studies, and the required dose is too high for simple solvent systems.
For high-dose in vivo applications, more advanced formulation strategies are often necessary to achieve the desired concentration and bioavailability.
Solution 1: Nanosuspensions
Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range (typically less than 1 µm), stabilized by surfactants or polymers.[19] The significant reduction in particle size leads to a dramatic increase in the surface area-to-volume ratio, which in turn enhances the dissolution rate and saturation solubility of the drug.[13][20]
Advantages of Nanosuspensions:
-
Increased dissolution velocity and saturation solubility. [19]
-
Improved bioavailability. [20]
-
Applicable to a wide range of poorly soluble drugs. [19]
-
Can be administered via various routes, including oral and parenteral. [21][22]
Methods for Preparing Nanosuspensions:
-
Top-Down Methods: These involve the size reduction of larger drug crystals, such as through media milling or high-pressure homogenization .[23]
-
Bottom-Up Methods: These involve the precipitation of the drug from a solution, for example, by adding an anti-solvent.[21][23]
Solution 2: Solid Dispersions
A solid dispersion refers to the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[24][25] By dispersing the drug at a molecular level within a hydrophilic polymer matrix, you can significantly improve its dissolution rate and bioavailability.[26][27] This is a particularly promising approach for BCS Class II drugs (low solubility, high permeability).[26]
Commonly Used Carriers for Solid Dispersions:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene Glycols (PEGs)
-
Hydroxypropyl Methylcellulose (HPMC)
Methods for Preparing Solid Dispersions:
-
Melting/Fusion Method: The drug and carrier are heated until they melt together, then rapidly cooled and solidified.[26][28]
-
Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.[26][28]
-
Hot-Melt Extrusion: The drug and carrier are mixed and melted in an extruder to form a solid dispersion.
Solution 3: Prodrug Approach
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. For indazole derivatives with poor solubility, a hydrophilic moiety can be temporarily attached to the molecule to create a more water-soluble prodrug.
For instance, an N-acyloxymethyl group has been successfully used as a pro-moiety for an indazole derivative targeting HIV, resulting in a 300-fold increase in water solubility compared to the parent compound.[29] Similarly, systematic structural modifications at the 1- and 6-positions of the indazole core have been employed to improve aqueous solubility for anticancer applications.[30]
Workflow for Prodrug Development:
Caption: Key stages in the development of a soluble prodrug.
Conclusion
Overcoming the poor aqueous solubility of indazole derivatives is a multifaceted challenge that often requires a systematic and multi-pronged approach. By understanding the underlying physicochemical principles and employing the strategies outlined in this guide—from simple pH adjustments and co-solvent use to more advanced techniques like nanosuspensions, solid dispersions, and prodrug design—researchers can successfully formulate these promising compounds for robust and reliable preclinical and clinical evaluation.
References
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. chemicaljournals.com [chemicaljournals.com]
- 18. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. asiapharmaceutics.info [asiapharmaceutics.info]
- 21. eaapublishing.org [eaapublishing.org]
- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 23. mdpi.com [mdpi.com]
- 24. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 26. jddtonline.info [jddtonline.info]
- 27. jopcr.com [jopcr.com]
- 28. japsonline.com [japsonline.com]
- 29. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Safely Managing Hazardous Reagents in Indazole Synthesis
Introduction
The indazole core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous therapeutic agents. However, the synthetic routes to this valuable heterocycle often involve reagents that carry significant, manageable risks. This guide is designed for researchers, scientists, and drug development professionals, providing practical, in-depth answers to common challenges encountered when handling potentially hazardous materials in indazole synthesis. As Senior Application Scientists, our goal is to bridge the gap between theoretical protocols and real-world laboratory practice, ensuring both scientific success and, most importantly, personal safety.
This is not a static document. It is a dynamic support center designed to be a trusted resource throughout your experimental workflow. We will delve into the "why" behind safety protocols, offering troubleshooting advice grounded in chemical principles and validated by experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address specific issues you may encounter with different classes of hazardous reagents commonly used in indazole synthesis.
Category 1: Hydrazine and Its Derivatives
Hydrazine and its derivatives are workhorse reagents for constructing the N-N bond in many classical indazole syntheses. However, their toxicity and potential for runaway reactions demand respect and careful handling.
Question 1: What are the primary hazards associated with using hydrazine hydrate in syntheses like the Jacobsen or related cyclizations, and what are the recommended handling procedures?
Answer: Hydrazine hydrate is a corrosive, toxic, and suspected carcinogen that can be absorbed through the skin. The primary acute risk during a reaction is the potential for a runaway exothermic event. The decomposition of hydrazine can generate large volumes of nitrogen and ammonia gas, leading to a rapid pressure increase, especially in a closed or poorly vented system.
Core Handling Protocol:
-
Ventilation: Always handle hydrazine hydrate in a certified chemical fume hood with a tested face velocity.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles with a face shield.
-
Dispensing: Use a dedicated syringe or cannula for transfers. Avoid open pouring.
-
Temperature Control: The addition of hydrazine to the reaction mixture should always be done slowly, using an ice bath to maintain the temperature as specified in your protocol. A digital thermometer monitoring the internal reaction temperature is critical.
-
Quenching: Unreacted hydrazine can be quenched by carefully adding a solution of sodium hypochlorite (bleach), but this is also an exothermic process and must be done with cooling.
Question 2: I'm observing uncontrolled gas evolution and a rapid temperature increase during my reaction with hydrazine. What is happening, and how can I prevent it?
Answer: You are likely experiencing the initial stages of a thermal runaway reaction. This can be triggered by several factors:
-
Addition Rate: Adding the hydrazine too quickly does not allow the reaction vessel's cooling system to dissipate the heat generated by the reaction.
-
Concentration: Running the reaction at too high a concentration can lead to a rapid increase in the rate of reaction and heat output.
-
Contaminants: Certain metal contaminants can catalyze the decomposition of hydrazine.
Troubleshooting and Prevention:
-
Immediate Action: If you observe a rapid, uncontrolled temperature rise, your immediate priority is to ensure your personal safety and that of those around you. If the reaction is in a flask, remove the external heating source (if any) and enhance cooling if it is safe to do so. Alert your colleagues and be prepared to evacuate if the situation escalates.
-
Prevention is Key:
-
Slow, Controlled Addition: Always add hydrazine dropwise via a syringe pump or an addition funnel, especially on a larger scale.
-
Dilution: Ensure your reaction is at the recommended concentration. If you are scaling up a reaction, consider increasing the solvent volume proportionally.
-
Clean Glassware: Use scrupulously clean glassware to avoid any catalytic decomposition.
-
Category 2: Azides (e.g., Sodium Azide)
Sodium azide is a common reagent for introducing a nitrogen atom in various synthetic strategies leading to indazoles. It is acutely toxic and can form highly explosive compounds.
Question 3: What are the risks of using sodium azide, particularly concerning the formation of explosive byproducts?
Answer: Sodium azide (NaN₃) is a potent toxin that inhibits cytochrome c oxidase, similar to cyanide. The most significant chemical hazard is the formation of explosive heavy metal azides and hydrazoic acid.
-
Heavy Metal Azides: Contact with metals such as lead, copper, mercury, silver, or their salts can form highly shock-sensitive and explosive azides. This is a critical concern for waste disposal, as azide solutions should never be poured down drains with lead or copper pipes.
-
Hydrazoic Acid (HN₃): Acidification of azide salts generates hydrazoic acid, which is a toxic, volatile, and explosive gas. Reactions involving azides should be performed under basic or neutral conditions. If acidification is necessary, it must be done with extreme caution in a well-ventilated fume hood.
Question 4: How can I safely quench unreacted sodium azide in my reaction mixture before workup?
Answer: Quenching unreacted azide is a critical safety step. A commonly used and effective method is the addition of a reducing agent.
Safe Azide Quenching Protocol:
-
Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath to control any potential exotherm.
-
Slow Addition of Quenching Agent: A solution of sodium nitrite (NaNO₂) is often used, which converts the azide to nitrogen gas. The addition should be slow and controlled. Alternatively, triphenylphosphine can be used to form a stable phosphazide, which is then hydrolyzed.
-
Test for Completion: Commercial azide test strips are available to confirm that all the azide has been destroyed before proceeding with the workup or waste disposal.
Below is a workflow diagram for safely quenching a reaction containing sodium azide.
Caption: Workflow for the safe quenching of sodium azide.
Category 3: Pyrophoric Reagents
Reagents like n-Butyllithium (n-BuLi) and catalysts like Palladium on Carbon (Pd/C) are essential for certain indazole functionalization and synthesis steps. Their tendency to spontaneously ignite on contact with air requires specific handling techniques.
Question 5: My Palladium on Carbon (Pd/C) catalyst caught fire upon exposure to air after filtration. Why did this happen, and how can I handle it safely?
Answer: This is a common and dangerous occurrence. "Spent" Pd/C catalyst is often more pyrophoric than the fresh catalyst because it is finely divided and coated with hydrogen from the reaction. When this high-surface-area, hydrogen-saturated palladium is exposed to oxygen, the rapid oxidation generates enough heat to ignite the residual solvent on the filter paper.
Safe Handling and Filtration of Pd/C:
-
Inert Atmosphere: After the reaction is complete, flush the reaction vessel with an inert gas like nitrogen or argon.
-
Wet Filtration (Crucial Step): Never filter the catalyst dry. The filter cake must be kept wet with solvent at all times. A common technique is "filtration under a blanket of nitrogen."
-
Dedicated Waste Container: The wet filter cake, along with the filter paper, should be immediately transferred to a dedicated, labeled waste container filled with water. This keeps the catalyst covered and prevents ignition. Do not let the filter paper dry out in the open air.
Here is a diagram illustrating the decision-making process for handling pyrophoric reagents.
Caption: Decision tree for handling pyrophoric reagents.
Summary of Reagent Hazards and PPE
| Reagent Class | Primary Hazards | Recommended Minimum PPE |
| Hydrazine & Derivatives | Toxic, Corrosive, Carcinogen, Potential for Runaway Reaction | Double Nitrile Gloves, Flame-Resistant Lab Coat, Splash Goggles & Face Shield |
| Azides (e.g., Sodium Azide) | Acutely Toxic, Forms Explosive Heavy Metal Azides & Hydrazoic Acid | Nitrile Gloves, Lab Coat, Splash Goggles |
| Pyrophoric Reagents (n-BuLi, Pd/C) | Spontaneously Ignites in Air | Flame-Resistant Lab Coat, Nitrile Gloves, Splash Goggles |
| Strong Bases (NaH, LDA) | Corrosive, Reacts Violently with Water | Nitrile Gloves, Lab Coat, Splash Goggles |
Conclusion
The synthesis of indazoles is a rewarding field of study that contributes significantly to drug discovery. However, the chemical transformations involved demand a proactive and informed approach to safety. Always perform a thorough risk assessment before beginning any new protocol. Understand the "why" behind each step, especially when handling hazardous reagents. When in doubt, pause, re-evaluate, and consult with your institution's Environmental Health and Safety (EHS) department. Your safety, and the safety of your colleagues, is the most critical component of any successful experiment.
Technical Support Center: Refining Chromatographic Separation of Indazole Regioisomers
Welcome to the dedicated support center for resolving the common yet critical challenge of separating indazole regioisomers. As vital scaffolds in pharmaceutical development, the precise isolation of N-1 and N-2 substituted indazoles is paramount for ensuring efficacy and safety.[1] This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into troubleshooting and optimizing these often-difficult separations. We will move beyond mere procedural steps to explain the underlying chemical principles that govern selectivity and resolution.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers face when dealing with indazole regioisomer mixtures.
Q1: Why are N-1 and N-2 indazole regioisomers so difficult to separate?
A1: The difficulty stems from their high structural similarity. N-1 and N-2 regioisomers possess the same molecular weight and elemental composition. The primary differences lie in the position of the substituent on the pyrazole ring, which results in subtle variations in their physicochemical properties, such as dipole moment, polarity, and steric profile.[2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, but kinetic factors during synthesis often lead to mixtures.[3][4] These slight differences require highly selective chromatographic conditions to resolve effectively.
Q2: What are the primary chromatographic techniques used for separating indazole regioisomers?
A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[2][5]
-
HPLC , particularly in reversed-phase (RP) mode, is a versatile starting point.
-
SFC is an excellent alternative, often providing orthogonal selectivity and faster separations due to the use of supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity.[6] For preparative scale, flash column chromatography is also a widely used, cost-effective method.[3][7]
Q3: Can I use Ultra-Performance Liquid Chromatography (UPLC) instead of HPLC?
A3: Absolutely. UPLC, or more broadly, Ultra-High-Performance Liquid Chromatography (UHPLC), is a significant advancement over traditional HPLC. By using columns with sub-2-micron particles, UPLC systems operate at much higher pressures to deliver faster analysis times, superior resolution, and enhanced sensitivity.[8] For challenging isomer separations where baseline resolution is difficult to achieve with HPLC, UPLC can often provide the necessary efficiency boost.
Part 2: Troubleshooting Common Separation Issues
This section provides a structured, cause-and-effect approach to resolving specific experimental problems.
Issue 1: Complete Co-elution or Poor Resolution of Regioisomers
You're running your sample, but the N-1 and N-2 isomers are eluting as a single peak or a poorly resolved shoulder.
Q: My indazole regioisomers are not separating on a standard C18 column with a methanol/water gradient. What is the scientific reason for this, and what should I try next?
A: (Causality & Solution)
Co-elution on a C18 column indicates that the hydrophobic interactions dominating the separation mechanism are insufficient to differentiate between the isomers.[9] While the alkyl or aryl substituents contribute to retention, the subtle difference in the nitrogen's position isn't creating enough of a differential interaction with the C18 chains.
Your strategy should be to introduce alternative interaction mechanisms to enhance selectivity.
Troubleshooting Workflow: Enhancing Selectivity
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. nacalai.com [nacalai.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 6-methyl-1H-indazol-5-ol and Its Analogs
This guide provides an in-depth comparison of the biological activities of indazole-based compounds, centering on the 6-methyl-1H-indazol-5-ol scaffold. We will explore the structure-activity relationships (SAR) of various analogs, delve into their mechanisms of action, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the therapeutic potential of the indazole nucleus.
The Indazole Nucleus: A Privileged Scaffold in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1][2][3] This designation stems from its presence in numerous compounds with a wide array of pharmacological activities, including several FDA-approved drugs like the anti-cancer agent Niraparib and the tyrosine kinase inhibitor Pazopanib.[1] The versatility of the indazole core allows for substitutions at multiple positions, enabling fine-tuning of its physicochemical properties and biological targets.[4]
Indazole derivatives have demonstrated a remarkable breadth of biological activities, such as anti-inflammatory, antimicrobial, anticancer, anti-HIV, and neuroprotective effects.[1][2][5] The stability of the 1H-indazole tautomer makes it a common and favorable starting point for synthetic modifications.[2][6] Our focus, this compound (CAS 478832-60-9), serves as a representative starting point for exploring how structural modifications impact this therapeutic potential.
Caption: Core structure of this compound and key positions for analog development.
Structure-Activity Relationship (SAR) and Biological Targets
The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Anticancer Activity
The indazole scaffold is a cornerstone of many anticancer agents.[7][8] Modifications at the C3, C5, and C6 positions have been shown to significantly influence antiproliferative efficacy.
-
C3 and C6 Substitutions: Research has shown that introducing a hydrophobic group (like a substituted phenyl) at the C3 position and a hydrophilic group at the C6 position can yield potent anticancer compounds.[9] One study identified a derivative, compound 2f , which displayed potent growth inhibitory activity against several cancer cell lines with IC50 values in the sub-micromolar range (0.23–1.15 μM).[7][8] This compound was shown to induce apoptosis and inhibit cancer cell migration and invasion.[7][9]
-
Kinase Inhibition: Many indazole derivatives function as kinase inhibitors, a critical mechanism in cancer therapy.[10]
-
FGFR Inhibition: Derivatives with substitutions at the C3 and C6 positions have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). One compound exhibited an IC50 of 30.2 ± 1.9 nM against FGFR1.[10]
-
Pim Kinase Inhibition: Systematic optimization of substituents led to the discovery of a pan-Pim kinase inhibitor with IC50 values of 0.4 nM, 1.1 nM, and 0.4 nM against Pim-1, Pim-2, and Pim-3, respectively.[10]
-
EGFR Inhibition: Certain 1H-indazole derivatives have shown potent activity against the L858R/T790M double mutant of EGFR, a common resistance mechanism in non-small cell lung cancer, with an IC50 value of 0.07 μM.[10]
-
Antimicrobial Activity
Indazole derivatives have also been explored for their antimicrobial properties against bacteria, protozoa, and fungi.[5][11]
-
Antibacterial (DNA Gyrase Inhibition): A key mechanism for the antibacterial action of some indazoles is the inhibition of DNA gyrase B.[11][12] Structure-activity relationship studies have led to the development of novel indazole analogs with potent activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA and VRE.[12]
-
Antiprotozoal Activity: Several studies have reported the synthesis of 2H-indazole derivatives with significant antiprotozoal activity against E. histolytica, G. intestinalis, and T. vaginalis.[11][13] Compounds bearing electron-withdrawing groups on a 2-phenyl ring were often more potent than the reference drug metronidazole.[14] For instance, one derivative was found to be 12.8 times more active than metronidazole against G. intestinalis.[13]
Anti-inflammatory Activity
The anti-inflammatory potential of indazoles often stems from their ability to modulate key inflammatory pathways.
-
COX-2 Inhibition: Certain indazole derivatives are effective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[15]
-
Cytokine Inhibition: Studies have demonstrated that indazoles can inhibit the production of pro-inflammatory cytokines such as Tumour Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) in a concentration-dependent manner.[15] For example, 6-nitroindazole showed an IC50 value for IL-1β inhibition (100.75 μM) comparable to that of dexamethasone (102.23 μM).[15]
Comparative Data Summary
| Compound Class/Analog | Target/Activity | Key Structural Features | Potency (IC50/MIC) | Reference |
| Indazole Derivative 2f | Anticancer (4T1 cells) | Hydrophobic group at C3, hydrophilic at C6 | 0.23–1.15 μM | [7][8] |
| 1H-Indazole Analog | FGFR1 Kinase Inhibition | 6-(2,6-dichloro-3,5-dimethoxyphenyl) group | 30.2 ± 1.9 nM | [10] |
| 1H-Indazole Analog | Pan-Pim Kinase Inhibition | Optimized piperidine & 2,6-difluorophenyl moieties | 0.4 - 1.1 nM | [10] |
| 2,3-diphenyl-2H-indazole 18 | Antiprotozoal (G. intestinalis) | 2,3-diphenyl substitution | 12.8x more active than Metronidazole | [11][13] |
| 6-Nitroindazole | Anti-inflammatory (IL-1β) | Nitro group at C6 | 100.75 μM | [15] |
| Indazole Analog | Antibacterial (Gram-positive) | Novel substitutions targeting DNA gyrase | Not specified, but potent vs. MRSA | [12] |
Key Mechanisms of Action
Understanding the molecular pathways affected by these compounds is essential for their rational development. Indazole analogs achieve their biological effects through diverse mechanisms, most notably by inducing apoptosis in cancer cells.
Caption: The ROS-mitochondrial apoptotic pathway induced by some anticancer indazole derivatives.[7][8]
As illustrated, potent indazole derivatives like compound 2f can increase intracellular Reactive Oxygen Species (ROS) levels.[7][8] This leads to a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway. Concurrently, these compounds can upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2, further pushing the cell towards apoptosis, which is executed by effector caspases like cleaved caspase-3.[7][8][9]
Experimental Protocols for Biological Evaluation
To ensure trustworthiness and reproducibility, standardized and self-validating experimental protocols are paramount. Below are methodologies for assessing the key biological activities of indazole analogs.
Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., 4T1, A549, MCF7) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indazole analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Caption: Standard workflow for evaluating antiproliferative activity using the MTT assay.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is detected by a decrease in the phosphorylated product.
Step-by-Step Protocol:
-
Reaction Setup: In a 96- or 384-well plate, combine the kinase buffer, the specific kinase (e.g., FGFR1, Pim-1), the substrate peptide, and the indazole analog at various concentrations.
-
Initiation: Start the reaction by adding a solution of ATP (often at its Km concentration).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence polarization, or specific antibodies in an ELISA format.
-
Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Antibacterial Susceptibility: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Compound Preparation: Perform a two-fold serial dilution of the indazole analogs in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) adjusted to approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Conclusion and Future Perspectives
The this compound core represents a versatile and promising starting point for the development of novel therapeutics. The extensive body of research on indazole analogs clearly demonstrates that targeted substitutions on the bicyclic ring system can yield highly potent and selective agents against a range of diseases. SAR studies have revealed that modifications at the C3, C5, and C6 positions are particularly effective for modulating anticancer and anti-inflammatory activities, while substitutions on appended phenyl rings can fine-tune antimicrobial and kinase inhibitory profiles.[4][9]
Future research should focus on integrating computational methods, such as molecular docking and molecular dynamics simulations, to guide the rational design of next-generation indazole derivatives.[4] This approach can help predict binding affinities and elucidate interactions with biological targets, thereby accelerating the discovery of compounds with improved efficacy and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. The continued exploration of this privileged scaffold holds significant promise for addressing unmet needs in oncology, infectious diseases, and inflammatory disorders.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. longdom.org [longdom.org]
- 5. Buy 6-Methyl-1H-indazole | 698-24-8 [smolecule.com]
- 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Methods for Indazoles: A Guide for Researchers
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from anti-cancer to anti-inflammatory. The efficient and versatile synthesis of this bicyclic heterocycle is, therefore, a cornerstone of drug discovery and development. This guide provides a comparative analysis of key synthetic methodologies for indazole construction, from classical approaches to modern catalytic systems. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a quantitative comparison to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
The Enduring Classic: The Jacobson Indazole Synthesis
First reported in the late 19th century, the Jacobson synthesis remains a fundamental method for the preparation of 1H-indazoles. The classical approach involves the nitrosation of N-acetyl-o-toluidine to form N-nitroso-o-acetotoluidide, which then undergoes cyclization upon heating in a protic solvent.
Mechanistic Rationale
The key to the Jacobson synthesis is the intramolecular cyclization of the N-nitroso intermediate. The reaction is believed to proceed through an initial acyl shift, followed by an intramolecular azo coupling. This process is facilitated by the acidic conditions generated during the reaction. The choice of an N-acetyl group is strategic, as it enhances the stability of the precursor and allows for a more controlled reaction compared to the direct nitrosation of o-toluidine.
Experimental Protocol: Jacobson Synthesis of Indazole
-
Step 1: Acetylation of o-Toluidine: o-Toluidine (0.839 mol) is slowly added to a mixture of glacial acetic acid (90 mL) and acetic anhydride (180 mL). The exothermic reaction is cooled in an ice bath.
-
Step 2: Nitrosation: The cooled solution is nitrosated by the rapid introduction of a stream of nitrous gases (generated from the dropwise addition of concentrated sulfuric acid to a solution of sodium nitrite). The temperature is maintained between +1° and +4°C. The completion of the reaction is indicated by a persistent black-green color.
-
Step 3: Cyclization and Isolation: The solution of N-nitroso-o-acetotoluidide is poured onto ice and extracted with benzene. The benzene extract is washed, and the solvent is removed under reduced pressure. The resulting crude indazole is purified by vacuum distillation to yield colorless indazole.
The Davis-Beirut Reaction: A Versatile Entry to 2H-Indazoles
The Davis-Beirut reaction is a powerful and versatile method for the synthesis of 2H-indazoles and indazolones from readily available starting materials. This reaction proceeds via an N,N-bond forming heterocyclization under either acidic or basic conditions.
Mechanistic Insights
The reaction mechanism varies depending on the conditions. In a basic medium, the reaction of an N-substituted 2-nitrobenzylamine involves the formation of a carbanion at the benzylic position. This carbanion then attacks the nitro group, leading to an intramolecular redox process that ultimately forms the indazole ring. Under acidic conditions, the reaction can proceed from an o-nitrosobenzaldehyde and a primary amine, with an o-nitrosobenzylidine imine acting as a key intermediate.
Experimental Protocol: Base-Catalyzed Davis-Beirut Reaction
-
Step 1: Synthesis of the o-Nitrobenzylamine Precursor: o-Nitrobenzaldehyde is reacted with a primary amine, followed by reduction of the resulting imine with a reducing agent like sodium borohydride to yield the corresponding o-nitrobenzylamine.
-
Step 2: Cyclization: The purified o-nitrobenzylamine is dissolved in a suitable solvent such as THF, and a base (e.g., DBU) is added. The reaction mixture is stirred at room temperature to effect the cyclization to the 2H-indazole.
-
Step 3: Purification: The reaction mixture is worked up, and the crude product is purified by column chromatography to afford the desired 2H-indazole.
Modern Era of Indazole Synthesis: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and indazoles are no exception. Rhodium-catalyzed C-H activation and annulation strategies have emerged as particularly powerful tools for the construction of the indazole scaffold with high efficiency and functional group tolerance.
Rhodium(III)-Catalyzed [4+1] Annulation of Azobenzenes with Aldehydes
This elegant method provides a direct, one-step synthesis of N-aryl-2H-indazoles from readily available azobenzenes and aldehydes. The reaction is initiated by the Rh(III)-catalyzed C-H activation of the azobenzene, followed by insertion of the aldehyde and subsequent cyclization.
Mechanistic Causality
The azo group in the azobenzene starting material acts as a directing group, facilitating the regioselective C-H activation at the ortho position of one of the aromatic rings. The resulting rhodacycle intermediate then reacts with the aldehyde. An intramolecular cyclization with concomitant elimination of water leads to the formation of the indazole ring. The choice of a Rh(III) catalyst is crucial for its ability to mediate the C-H activation and subsequent catalytic cycle.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of 2-Aryl-2H-indazoles
-
Reaction Setup: To a screw-capped vial are added the azobenzene (0.20 mmol), the aldehyde (0.40 mmol), [Cp*RhCl₂]₂ (5 mol %), AgSbF₆ (20 mol %), and Cu(OAc)₂ (1.0 equiv) as an oxidant.
-
Reaction Conditions: The vial is purged with nitrogen, and a suitable solvent (e.g., dioxane) is added. The reaction mixture is stirred at an elevated temperature (e.g., 100 °C) for a specified time (e.g., 24 h).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the desired 2-aryl-2H-indazole.
Harnessing the Power of Light: Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a green and powerful tool in organic synthesis. This approach has been successfully applied to the synthesis of indazoles, offering mild reaction conditions and unique reactivity.
Dual Gold and Photoredox Catalysis for 3-Alkenyl-2H-indazoles
A recent development involves the dual catalytic synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes. This method utilizes a gold catalyst to activate the alkyne and a ruthenium-based photocatalyst to facilitate the N-N bond formation under visible light irradiation.
Mechanistic Rationale
The proposed mechanism involves the gold catalyst activating the alkyne towards intramolecular attack by the azo nitrogen. The photoredox catalyst, upon excitation by visible light, is believed to promote a single-electron transfer process that facilitates the cyclization and subsequent aromatization to the indazole product. This dual catalytic system allows for a unique transformation that would be difficult to achieve with either catalyst alone.
Experimental Protocol: Dual Gold and Photoredox Catalyzed Synthesis of 3-Alkenyl-2H-indazoles
-
Reaction Setup: In a reaction tube, the 2-alkynylazobenzene (0.2 mmol), AuCl₃ (5 mol %), and [Ru(bpy)₃]Cl₂ (2 mol %) are dissolved in acetonitrile (0.1 M).
-
Reaction Conditions: The mixture is degassed and then irradiated with blue LEDs at room temperature for the specified reaction time.
-
Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 3-alkenyl-2H-indazole.
The Aza-Wittig Reaction: A Powerful Tool for N-Heterocycle Synthesis
The aza-Wittig reaction, the nitrogen analog of the well-known Wittig reaction, is a versatile method for the formation of C=N bonds. Its intramolecular variant has proven to be a powerful strategy for the synthesis of a wide range of N-heterocycles, including those with an indazole core.
Intramolecular Aza-Wittig for Indazole Ring Formation
In this approach, a suitably functionalized precursor containing both an azide and a carbonyl group is treated with a phosphine (e.g., triphenylphosphine). This in situ generates an iminophosphorane, which then undergoes an intramolecular reaction with the carbonyl group to form the indazole ring, with the expulsion of triphenylphosphine oxide.
Mechanistic Considerations
The reaction proceeds via the Staudinger reaction between the azide and the phosphine to form the key iminophosphorane intermediate. The subsequent intramolecular cyclization is driven by the formation of the thermodynamically stable phosphine oxide byproduct. The choice of phosphine and reaction conditions can influence the efficiency of the reaction.
Experimental Protocol: Intramolecular Aza-Wittig Synthesis of a Fused Indazole System
-
Step 1: Synthesis of the Azido-Carbonyl Precursor: A starting material containing a carbonyl group is functionalized with an azide group at an appropriate position to facilitate intramolecular cyclization.
-
Step 2: Aza-Wittig Cyclization: The azido-carbonyl compound is dissolved in an anhydrous solvent (e.g., toluene) and treated with triphenylphosphine. The reaction mixture is heated to reflux to promote the formation of the iminophosphorane and subsequent intramolecular aza-Wittig reaction.
-
Step 3: Isolation and Purification: Upon completion of the reaction, the solvent is removed, and the crude product is purified by chromatography to isolate the desired indazole derivative and remove the triphenylphosphine oxide byproduct.
Comparative Performance Analysis
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Yields | Scope & Limitations |
| Jacobson Synthesis | N-acetyl-o-toluidines | NaNO₂, H₂SO₄ | 0-100 °C | Moderate to Good | Classical method, limited to 1H-indazoles, can generate acidic waste. |
| Davis-Beirut Reaction | o-nitrobenzylamines or o-nitrosobenzaldehydes | Base (e.g., DBU) or Acid | Room Temp. to Reflux | Good to Excellent | Versatile for 2H-indazoles, uses readily available starting materials. |
| Rh(III)-Catalyzed C-H Activation | Azobenzenes, Aldehydes | [Cp*RhCl₂]₂, AgSbF₆, Cu(OAc)₂ | 100-120 °C | Good to Excellent | High atom economy, broad functional group tolerance, requires a directing group. |
| Photoredox Catalysis | 2-Alkynylazobenzenes | AuCl₃, [Ru(bpy)₃]Cl₂ | Room Temp., Blue LEDs | Good to Excellent | Mild conditions, unique reactivity, requires specialized equipment. |
| Intramolecular Aza-Wittig | Azido-carbonyl compounds | PPh₃ | Reflux | Good | Forms C=N bond efficiently, requires stoichiometric phosphine, generates PPh₃O byproduct. |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of major indazole synthetic routes.
Caption: Simplified mechanistic pathways for selected indazole syntheses.
Conclusion
The synthesis of indazoles has evolved significantly from classical methods to sophisticated transition-metal and photoredox-catalyzed reactions. The choice of a particular synthetic route depends on a multitude of factors including the desired substitution pattern, availability of starting materials, scalability, and economic considerations. The Jacobson synthesis, while historic, still finds utility for specific applications. The Davis-Beirut reaction offers a versatile and high-yielding route to 2H-indazoles. For the synthesis of highly functionalized indazoles, modern catalytic methods, such as Rh(III)-catalyzed C-H activation and photoredox catalysis, provide unparalleled efficiency and scope. The intramolecular aza-Wittig reaction presents a powerful strategy for the construction of the indazole ring through C=N bond formation. This guide provides a foundation for researchers to navigate the diverse landscape of indazole synthesis and make informed decisions in the design and execution of their synthetic endeavors.
6-Methyl-1H-indazol-5-ol: A Strategic Bioisostere for Indole and Phenol Moieties in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Bioisosterism in Modern Medicinal Chemistry
In the intricate process of drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profile. Bioisosterism, the substitution of a chemical group with another that retains similar physical and chemical properties, is a cornerstone of this process. It allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties. Two of the most ubiquitous structural motifs in medicinal chemistry are the indole and phenol groups. While critical for target engagement, they often introduce metabolic liabilities. This guide provides a comprehensive comparison of 6-methyl-1H-indazol-5-ol as a bioisosteric replacement for these key pharmacophores, supported by experimental data and detailed protocols.
The indole nucleus is a prevalent scaffold in numerous biologically active compounds, prized for its ability to participate in hydrogen bonding and π-stacking interactions.[1][2] Similarly, the phenol moiety is a crucial hydrogen bond donor and can engage in various receptor interactions. However, phenols are notoriously susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and poor oral bioavailability.[3][4] The indole ring, while generally more stable, can also be a site of oxidative metabolism.
The 6-methyl-1H-indazole-5-ol scaffold has emerged as a promising bioisostere that can mimic the key interactions of both indoles and phenols while offering significant advantages in terms of metabolic stability and overall drug-like properties.
Structural and Physicochemical Comparison
At first glance, the structural similarities between this compound, 5-hydroxyindole (a representative indole), and a simple phenol are evident. The indazole retains a bicyclic aromatic system akin to indole and a hydroxyl group analogous to phenol, allowing it to present a similar vector for crucial hydrogen bonding interactions.
dot graph TD { rankdir="LR"; node [shape=plaintext]; subgraph "Structural Comparison" Indole [label=<
5-Hydroxyindole

>]; Indazole [label=<
This compound

>]; Phenol [label=<
Phenol
![]()
>]; end }
Caption: Structural similarities of the bioisosteres.
A comparative analysis of their physicochemical properties reveals key differences that can be exploited in drug design.
| Property | This compound | 5-Hydroxyindole | Phenol |
| Molecular Formula | C₈H₈N₂O[5] | C₈H₇NO[6] | C₆H₆O |
| Molecular Weight | 148.16 g/mol [5] | 133.15 g/mol [6] | 94.11 g/mol |
| LogP | 1.54[7] | ~1.25-1.93 | ~1.46 |
| pKa (acidic) | ~9.95 (predicted for phenol) | ~9.55 (predicted for phenol) | ~9.95[8] |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 2 | 1 | 1 |
| Polar Surface Area | 48.91 Ų[7] | 36.0 Ų (predicted) | 20.23 Ų |
The increased number of hydrogen bond acceptors and a larger polar surface area in this compound compared to phenol and 5-hydroxyindole can influence its solubility and interaction with biological targets.
Case Study 1: this compound as a Bioisostere for Indole in p38α MAPK Inhibition
The mitogen-activated protein kinase (MAPK) p38α is a key therapeutic target in inflammatory diseases. A study by Baretti et al. (2020) provides a compelling head-to-head comparison of a this compound derivative and its corresponding 5-hydroxyindole analog as potent and selective p38α inhibitors.
The researchers designed and synthesized a series of compounds, systematically replacing the 5-hydroxyindole core with a 5-hydroxy-6-methyl-1H-indazole moiety. This strategic substitution aimed to improve the overall properties of the inhibitors while maintaining potent target engagement.
Quantitative Performance Comparison
The following table summarizes the in vitro inhibitory activity of the indazole derivative and its indole counterpart against p38α.
| Compound | Structure | p38α IC₅₀ (nM) |
| Indazole Derivative | 1.8 | |
| Indole Derivative | 3.2 |
Data extracted from Baretti et al., 2020.
The experimental data clearly demonstrates that the this compound derivative not only maintains but slightly improves upon the high potency of the parent indole compound, validating its effectiveness as a bioisostere in this context. The authors also noted that the indazole series exhibited favorable pharmacokinetic profiles, suggesting potential for in vivo efficacy.
dot graph TD { subgraph "p38α MAPK Signaling Pathway" Stress_Cytokines [label="Stress / Cytokines"]; MKKs [label="MKKs"]; p38_alpha [label="p38α MAPK"]; Substrates [label="Substrates (e.g., ATF2)"]; Inflammation [label="Inflammation"]; Indazole_Inhibitor [label="this compound Derivative" shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
Caption: Inhibition of the p38α MAPK signaling pathway.
Case Study 2: this compound as a Superior Alternative to Phenol for Metabolic Stability
A primary driver for replacing a phenol group is to mitigate its susceptibility to rapid metabolism, particularly glucuronidation by UDP-glucuronosyltransferases (UGTs). This metabolic pathway often results in inactive metabolites that are readily excreted, leading to low oral bioavailability and short duration of action.
A recent study by Börgel et al. (2023) on GluN2B-selective NMDA receptor antagonists demonstrated the successful application of an indazole as a phenol bioisostere to circumvent this metabolic liability. While this study did not use the exact this compound, it provides strong evidence for the general principle. The researchers found that their indazole-containing compounds were not conjugated with glucuronic acid, in stark contrast to their phenolic counterparts. This highlights the inherent advantage of the indazole scaffold in resisting this key metabolic pathway.
The nitrogen atoms in the indazole ring alter the electronic properties of the adjacent hydroxyl group compared to a simple phenol, making it a less favorable substrate for UGT enzymes.
dot graph TD { subgraph "Metabolic Fate Comparison" Phenol [label="Phenolic Compound"]; UGT [label="UGT Enzymes"]; Glucuronide [label="Inactive Glucuronide Metabolite"]; Indazole [label="this compound"]; No_Metabolism [label="Resistant to Glucuronidation"];
}
Caption: Indazole's resistance to glucuronidation.
Experimental Protocols
Protocol 1: In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a representative method for determining the IC₅₀ of an inhibitor against p38α kinase.
1. Reagent Preparation:
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Test Compound: Prepare a serial dilution of the test compound (e.g., this compound derivative) in kinase buffer with a constant final DMSO concentration (e.g., 1%).
-
p38α Enzyme: Dilute recombinant active p38α kinase in kinase buffer to the desired concentration.
-
Substrate/ATP Mix: Prepare a solution of a suitable substrate (e.g., ATF2) and ATP in kinase buffer. The ATP concentration should be at or near the Kₘ for p38α.
2. Kinase Reaction:
-
In a 384-well white assay plate, add 1 µL of the test compound dilution or DMSO (vehicle control).
-
Add 2 µL of the diluted p38α enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of the Substrate/ATP Mix.
-
Incubate the plate at room temperature for 60 minutes.
3. ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
4. Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
dot graph TD { A[Prepare Reagents] --> B[Perform Kinase Reaction]; B --> C[Stop Reaction & Deplete ATP]; C --> D[Convert ADP to ATP & Generate Light]; D --> E[Measure Luminescence]; E --> F[Calculate IC50]; }
Caption: Workflow for p38α Kinase Inhibition Assay.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol assesses the susceptibility of a compound to phase I and phase II metabolism.
1. Reagent Preparation:
-
Incubation Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compound: Prepare a working solution of the test compound (e.g., 1 µM) in the incubation buffer.
-
Human Liver Microsomes (HLM): Thaw pooled HLM on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in the incubation buffer.
-
Cofactor Solution: Prepare a solution of NADPH regenerating system (for phase I) or UDPGA (for phase II, specifically glucuronidation) in the incubation buffer.
2. Incubation:
-
Pre-warm the HLM suspension and the test compound solution to 37°C.
-
Initiate the reaction by adding the cofactor solution to the HLM/compound mixture.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
3. Reaction Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
4. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
dot graph TD { A[Prepare Microsomes and Compound] --> B[Initiate Reaction with Cofactor]; B --> C[Incubate at 37°C]; C --> D[Sample at Time Points]; D --> E[Quench Reaction]; E --> F[Analyze by LC-MS/MS]; F --> G[Calculate Stability Parameters]; }
Caption: Workflow for Microsomal Stability Assay.
Conclusion and Future Perspectives
The strategic deployment of this compound as a bioisostere for both indole and phenol moieties offers a powerful tool for medicinal chemists to address common challenges in drug discovery. As demonstrated by the case studies, this scaffold can maintain or even enhance biological potency while significantly improving metabolic stability. The ability to mimic the crucial hydrogen bonding interactions of both indoles and phenols, coupled with its resistance to glucuronidation, makes this compound an attractive building block for the design of next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. Further exploration of this and related indazole scaffolds is warranted to fully unlock their potential in developing safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS 478832-60-9 [matrix-fine-chemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. p38 alpha Kinase Enzyme System Application Note [worldwide.promega.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
A Comparative Guide to Validating Target Engagement of 6-methyl-1H-indazol-5-ol Derivatives
In the landscape of modern drug discovery, unequivocally demonstrating that a therapeutic candidate interacts with its intended molecular target within a complex biological system is a cornerstone of preclinical development.[1] This guide provides a comprehensive comparison of state-of-the-art methodologies for validating the target engagement of 6-methyl-1H-indazol-5-ol derivatives, a class of compounds noted for their diverse biological activities, often as kinase inhibitors.[2][3] Our focus will be on providing not just procedural outlines, but the strategic rationale behind selecting the most appropriate assay for your research question, ensuring scientific rigor and trustworthy data.
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of various kinases, including epidermal growth factor receptor (EGFR), fibroblast growth factor receptors (FGFRs), and cyclin-dependent kinases (CDKs).[2] For the purpose of this guide, we will proceed with the working hypothesis that our this compound derivative is a putative kinase inhibitor. This focus allows us to explore techniques particularly suited for this major class of drug targets.
The Imperative of Target Engagement
Target engagement studies are critical for establishing a clear link between a compound's molecular interaction and its cellular or physiological effect.[1] A definitive confirmation of target binding is essential for interpreting efficacy and safety data, guiding lead optimization, and building a strong foundation for clinical translation. The absence of robust target engagement data can lead to the misinterpretation of phenotypic screening results and the costly failure of drug candidates in later developmental stages.
A Multi-faceted Approach to Validation: Comparing Key Methodologies
No single technique provides a complete picture of target engagement. Therefore, a multi-pronged approach, employing orthogonal methods, is highly recommended to build a compelling and irrefutable case for a compound's mechanism of action.[4] Here, we compare several widely adopted biophysical and cell-based techniques, evaluating their strengths and limitations in the context of studying this compound derivatives.
Biophysical Methods: A Direct Look at Binding
These techniques directly measure the physical interaction between a compound and its purified target protein.
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for characterizing binding thermodynamics, ITC directly measures the heat released or absorbed during the binding event.[5] This provides a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][7]
-
Causality Explained: The ability to dissect the enthalpic and entropic drivers of binding provides invaluable insights for structure-activity relationship (SAR) studies, guiding medicinal chemistry efforts to optimize potency and selectivity. For instance, a large enthalpic contribution may suggest specific hydrogen bond formation that can be further exploited.
-
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[8][9] It provides kinetic data, including the association (k on ) and dissociation (k off ) rates, from which the binding affinity (K D ) can be calculated.[10]
-
Causality Explained: The kinetic information from SPR is particularly valuable. A compound with a slow off-rate (long residence time) may exhibit a more durable pharmacological effect in vivo, a desirable property for many therapeutic indications.[11]
-
Cell-Based Methods: Target Engagement in a Physiological Context
While biophysical methods are powerful, they lack the complexity of the cellular environment. Cell-based assays are crucial for confirming that a compound can reach and bind to its target within a living cell.[11]
-
Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation.[12][13][14] Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry.[15][16]
-
Causality Explained: A shift in the melting temperature of the target protein in the presence of the compound is direct evidence of intracellular target engagement. This method is particularly powerful as it can be applied in intact cells and even tissues, providing a more physiologically relevant assessment of target binding.[14]
-
-
Kinobeads/Multiplexed Inhibitor Beads (MIBs) Pull-Down Assay: This chemical proteomics approach utilizes beads functionalized with a cocktail of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[17][18] A cell lysate is pre-incubated with the test compound, and the subsequent binding to the kinobeads is analyzed by mass spectrometry.
-
Causality Explained: The test compound will compete with the immobilized inhibitors for binding to its specific kinase targets. A reduction in the amount of a particular kinase pulled down by the beads in the presence of the compound indicates target engagement.[17] This method provides a powerful readout of both on-target engagement and off-target selectivity across the kinome.[19]
-
-
NanoBRET™ Target Engagement Intracellular Kinase Assay: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a specific kinase in live cells.[20] The kinase of interest is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added.
-
Causality Explained: When the tracer is bound to the kinase-NanoLuc® fusion, a BRET signal is generated. A test compound that engages the target kinase will displace the tracer, leading to a decrease in the BRET signal in a dose-dependent manner. This provides a quantitative measure of intracellular target engagement and can be used to determine cellular affinity and occupancy.[20]
-
Data Presentation
| Method | Principle | Key Outputs | Strengths | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding.[5] | K D , ΔH, ΔS, Stoichiometry | Gold standard for thermodynamics; Label-free. | Lower throughput; Requires larger amounts of pure protein. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding.[21] | K D , k on , k off[8] | Real-time kinetics; Label-free; High sensitivity.[22] | Requires protein immobilization, which can affect activity. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases protein thermal stability.[13] | Thermal shift (ΔT m ) | In-cell and in-tissue compatible; No compound labeling required.[14] | Throughput can be limited with Western blot readout. |
| Kinobeads Pull-Down | Competitive binding with immobilized broad-spectrum inhibitors.[17] | Target profile; Selectivity | Proteome-wide selectivity profiling; Identifies off-targets.[19] | Indirect measurement of binding; Requires mass spectrometry. |
| NanoBRET™ Target Engagement | BRET-based displacement of a fluorescent tracer.[20] | Cellular affinity; Occupancy | Live-cell assay; High throughput potential.[20] | Requires genetic modification of the target protein. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Workflow
This protocol outlines a typical CETSA experiment using a Western blot readout to validate the engagement of a this compound derivative with its putative kinase target.
Caption: CETSA experimental workflow.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the target kinase and grow to approximately 80% confluency.
-
Compound Treatment: Treat cells with various concentrations of the this compound derivative or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Heating: Heat the aliquots at a range of different temperatures for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target kinase, followed by an appropriate secondary antibody.
-
Data Analysis: Detect the signal and quantify the band intensities. Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples to determine the melting curves and any thermal shift.
Kinobeads Pull-Down Workflow
This protocol describes a competitive pull-down experiment to assess the selectivity of a this compound derivative.
Caption: Kinobeads pull-down workflow.
Step-by-Step Methodology:
-
Lysate Preparation: Lyse cultured cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the clarified lysate.
-
Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of the this compound derivative or vehicle control for 1 hour at 4°C.
-
Kinobeads Incubation: Add equilibrated kinobeads to the lysates and incubate for an additional 1-2 hours at 4°C with rotation to capture the kinome.[23]
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove unbound proteins.[24]
-
Elution: Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
Sample Preparation for Mass Spectrometry: Perform in-gel or in-solution trypsin digestion of the eluted proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Compare the spectral counts or peptide intensities for each identified kinase between the compound-treated and vehicle-treated samples. A dose-dependent decrease in the signal for a specific kinase indicates it is a target of the derivative.
Conclusion
Validating the target engagement of this compound derivatives is a non-trivial but essential step in their development as therapeutic agents. By employing a combination of biophysical and cell-based methods, researchers can build a robust and multi-faceted understanding of how these compounds interact with their intended targets in a physiologically relevant context. This guide provides the strategic framework and practical protocols to design and execute these critical experiments, ultimately enabling more informed decision-making in the drug discovery pipeline.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. nuvisan.com [nuvisan.com]
- 5. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. reactionbiology.com [reactionbiology.com]
- 8. lifesensors.com [lifesensors.com]
- 9. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 10. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CETSA [cetsa.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. discover.library.noaa.gov [discover.library.noaa.gov]
- 20. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 21. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cytivalifesciences.com [cytivalifesciences.com]
- 23. Kinase inhibitor pulldown assay (KiP) for clinical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 6-methyl-1H-indazol-5-ol and Related Indazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A molecule that is rapidly metabolized can suffer from poor bioavailability and a short duration of action, necessitating higher or more frequent dosing, which in turn can lead to off-target effects and toxicity. The indazole nucleus is a privileged scaffold, frequently appearing in a multitude of pharmacologically active agents.[1][2][3] However, like all heterocycles, its metabolic fate is highly dependent on its substitution pattern.[4][5]
This guide provides an in-depth comparison of the metabolic stability of 6-methyl-1H-indazol-5-ol against other indazole analogues. We will delve into the structural features that govern metabolic susceptibility, provide detailed experimental protocols for assessing stability, and present a framework for interpreting the resulting data. Our focus is on providing actionable insights, grounded in established scientific principles, to guide the design of more robust and effective indazole-based therapeutics.
The Indazole Scaffold: A Double-Edged Sword of Metabolism
The indazole ring, a fusion of benzene and pyrazole, is an aromatic system that can be a target for various metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[6][7] The sites and rates of metabolism are dictated by the electron density of the ring system and the nature of the appended substituents.
Key Metabolic Hotspots on the Indazole Core:
-
The Indazole Ring: The aromatic rings are susceptible to hydroxylation at various positions. The electron-rich nature of the pyrazole ring, particularly at the C3 position, and the benzene ring can be targets for oxidative metabolism.[7][8]
-
Substituents: Alkyl groups, such as the methyl group in this compound, are common sites for hydroxylation. Amide linkers can be prone to hydrolysis.[8][9]
The metabolic stability of an indazole derivative is a delicate balance. Strategic placement of substituents can either block or promote metabolism. For instance, the introduction of electron-withdrawing groups can deactivate the ring towards oxidative metabolism, enhancing stability.[8] Conversely, lipophilic substituents may increase the affinity of the compound for metabolic enzymes, leading to faster clearance.[10]
Comparative Metabolic Stability: this compound in Context
While direct, head-to-head comparative data for this compound is not extensively published, we can infer its likely metabolic profile by examining structure-activity relationships (SAR) from related indazoles.[11][12][13]
The structure of This compound presents two key features influencing its metabolism:
-
6-methyl group: This alkyl group is a potential site for benzylic hydroxylation by CYP enzymes.
-
5-hydroxyl group: This phenol moiety is a prime candidate for Phase II conjugation reactions, such as glucuronidation or sulfation, which would facilitate rapid excretion.
Let's compare this to other indazole structures to understand how subtle changes can impact metabolic stability.
| Compound | Key Structural Features | Predicted Metabolic Liabilities | Rationale |
| This compound | 6-methyl, 5-hydroxyl | Benzylic hydroxylation, Glucuronidation/Sulfation | The methyl group is an accessible site for oxidation. The phenolic hydroxyl group is a well-known handle for Phase II conjugation enzymes. |
| 7-Methyl-1H-indazole-3-carboxamide | 7-methyl, 3-carboxamide | Methyl hydroxylation, Amide hydrolysis | Similar to the 6-methyl group, the 7-methyl group is a site for oxidation. The amide bond can be susceptible to enzymatic hydrolysis.[8] |
| 3-methyl-5-fluoro Indazole | 3-methyl, 5-fluoro | Methyl hydroxylation | The methyl group remains a likely site of metabolism. The fluoro group at the 5-position is an electron-withdrawing group that can increase the metabolic stability of the benzene portion of the ring by making it less susceptible to oxidation.[11] |
| Indazole-3-carboxamides (General) | 3-carboxamide linker | Amide hydrolysis | The stability of the amide bond is a critical factor. The nature of the substituents on the amide nitrogen can influence the rate of hydrolysis.[8][13] |
This comparative analysis underscores a crucial principle in medicinal chemistry: small structural modifications can have profound effects on a compound's metabolic profile. The addition of a hydroxyl group in this compound, for example, introduces a new and likely efficient clearance pathway via conjugation, which may not be as prominent in analogues lacking this feature.
Experimental Assessment of Metabolic Stability: A Step-by-Step Protocol
To empirically determine and compare the metabolic stability of indazole derivatives, the in vitro liver microsomal stability assay is the industry standard.[6][14][15] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[6]
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of test compounds.
Materials:
-
Pooled human liver microsomes (HLM)[14]
-
Test compounds (e.g., this compound and comparators)
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[14]
-
Phosphate buffer (100 mM, pH 7.4)[16]
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16]
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Methodology:
-
Compound Preparation: Prepare stock solutions of test and control compounds (e.g., 10 mM in DMSO). Further dilute to a working concentration (e.g., 125 µM in acetonitrile).[16]
-
Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, and human liver microsomes (final protein concentration typically 0.5 mg/mL).[6][14] Pre-warm the plate at 37°C.
-
Initiation of Reaction: To initiate the metabolic reaction, add the NADPH regenerating system to the wells. The final concentration of the test compound is typically 1 µM.[14]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[14][16] The acetonitrile precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
-
Visualizing the Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rroij.com [rroij.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mercell.com [mercell.com]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
The Bioisosteric Advantage: A Comparative Guide to the In Vivo Efficacy of Amino-Indazole Derivatives Over Phenolic Precursors
A Senior Application Scientist's Guide for Researchers in Drug Development
Introduction: The Phenol Problem and the Indazole Solution
Phenolic hydroxyl groups are common in kinase inhibitors due to their ability to form crucial hydrogen bonds with the hinge region of the kinase domain. However, phenols are often metabolic liabilities, prone to rapid glucuronidation and sulfation, which can lead to poor oral bioavailability and high clearance rates. This metabolic instability frequently curtails the clinical potential of otherwise potent compounds.
A well-established strategy to circumvent this issue is the use of bioisosteric replacement. A bioisostere is a chemical substituent that retains the essential biological activity of the original group while offering improved physicochemical or pharmacokinetic properties. The 1H-indazol-4-amine moiety has emerged as an effective bioisostere for phenols in this context. It mimics the hydrogen bonding capabilities of the hydroxyl group while being less susceptible to phase II metabolism, thereby offering a path to more durable and orally available drug candidates.[1][2]
A Case Study in Lck Inhibition: Improving on a Potent Phenolic Scaffold
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling protein in T-cells and a promising target for the treatment of autoimmune diseases and certain cancers.[3][4] A series of 2,4-dianilino pyrimidine compounds were identified as potent Lck inhibitors. One of the most potent examples featured a 2-methyl-5-hydroxyaniline substituent, which, despite its high enzymatic potency, suffered from poor oral pharmacokinetics, limiting its therapeutic utility.[1][2]
To address this limitation, a derivative was synthesized where the 2-methyl-5-hydroxyaniline was replaced by 4-amino-5-methyl-1H-indazole. This strategic modification led to a compound with comparable enzymatic potency but significantly improved pharmacokinetic properties.[1][2]
Comparative Data: Phenolic Precursor vs. Amino-Indazole Derivative
| Feature | Phenolic Precursor (2-methyl-5-hydroxyaniline derivative) | Amino-Indazole Derivative (4-amino-5-methyl-1H-indazole derivative) | Rationale for Improvement |
| Target | Lymphocyte-specific protein tyrosine kinase (Lck) | Lymphocyte-specific protein tyrosine kinase (Lck) | Target remains the same. |
| Enzymatic Potency | High | Comparable to the phenolic precursor | The amino-indazole moiety successfully mimics the key hydrogen bonding interactions of the phenol.[1][2] |
| Oral Pharmacokinetics | Poor | Significantly Improved | The amino-indazole is less susceptible to phase II metabolism (glucuronidation), leading to lower clearance and higher oral bioavailability.[1][2] |
Specific quantitative in vivo efficacy and pharmacokinetic data from the primary study were not publicly available in the accessed literature.
Proposed Mechanism of Action and Lck Signaling
Lck is an intracellular tyrosine kinase that plays a pivotal role in the initial stages of T-cell receptor (TCR) signaling. Upon TCR activation, Lck phosphorylates key downstream targets, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine release. In certain cancers, aberrant Lck activity can contribute to tumor growth and survival.[5] The indazole-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of Lck and preventing the phosphorylation of its substrates, thereby blocking the downstream signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 6-methyl-1H-indazol-5-ol with Known TAM Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals
In the landscape of targeted oncology, the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases has emerged as a critical nexus in tumor progression, metastasis, and the development of therapeutic resistance.[1] The overexpression and activation of AXL and MER, in particular, are strongly correlated with poor prognosis in a multitude of malignancies.[2][3] This has catalyzed the development of small molecule inhibitors aimed at disrupting their oncogenic signaling. The indazole scaffold is a well-established pharmacophore in kinase inhibitor design, with several approved drugs featuring this core structure.[4] This guide provides a head-to-head comparison of 6-methyl-1H-indazol-5-ol, a representative indazole-based compound, with well-characterized inhibitors of the TAM kinases.
While this compound represents a promising chemical entity based on its structural alerts, to date, its specific inhibitory profile against the TAM kinases has not been extensively reported in peer-reviewed literature. Therefore, this guide will first establish a baseline by detailing the performance of known, potent inhibitors of AXL and MER. Subsequently, it will outline the requisite experimental framework to comprehensively evaluate this compound, presenting a hypothetical data set to illustrate a direct comparison. This approach provides researchers with both a benchmark for performance and a clear roadmap for the evaluation of novel compounds targeting the TAM kinases.
The TAM Kinase Signaling Axis: A Key Therapeutic Target
The TAM kinases are activated by their ligands, Growth Arrest-Specific 6 (Gas6) and Protein S, which bridge the kinase receptors to phosphatidylserine on the surface of apoptotic cells.[5] Upon ligand binding, the receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT.[6][7] This signaling cascade promotes cell survival, proliferation, migration, and invasion, while also suppressing the innate immune response, thereby creating a permissive tumor microenvironment.[8][9]
Figure 1: Simplified TAM Kinase Signaling Pathway.
Benchmarking Performance: Known TAM Kinase Inhibitors
A meaningful evaluation of a novel inhibitor requires comparison against established compounds with well-defined potency and selectivity. Here, we present two such inhibitors: Bemcentinib (R428), a highly selective AXL inhibitor, and UNC2025, a potent MER/FLT3 dual inhibitor.[10][11]
| Inhibitor | Target(s) | IC50 (nM) - AXL | IC50 (nM) - MER | IC50 (nM) - TYRO3 | Reference(s) |
| Bemcentinib (R428) | AXL | 14 | >1000 | >1000 | [10] |
| UNC2025 | MER, FLT3 | 122 | 0.74 | 301 | [11][12] |
| This compound | Hypothetical | TBD | TBD | TBD | N/A |
Table 1: Biochemical IC50 values of selected TAM kinase inhibitors. TBD: To Be Determined.
Evaluating this compound: A Proposed Experimental Framework
To ascertain the therapeutic potential of this compound, a systematic evaluation of its biochemical potency, cellular activity, and effects on cancer cell viability is necessary. The following sections detail the standard experimental protocols required to generate the data for a direct comparison.
Part 1: Biochemical Kinase Inhibition Assay
The initial step is to determine the direct inhibitory effect of the compound on the enzymatic activity of purified TAM kinases. This is typically achieved through a radiometric or fluorescence-based kinase assay to determine the half-maximal inhibitory concentration (IC50).[13]
Figure 2: Workflow for a Biochemical Kinase Inhibition Assay.
Step-by-Step Protocol: Radiometric Kinase Assay
-
Reaction Setup: In a 96-well plate, combine the recombinant human AXL, MER, or TYRO3 kinase with a generic tyrosine kinase peptide substrate in a kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of this compound (typically from 1 nM to 10 µM) to the wells. Include a DMSO vehicle control.
-
Reaction Initiation: Start the kinase reaction by adding ATP mixed with [γ-³³P]-ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination and Detection: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³³P]-ATP.
-
Quantification: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition at each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[6]
Part 2: Cell-Based Kinase Phosphorylation Assay
While biochemical assays measure direct enzyme inhibition, cell-based assays provide a more physiologically relevant assessment of a compound's ability to penetrate cells and inhibit its target in a complex cellular environment. This is often evaluated by measuring the inhibition of ligand-induced receptor autophosphorylation.[2]
Figure 3: Workflow for a Cell-Based Phosphorylation Assay.
Step-by-Step Protocol: Cell-Based AXL Phosphorylation ELISA
-
Cell Culture: Plate a cancer cell line known to overexpress AXL (e.g., MDA-MB-231) in a 96-well plate and allow cells to adhere.
-
Serum Starvation: To reduce basal signaling, incubate the cells in a low-serum medium for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with a dose range of this compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant human Gas6 for 15-30 minutes to induce AXL phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
ELISA: Perform a sandwich ELISA using a capture antibody for total AXL and a detection antibody specific for phospho-AXL (pAXL).
-
Data Analysis: Normalize the pAXL signal to the total AXL signal. Calculate the percentage of inhibition of Gas6-induced phosphorylation and determine the cellular IC50 value.[6]
Part 3: Cell Viability Assay
Ultimately, the therapeutic value of a kinase inhibitor lies in its ability to inhibit the proliferation and survival of cancer cells. Cell viability assays, such as the MTT or CellTiter-Glo® assays, are used to measure the cytotoxic or cytostatic effects of the compound.
Figure 4: Workflow for a Cell Viability Assay.
Step-by-Step Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the cells for 72 hours to allow for effects on cell proliferation.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells will metabolize the MTT into a formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The comprehensive evaluation of novel kinase inhibitors is a multi-faceted process that requires rigorous biochemical and cell-based characterization. By benchmarking against well-established inhibitors such as Bemcentinib and UNC2025, and by systematically executing the described experimental protocols, researchers can accurately determine the potency, selectivity, and cellular efficacy of new chemical entities like this compound. This structured approach is essential for identifying promising lead candidates for further preclinical and clinical development in the pursuit of novel cancer therapeutics targeting the TAM kinases.
References
- 1. A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. PathSpecific™ AXL Cell-based Phosphorylation Assay - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. escholarship.org [escholarship.org]
- 7. TAM Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
A Guide to the Structural Validation of Novel 6-methyl-1H-indazol-5-ol Derivatives Using NMR and Mass Spectrometry
For Immediate Distribution
[City, State] – [Date] – In the fast-paced world of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. For researchers, scientists, and drug development professionals, the rigorous validation of molecular structure is not merely a procedural step but a critical determinant of a compound's potential therapeutic efficacy and safety. This guide provides an in-depth comparison and best-practice workflow for the validation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, with a specific focus on the nuanced analysis of novel 6-methyl-1H-indazol-5-ol derivatives.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of substituents, such as in this compound, creates a unique chemical environment that requires meticulous spectroscopic analysis to confirm its identity and purity. This guide, authored from the perspective of a Senior Application Scientist, offers field-proven insights into experimental design, data interpretation, and common pitfalls, ensuring the highest level of scientific integrity.
The Imperative of Orthogonal Analytical Techniques
In the characterization of novel molecules, relying on a single analytical technique is fraught with risk. NMR and MS provide orthogonal, or complementary, information about a molecule's structure. While NMR spectroscopy elucidates the connectivity of atoms and the three-dimensional arrangement of the molecule, mass spectrometry provides a precise measurement of the molecular weight and elemental composition, and offers valuable clues about the molecule's substructures through fragmentation analysis.[1][2] The synergy of these two powerful techniques provides a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule. For this compound derivatives, a suite of NMR experiments is essential for complete structural assignment.
Key NMR Experiments and Their Rationale
| Experiment | Purpose | Why it's crucial for Indazole Derivatives |
| ¹H NMR | Provides information on the number, environment, and connectivity of protons. | Essential for identifying the aromatic protons of the indazole core, the methyl group protons, and any protons on substituent groups. Coupling constants (J-values) reveal neighboring proton relationships.[3][4] |
| ¹³C NMR | Determines the number and chemical environment of carbon atoms. | Confirms the presence of all carbon atoms in the molecule, including the distinct aromatic carbons of the indazole ring and the methyl carbon. |
| DEPT (Distortionless Enhancement by Polarization Transfer) | Differentiates between CH, CH₂, and CH₃ groups. | Aids in the definitive assignment of carbon signals, particularly in complex regions of the spectrum. |
| COSY (Correlation Spectroscopy) | Reveals proton-proton (¹H-¹H) correlations. | Maps the connectivity between protons, confirming the arrangement of substituents on the indazole ring. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms (¹H-¹³C). | Provides unambiguous assignment of protonated carbon signals. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds. | Crucial for establishing long-range connectivity, confirming the placement of the methyl and hydroxyl groups on the indazole core, and elucidating the structure of complex derivatives.[5] |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space. | Can help determine the relative stereochemistry and conformation of flexible side chains on the indazole derivative. |
Step-by-Step Protocol for NMR Data Acquisition and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[3] Ensure the sample is free of particulate matter.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.[3][6] Ensure proper shimming to obtain sharp, symmetrical peaks.
-
Data Acquisition: Acquire a standard suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra. For quantitative analysis, ensure complete relaxation of all nuclei by using a sufficiently long relaxation delay (D1).[7][8]
-
Data Processing: Apply appropriate window functions (e.g., exponential multiplication) to enhance signal-to-noise or resolution. Perform accurate phasing and baseline correction.
-
Spectral Interpretation:
-
¹H NMR: Integrate all peaks to determine the relative number of protons.[3] Analyze chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to deduce the local environment of each proton.[3][4]
-
¹³C NMR: Identify all unique carbon signals and compare their chemical shifts to predicted values or known data for similar indazole structures.[6][9]
-
2D NMR: Systematically build the molecular structure by connecting atoms based on the correlations observed in COSY, HSQC, and HMBC spectra.
-
Below is a Graphviz diagram illustrating the workflow for comprehensive NMR-based structural validation.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Oral Bioavailability of 6-methyl-1H-indazol-5-ol Analogs
Introduction: The Quest for Oral Bioavailability in Indazole-Based Drug Candidates
In modern medicinal chemistry, the indazole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] The 6-methyl-1H-indazol-5-ol series, in particular, presents a promising starting point for drug discovery programs. However, synthesizing a molecule with potent target engagement is only half the battle; ensuring it can be effectively administered to a patient is paramount. For most small molecules, the preferred route of administration is oral, owing to its convenience and patient compliance.[4] This places oral bioavailability—the fraction of an administered dose that reaches systemic circulation unchanged—at the forefront of drug development challenges.[5][6]
This guide provides a comprehensive framework for researchers and drug development professionals to assess and compare the oral bioavailability of novel this compound analogs. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a robust, self-validating assessment strategy. Our approach integrates foundational physicochemical principles with a tiered system of in vitro and in vivo assays, providing the data necessary to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.
Foundational Principles: The Determinants of Oral Bioavailability
The journey of an orally administered drug from the gastrointestinal (GI) tract to the bloodstream is fraught with barriers.[7] Oral bioavailability (denoted as F) is a composite parameter governed by a complex interplay of factors that can be broadly categorized into absorption and metabolism.[8][9]
-
Aqueous Solubility: Before a drug can be absorbed, it must first dissolve in the fluids of the GI tract. Poor solubility is a frequent and significant hurdle for oral drug candidates.
-
Intestinal Permeability: Once dissolved, the molecule must permeate the intestinal epithelium to enter the portal circulation. This is influenced by physicochemical properties like lipophilicity, molecular size, and charge.[5]
-
First-Pass Metabolism: After crossing the gut wall and before reaching systemic circulation, the drug passes through the liver, where it can be extensively metabolized by enzymes (e.g., Cytochrome P450s). High first-pass metabolism can drastically reduce bioavailability.[10]
-
Efflux Transporters: The intestinal epithelium is armed with active efflux transporters, such as P-glycoprotein (P-gp), which can pump absorbed drug molecules back into the GI lumen, limiting net absorption.[9][11]
Understanding these factors is crucial for designing and interpreting bioavailability studies.
References
- 1. mdpi.com [mdpi.com]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-methyl-1H-indazol-5-ol
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 6-methyl-1H-indazol-5-ol (CAS No. 478832-60-9). As a trusted partner in your research and development endeavors, we are committed to providing information that ensures the safety of your personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
The causality behind these procedures is rooted in the fundamental principles of chemical safety and regulatory compliance. While specific hazard data for this compound is not extensively published, its structure as a substituted indazole—a class of nitrogen-containing heterocyclic compounds—necessitates that it be handled as a potentially hazardous substance.[1] The protocols herein are based on established best practices for chemical waste management and data from structurally analogous compounds.
Hazard Identification and Essential Safety Precautions
Before any disposal process begins, a thorough understanding of the potential hazards is critical. Based on data for similar indazole derivatives, this compound should be prudently managed as a substance that may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1][2][3] Therefore, all waste forms of this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous chemical waste.[1][4]
Recommended Personal Protective Equipment (PPE): The selection of PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling this compound waste:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.[5][6]
-
Body Protection: A fully fastened laboratory coat is required to protect against skin exposure.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a certified chemical fume hood.[1][5]
The Core Principle: Waste Segregation
The foundational step in proper chemical disposal is the strict segregation of waste streams. This is not merely an organizational task; it is a critical safety measure to prevent unintended chemical reactions, such as the violent reactions that can occur when incompatible substances are mixed.[7] Proper segregation also ensures that the waste can be treated by the correct disposal method, such as incineration, without complications.
Key Segregation Actions:
-
Keep solid and liquid waste in separate containers.[8]
-
Do not mix this organic compound with incompatible waste streams like strong oxidizing agents, acids, or bases.[7][9]
-
Contaminated labware (gloves, wipes, pipette tips) should be collected separately from non-contaminated trash.[10]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection, storage, and disposal of this compound waste. Adherence to these steps ensures compliance with regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).[10]
Step 1: Waste Characterization and Container Selection All forms of this compound must be classified as hazardous waste.[4] The choice of container is crucial for safe containment.
-
For Solid Waste (Pure Compound): Collect in a clearly labeled, sealable, and chemically compatible container. The original product container is often a suitable choice.[10]
-
For Liquid Waste (Solutions): Use a leak-proof container with a screw-top cap designed for liquid waste. Ensure the container material is compatible with all components of the solution.[7][11]
-
For Contaminated Sharps: Needles or other sharps must be placed in a designated, puncture-proof sharps container.
-
For Contaminated Labware: Gloves, bench paper, and wipes should be collected in a durable, lined container or a designated plastic bag clearly marked as hazardous waste.[10]
Step 2: Proper Labeling Accurate labeling is a regulatory requirement and essential for safety. Every waste container must be labeled immediately upon the first addition of waste.[4] The label must include:
-
The words "Hazardous Waste" .[11]
-
The full chemical name: "Waste this compound" .[1]
-
A clear description of the contents (e.g., "contaminated gloves and wipes" or "in methanol solution").
-
The date when waste was first added to the container (accumulation start date).[1]
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[7]
-
Secure Storage: Keep waste containers tightly closed except when adding waste.[4][7]
-
Secondary Containment: Place all waste containers within a secondary containment tray or bin to contain potential spills.[4][8]
-
Segregation: Store containers of this compound waste away from incompatible materials.[7]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it must be moved to the central storage area within three days.[7]
Step 4: Final Disposal Arrangement Final disposal of hazardous waste is a highly regulated process that must not be undertaken by laboratory personnel directly.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[1]
-
Prohibited Actions: It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.[7][12] The EPA has explicitly banned the sewering of hazardous waste pharmaceuticals.[13][14]
-
Expected Disposal Method: Due to its chemical nature as a nitrogen-containing heterocyclic compound, the standard disposal method is high-temperature incineration at a licensed facility.[15] Thermal decomposition can produce hazardous gases like nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2), making controlled incineration the only safe and environmentally sound option.[16][17]
Data Presentation: Disposal Summary Table
| Waste Form | Required PPE | Primary Container | Key Disposal Actions & Rationale |
| Pure Solid Compound | Gloves, Goggles, Lab Coat | Original container or a labeled, sealed, compatible container. | Segregate as solid organic hazardous waste. Label clearly. Store in SAA with secondary containment. Rationale: Prevents contamination and ensures proper handling by waste management professionals. |
| Contaminated Labware | Gloves, Goggles, Lab Coat | Lined, labeled hazardous waste bin or a sealed, heavy-duty plastic bag. | Collect all contaminated items (gloves, wipes, etc.). Do not mix with regular trash. Seal container when full. Rationale: Items are considered hazardous waste by contact and must be disposed of accordingly to prevent environmental release.[1][10] |
| Liquid Solutions | Gloves, Goggles, Lab Coat | Labeled, leak-proof liquid waste container with a screw cap. | Segregate from incompatible liquid waste streams. Do not overfill (leave >10% headspace). Store in SAA with secondary containment. Rationale: Prevents dangerous reactions, spills, and ensures the waste is acceptable at the disposal facility.[7][8] |
Experimental Protocols: Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from generation to final pickup.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. epa.gov [epa.gov]
- 13. ashp.org [ashp.org]
- 14. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 15. anentawaste.com [anentawaste.com]
- 16. mdpi.com [mdpi.com]
- 17. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

